Polyisobutylene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methylprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTUBCCKSQIDNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8, Array | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ISOBUTENE | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18923-87-0, 15220-85-6, 9003-27-4, 7756-94-7, 42278-27-3, 9003-27-4 (Parent) | |
| Record name | 1-Propene, 2-methyl-, dimer | |
| Source | CAS Common Chemistry | |
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| Record name | 1-Propene, 2-methyl-, tetramer | |
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| Record name | Polyisobutylene | |
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| Record name | 1-Propene, 2-methyl-, trimer | |
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| Record name | 1-Propene, 2-methyl-, pentamer | |
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| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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DSSTOX Substance ID |
DTXSID9020748 | |
| Record name | Isobutene | |
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Molecular Weight |
56.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline., Colorless liquid or gas with odor of coal gas; [Hawley] Compressed gas with an unpleasant odor; [MSDSonline] Boiling point = -6.9 deg C; [HSDB], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR. | |
| Record name | ISOBUTYLENE | |
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Boiling Point |
19.6 °F at 760 mmHg (NTP, 1992), -7.0 °C, -6.9 °C | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Flash Point |
-105 °F (NTP, 1992), -76 °C, -80 °C (-112 °F) - closed cup, -105 °F (-76 °C), -76.1 °C c.c. | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5678 | |
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| Record name | ISOBUTENE | |
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Solubility |
Insoluble (NTP, 1992), In water, 263 mg/L at 25 °C, Very soluble in ethanol and ether; soluble in benzene, sulfuric acid, Soluble in organic solvents, Solubility in water, g/100ml at 20 °C: 0.03 | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
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| Record name | Isobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
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Density |
0.59 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.589 g/cu cm at 25 °C (p >1 atm), Density: 0.6 at 20 °C, Relative density (water = 1): 0.59 | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Density |
1.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.94 (Air = 1), Relative vapor density (air = 1): 1.94 | |
| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
1 mmHg at -157.2 °F ; 5 mmHg at -141.7 °F (NTP, 1992), 2,308 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 257 | |
| Record name | ISOBUTYLENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Color/Form |
Colorless gas, Colorless volatile liquid or easily liquefied gas | |
CAS No. |
115-11-7, 68037-14-9 | |
| Record name | ISOBUTYLENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
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| Record name | Isobutylene | |
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| Record name | 1-Propene, 2-methyl-, homopolymer, chlorinated | |
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| Record name | Isobutene | |
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| Record name | 2-methylpropene | |
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| Record name | ISOBUTYLENE | |
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| Record name | Isobutylene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTENE | |
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Melting Point |
-220.5 °F (NTP, 1992), -140.7 °C, -140.3 °C | |
| Record name | ISOBUTYLENE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3667 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Isobutylene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/613 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | ISOBUTENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1027 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
"Polyisobutylene synthesis mechanism for beginners"
An In-depth Technical Guide to the Polyisobutylene Synthesis Mechanism
Introduction
This compound (PIB) is a synthetic polymer, a type of elastomer, produced from the monomer isobutylene (B52900).[1][2] Belonging to the polyolefin class, its structure consists of a long chain of repeating isobutylene units.[3] The synthesis of PIB is primarily achieved through cationic polymerization, a method that employs positively charged ions (carbocations) to build the polymer chain from isobutylene monomers.[3][4][5] This process is crucial in the world of synthetic polymers due to its ability to produce a wide range of molecular weights, from viscous liquids to rubbery solids, making PIB a versatile material used in adhesives, sealants, lubricants, and as a fuel additive.[1][6][7]
The control over the polymerization process allows for the tailoring of PIB's properties.[5] Key factors influencing the final polymer include the choice of initiator and co-initiator, solvent polarity, and reaction temperature.[4][5] Notably, the reaction is often conducted at very low temperatures, sometimes as low as -100°C, to manage the highly exothermic and rapid nature of the reaction.[2][7] This guide provides a detailed examination of the core mechanisms of this compound synthesis, experimental protocols, and key quantitative data for researchers and professionals in drug development and materials science.
Core Mechanism: Cationic Polymerization of Isobutylene
The synthesis of this compound is a classic example of cationic polymerization, which proceeds in several distinct stages: initiation, propagation, chain transfer, and termination.[8][9]
Initiation
The initiation stage involves the formation of a carbocation from the isobutylene monomer. This is typically achieved using an initiating system composed of an initiator (a cation source or cationogen) and a co-initiator, which is usually a Lewis acid.[6][8][9]
Common Lewis acid co-initiators include boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[4][5] The initiator can be a Brønsted acid or, more commonly, a substance that can generate a carbocation, such as water, an alcohol, or an organic halide.[4][10] For instance, water can act as an initiator by reacting with a Lewis acid like AlCl₃ to form a complex acid, H⁺[AlCl₃OH]⁻, which then protonates an isobutylene monomer to create a tert-butyl carbocation.[5][6]
Caption: Initiation of isobutylene polymerization.
Propagation
Once the initial carbocation is formed, the propagation phase begins. This is the chain-growth step where isobutylene monomers are sequentially added to the positively charged end of the growing polymer chain.[4][5] Each addition regenerates the carbocation at the new chain end, allowing for the continuation of the polymerization process. This step is highly exothermic and proceeds very rapidly. The molecular weight of the final polymer is determined by the number of monomer units added during this stage.
Caption: Propagation step in this compound synthesis.
Chain Transfer
Chain transfer is a critical process that limits the molecular weight of the polymer and introduces specific end-groups.[4][9] In this reaction, the carbocation at the end of a growing chain is transferred to another species, such as a monomer, solvent, or a specific chain transfer agent.[5][6] This terminates the growth of the current polymer chain but simultaneously creates a new carbocation, which can then initiate the growth of a new chain.
A common chain transfer reaction involves the abstraction of a proton from the growing chain by a monomer. This results in a terminated polymer chain with a double bond (typically an exo-olefin end-group) and a new tert-butyl carbocation that starts a new polymer chain.[9] This process is particularly important in the synthesis of highly reactive this compound (HRPIB), which is valued for its terminal double bond functionality.[6]
Caption: Chain transfer to monomer during polymerization.
Termination
Termination is the final step that irreversibly deactivates the growing polymer chain, ending the polymerization process. This can occur in several ways. One common mechanism is "ion-pair collapse," where an anionic fragment from the counter-ion (e.g., [AlCl₃OH]⁻) combines with the carbocationic chain end.[4][9] For example, if a halide-containing Lewis acid is used, the chain end may be capped with a halogen atom, forming a tertiary chloride end-group.[11] Another possibility is the recombination of two growing polymer chains, although this is less common in cationic polymerization.[4]
Caption: Termination via ion-pair collapse.
Experimental Protocols
The synthesis of this compound requires careful control of reaction conditions to achieve the desired molecular weight and structure. Below is a generalized protocol for the cationic polymerization of isobutylene in a laboratory setting.
Materials and Setup:
-
Reactor: A multi-necked, jacketed glass reactor (e.g., 500 mL resin kettle) equipped with a mechanical stirrer, a gas inlet/outlet, a thermometer, and a port for reagent addition.[12]
-
Atmosphere: The entire system must be maintained under a dry, inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which can act as an uncontrolled initiator.[12]
-
Temperature Control: A cooling bath (e.g., dry ice/heptane or a cryostat) is required to maintain low reaction temperatures, typically between -10°C and -100°C.[7][11]
-
Reagents:
-
Monomer: Purified isobutylene (condensed as a liquid at low temperatures).[12]
-
Solvent: A dry, inert solvent. Common choices include halogenated hydrocarbons like methyl chloride (CH₃Cl) or dichloromethane (B109758) (CH₂Cl₂), or non-polar solvents like hexane.[10][12]
-
Initiating System: An initiator (e.g., tert-butyl chloride, t-BuCl) and a co-initiator (e.g., TiCl₄ or BCl₃).[12][13]
-
General Procedure:
-
Reactor Preparation: The reactor is thoroughly dried and purged with a dry inert gas.
-
Reagent Charging: The solvent and initiator are charged into the reactor. The solution is then cooled to the desired reaction temperature (e.g., -65°C) while stirring.[12]
-
Monomer Addition: The required amount of pre-cooled, liquefied isobutylene is transferred into the reactor via cannulation under inert gas pressure.[12]
-
Initiation of Polymerization: The co-initiator (Lewis acid) is slowly added to the stirred solution to initiate the polymerization.[12] The reaction is often accompanied by a noticeable exotherm, which must be controlled by the cooling bath.[13]
-
Reaction Monitoring: The progress of the polymerization can be monitored by techniques such as real-time mid-infrared ATR-FTIR spectroscopy, which tracks the disappearance of the monomer's characteristic absorption band (e.g., at 887 cm⁻¹ for the CH₂ wag of isobutylene).[13]
-
Quenching: After the desired reaction time or monomer conversion is reached, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Polymer Isolation: The polymer is isolated by precipitating it in a non-solvent (like methanol), followed by filtration, washing, and drying under vacuum.
Quantitative Data
The properties of the synthesized this compound are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies, illustrating the influence of different initiating systems and conditions on the final polymer.
Table 1: Effect of Initiating System on PIB Properties
| Initiator System | Co-initiator | Temperature (°C) | Molecular Weight (Mₙ, g/mol ) | Polydispersity (Đ) | Reference |
|---|---|---|---|---|---|
| Cumyl Acetate | BCl₃ | -10 to -50 | Varies with monomer addition | ~1.1 | [10][11] |
| t-Bu-m-DCC | TiCl₄ | -80 | Up to 52,000 | < 1.3 | [14] |
| Dicumyl Chloride | TiCl₄ / Pyridine | Varies | Controlled | Low | [15] |
| H₂O / FeCl₃ | Dialkyl Ether | -20 to +20 | 3,900 - 47,300 | Varies |[11] |
Table 2: Influence of AlCl₃-Ether Complexes on Highly Reactive PIB (HRPIB) Synthesis
| Ether Component | Temperature (°C) | Monomer Conversion (%) | Exo-Olefin Content (%) | Molecular Weight (Mₙ, g/mol ) | Reference |
|---|---|---|---|---|---|
| Bu₂O | 0 | >85 | 89 - 94 | 1,000 - 10,000 | [6] |
| iPr₂O | 0 | Lower Activity | Lower | Varies | [6] |
| Et₂O | Varies | ~89 | 60 - 75 | Varies |[16] |
These tables demonstrate that by carefully selecting the initiator, co-initiator, and reaction temperature, it is possible to control the molecular weight, narrow the molecular weight distribution (lower Đ), and maximize the content of reactive exo-olefin end-groups, which is crucial for subsequent functionalization of the polymer.[6]
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. What is this compound? Where does this compound Come from? [mrsilicone.co.in]
- 8. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 9. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 10. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Degradation Pathway of Polyisobutylene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyisobutylene (PIB) is a synthetic elastomer valued for its excellent chemical resistance, biocompatibility, and low gas permeability. These properties have led to its use in a variety of applications, including as a component in pharmaceutical formulations, such as pressure-sensitive adhesives for transdermal patches and as a modifier for drug release matrices. Understanding the thermal stability and degradation pathway of PIB is critical for ensuring the safety, efficacy, and stability of these drug products, particularly during manufacturing, storage, and application. This technical guide provides a comprehensive overview of the thermal degradation of PIB, including the underlying mechanisms, degradation products, and the analytical techniques used for its characterization.
Core Degradation Mechanisms
The thermal degradation of this compound in an inert atmosphere is a complex free-radical process that primarily involves the breaking of the polymer's carbon-carbon backbone.[1] The degradation is highly dependent on factors such as temperature and the molecular weight of the polymer.[1] The principal mechanisms governing this process are random scission and depropagation (also referred to as unzipping).[2][3][4]
-
Random Scission: This process involves the random cleavage of C-C bonds within the polymer backbone, which is often the rate-determining step.[1][2][5] This homolytic cleavage results in the formation of two macroradicals.[1][5] This leads to a rapid decrease in the average molecular weight of the polymer with minimal formation of the monomer in the initial stages.[3][6]
-
Depropagation (Unzipping): Following initiation by random scission, the resulting macroradicals can undergo depropagation, where monomer units (isobutylene) are successively eliminated from the radical chain end.[3][4] This process is essentially the reverse of polymerization.
-
Intramolecular Radical Transfer: This mechanism involves the transfer of a radical to another position within the same polymer chain. Subsequent decomposition of the newly formed radical can lead to the formation of a variety of degradation products, including dimers, trimers, and other higher oligomers.[7]
The interplay of these mechanisms dictates the distribution of the degradation products.
Visualization of Degradation Pathways
The following diagrams illustrate the key steps in the thermal degradation of this compound.
Caption: Primary thermal degradation pathways of this compound.
Quantitative Analysis of Degradation Products
The distribution of volatile products from the thermal degradation of PIB is highly dependent on the pyrolysis temperature. The primary product is the isobutylene (B52900) monomer, with significant amounts of higher oligomers also being formed.
| Product | Typical Yield (% of total volatiles) at 400°C | Formation Mechanism |
| Isobutylene (Monomer) | ~20-80% | Depropagation |
| Dimers (e.g., 2,4,4-trimethyl-1-pentene) | Varies | Intramolecular Transfer |
| Trimers and Higher Oligomers | Varies | Intramolecular Transfer |
Table 1: Typical distribution of volatile products from the pyrolysis of this compound at 400°C.[1]
The following table presents a more detailed analysis of the volatile decomposition products of this compound at different pyrolysis temperatures.
| Product | Weight % at 325°C | Weight % at 345°C | Weight % at 365°C |
| Methane | 0.08 | 0.12 | 0.18 |
| Ethane + Ethene | 0.03 | 0.05 | 0.08 |
| Propane | 0.02 | 0.03 | 0.05 |
| Propene | 0.30 | 0.45 | 0.65 |
| Isobutane | 0.05 | 0.08 | 0.12 |
| n-Butane | 0.01 | 0.02 | 0.03 |
| Isobutylene (Monomer) | 20.5 | 22.1 | 23.8 |
| 2-Methyl-1-butene | 0.15 | 0.20 | 0.25 |
| 2,4,4-Trimethyl-1-pentene (Dimer) | 15.2 | 14.8 | 14.5 |
| 2,4,4-Trimethyl-2-pentene (Dimer) | 5.1 | 4.9 | 4.7 |
| Trimers | 12.8 | 12.1 | 11.5 |
| Tetramers | 10.2 | 9.5 | 8.9 |
| Pentamers | 8.1 | 7.5 | 7.0 |
| Other hydrocarbons | 27.41 | 28.07 | 28.24 |
Table 2: Main volatile decomposition products of this compound at different pyrolysis temperatures.[7]
Kinetic Parameters of Thermal Degradation
The thermal stability of a polymer can be quantified by its activation energy (Ea) of degradation. A higher activation energy indicates greater thermal stability. The activation energy for the thermal degradation of this compound has been determined by various researchers under different conditions.
| Activation Energy (Ea) | Method | Conditions | Reference |
| 206 ± 1 kJ/mol | Factor-jump thermogravimetry | 365 to 405°C in N2 | [8] |
| 218 ± 2 kJ/mol | Factor-jump thermogravimetry | 365 to 405°C in N2 (5 mm Hg) | [8] |
| 238 ± 13 kJ/mol | Factor-jump thermogravimetry | Vacuum | [8] |
| 52 kcal/mol (~218 kJ/mol) | Not specified | Not specified | [6] |
| 41 kcal/mol (~172 kJ/mol) | Rate of degradation measurement | Not specified | [6] |
| 85-87 kJ/mol | Thermo-oxidation (FTIR) | > 70°C | [8] |
| 49 kJ/mol | Thermo-oxidation (FTIR) | < 70°C | [8] |
Table 3: Activation energies for the thermal degradation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal degradation of this compound are provided below.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability of polymers by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere.[9][10]
Objective: To determine the onset temperature of degradation, the temperature of maximum degradation rate, and the residual mass of this compound.
Instrumentation:
-
Thermogravimetric Analyzer with a high-precision microbalance.[9]
-
Sample pans (e.g., platinum or alumina).
-
Gas delivery system for inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere.[9]
Procedure:
-
Sample Preparation: Place a small, representative sample of this compound (typically 5-10 mg) into a clean, tared TGA pan.[11][12]
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the system with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere.[12]
-
-
Thermal Program:
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss.
-
Determine the onset temperature of degradation, typically defined as the temperature at which 5% mass loss occurs.
-
Caption: Experimental workflow for Thermogravimetric Analysis of PIB.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)
Py-GC/MS is a powerful analytical technique used to identify the volatile and semi-volatile products of polymer degradation. The polymer is rapidly heated to a high temperature in the absence of oxygen (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify and semi-quantify the degradation products of this compound at a specific temperature.
Instrumentation:
-
Pyrolyzer (e.g., filament or furnace type) coupled to a Gas Chromatograph-Mass Spectrometer (GC/MS).
-
GC equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Mass Spectrometer (e.g., quadrupole).
Procedure:
-
Sample Preparation: Place a small amount of the this compound sample (typically 50-200 µg) into a pyrolysis sample holder (e.g., a quartz tube or a metal cup).
-
Pyrolysis:
-
Insert the sample holder into the pyrolyzer.
-
Rapidly heat the sample to the desired pyrolysis temperature (e.g., 400°C, 600°C, or 700°C) and hold for a short period (e.g., 10-20 seconds).[13]
-
-
Gas Chromatography:
-
The volatile pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column.
-
Separate the components using a temperature program. A typical program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 300°C at a rate of 10°C/min.
-
Hold at 300°C for 10 minutes.
-
-
-
Mass Spectrometry:
-
As the separated components elute from the GC column, they enter the mass spectrometer.
-
The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the individual components by comparing their mass spectra to a library of known compounds (e.g., NIST library).
-
The peak area in the chromatogram is proportional to the amount of each component, allowing for semi-quantitative analysis.
-
Caption: Experimental workflow for Py-GC/MS analysis of PIB.
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal transitions such as glass transition, melting, and crystallization, and can also provide information on the heat of reaction for degradation processes.[14][15]
Objective: To determine the glass transition temperature (Tg) of this compound and to study the energetics of its thermal degradation.
Instrumentation:
-
Differential Scanning Calorimeter.
-
Sample pans (e.g., aluminum) and lids.
-
Gas delivery system for an inert atmosphere.
Procedure:
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a DSC pan and seal it with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas like nitrogen.
-
-
Thermal Program (for Tg determination):
-
Cool the sample to a temperature well below the expected Tg (e.g., -100°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a temperature above the Tg.[16]
-
-
Thermal Program (for degradation analysis):
-
Heat the sample at a constant rate (e.g., 10°C/min) through the degradation temperature range determined by TGA.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
For Tg, identify the midpoint of the step change in the heat flow curve.
-
For degradation, the exothermic or endothermic nature of the process can be observed, and the area under the peak can be integrated to determine the enthalpy of degradation.
-
Caption: Experimental workflow for Differential Scanning Calorimetry of PIB.
Conclusion
A thorough understanding of the thermal degradation pathway of this compound is essential for its effective and safe use in pharmaceutical and other high-performance applications. The degradation proceeds primarily through a free-radical mechanism involving random scission and depropagation, yielding isobutylene monomer and a series of oligomers. The distribution of these products and the overall thermal stability are highly dependent on temperature. The analytical techniques of TGA, Py-GC/MS, and DSC provide a comprehensive toolkit for characterizing the thermal behavior of PIB, enabling researchers and drug development professionals to ensure product quality, stability, and safety.
References
- 1. mdpi.com [mdpi.com]
- 2. analytix.co.uk [analytix.co.uk]
- 3. Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Degradation of Fractionated High and Low Molecular Weight this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 8. researchgate.net [researchgate.net]
- 9. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Thermogravimetric Analysis (TGA) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. analytix.co.uk [analytix.co.uk]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. azom.com [azom.com]
- 16. polymersource.ca [polymersource.ca]
"introduction to polyisobutylene chemical structure"
An In-depth Technical Guide to the Chemical Structure of Polyisobutylene
Introduction
This compound (PIB) is a synthetic polymer belonging to the polyolefin class, produced from the polymerization of the monomer isobutylene (B52900).[1][2] It is a versatile elastomer known for its unique properties, including excellent chemical resistance, high gas impermeability, and biocompatibility.[3][4] Structurally, it is a saturated hydrocarbon, which contributes to its chemical inertness and stability.[2] The polymer's physical state is highly dependent on its molecular weight, ranging from a viscous liquid for low molecular weight grades to a rubber-like solid for high molecular weight variants.[2][5]
Chemical Structure
The fundamental building block of this compound is the isobutylene monomer, also known as 2-methylpropene. The chemical structure of PIB is characterized by a long-chain hydrocarbon backbone with repeating isobutylene units.[2] A key feature of this structure is the presence of two methyl groups attached to every other carbon atom in the polymer chain.[2][6][7] This steric hindrance from the bulky methyl groups significantly influences the polymer's properties. The general chemical formula for this compound is (C₄H₈)n.[6]
Caption: Chemical structure of the isobutylene monomer and the PIB repeating unit.
Synthesis of this compound
The primary industrial method for synthesizing this compound is cationic polymerization of the isobutylene monomer.[1][2][8][9] This process is typically initiated by a strong Brønsted or Lewis acid catalyst.[6][10][11] The reaction is highly exothermic and requires low temperatures, often around -100°C, to control the polymerization rate and achieve high molecular weights.[9]
The synthesis involves three main steps:
-
Initiation: A catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), reacts with a co-catalyst (often trace amounts of water) to form a complex that generates a carbocation.[1][12] This carbocation then attacks the double bond of an isobutylene monomer, initiating the polymer chain.[1]
-
Propagation: The newly formed carbocationic chain end reacts with subsequent isobutylene monomers, rapidly extending the polymer chain.[1][12]
-
Termination: The chain growth is terminated through various mechanisms, such as chain transfer to a monomer or another agent, which determines the final structure of the polymer's end groups.[12]
The molecular weight of the resulting PIB can be precisely controlled by adjusting reaction conditions like temperature, catalyst concentration, and the choice of solvent.[2][12]
Caption: Workflow of cationic polymerization for this compound synthesis.
Physicochemical Properties
The properties of this compound are directly linked to its molecular structure and weight.[5] It is chemically stable and resistant to degradation by acids and alkalis.[2] Its saturated hydrocarbon nature makes it non-polar and hydrophobic.[8][13]
Quantitative Data Summary
| Property | Value Range | Notes |
| Molecular Weight (Mn) | Low: ~500 g/mol [10] Medium: 20,000 - 100,000 g/mol [10][14] High: >100,000 g/mol [2][14] | Determines physical state from liquid to solid. |
| Glass Transition Temp. (Tg) | -60°C to -75°C[5][8] | Contributes to its flexibility at low temperatures. |
| Density | ~0.92 g/cm³ | --- |
| Gas Permeability | Very Low | The tightly packed chains create an effective gas barrier.[2][15] |
| Water Absorption | Very Low | Highly hydrophobic nature.[5][15] |
Experimental Protocols
General Protocol for Cationic Polymerization of Isobutylene
This protocol describes a generalized laboratory-scale synthesis of this compound.
1. Materials and Setup:
-
Monomer: High-purity isobutylene.
-
Catalyst System: A Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄).[11][12]
-
Co-initiator: A proton source, often trace amounts of water or an alcohol.
-
Solvent: A moderately polar solvent like methanol (B129727) or acetone (B3395972) to stabilize cationic species.[11]
-
Reaction Vessel: A cooled reactor capable of maintaining temperatures between -30°C and -100°C.[9][14] The system must be inert, typically under a nitrogen or argon atmosphere, to prevent side reactions.
2. Procedure:
-
Purification: The isobutylene monomer and solvent are purified to remove any impurities that could interfere with the polymerization.[1]
-
Cooling: The reaction vessel containing the solvent and monomer is cooled to the target temperature (e.g., -40°C).[14]
-
Initiation: The catalyst (e.g., AlCl₃) is introduced into the cooled monomer-solvent mixture.[1] The catalyst interacts with the co-initiator, forming the initiating carbocationic species.
-
Polymerization: The polymerization proceeds as the carbocationic chain ends propagate by adding more monomer units. The reaction is typically rapid.
-
Termination: The reaction is quenched by adding a substance like methanol, which terminates the growing polymer chains.
-
Purification: The resulting polymer is isolated and purified to remove residual catalyst and unreacted monomer.
3. Characterization:
-
Molecular Weight: Determined using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Glass transition temperature (Tg) is measured using Differential Scanning Calorimetry (DSC).
-
Structure: Chemical structure and end-group analysis can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Applications in Drug Development
The unique properties of PIB make it a valuable material in the pharmaceutical and medical fields.[13]
-
Drug Delivery Systems: PIB is widely used in controlled-release drug delivery devices.[16] Its low water solubility and excellent chemical stability make it an ideal matrix for encapsulating drugs.[16] In transdermal patches, PIB serves as a pressure-sensitive adhesive that adheres to the skin and acts as a drug reservoir, allowing for slow, continuous drug release.[16] This avoids first-pass metabolism in the liver and improves patient compliance.[16]
-
Medical Adhesives: PIB-based adhesives are biocompatible and exhibit good adhesion to skin, making them suitable for attaching medical devices and for wound closure applications.[3][16] They are often formulated by blending high and low molecular weight PIBs to achieve the desired tackiness and cohesive strength.[17]
-
Medical Packaging and Implants: The excellent barrier properties of PIB protect sensitive medical products like drugs and vaccines from moisture and oxygen, extending their shelf life.[3] It is also used in implantable drug delivery systems, where a PIB matrix provides sustained, localized drug release, maximizing therapeutic effects while minimizing systemic toxicity.[16]
-
Biomaterials: Due to its excellent tissue and blood compatibility, PIB is used in applications like drug-eluting coatings for coronary stents.[4]
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. youtube.com [youtube.com]
- 3. cenwaypib.com [cenwaypib.com]
- 4. This compound—New Opportunities for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 9003-27-4 [chemicalbook.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. What Are The Property of this compound [qixitd.com]
- 8. This compound: Properties, Uses, and Chemical Structures | Comprehensive Guide [mrsilicone.co.in]
- 9. fmri-materials-college.eng.usf.edu [fmri-materials-college.eng.usf.edu]
- 10. Polyisobutene - Wikipedia [en.wikipedia.org]
- 11. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 12. m.youtube.com [m.youtube.com]
- 13. cnlubricantadditive.com [cnlubricantadditive.com]
- 14. Synthesis of high molecular weight this compound and relevant ionic elastomer - American Chemical Society [acs.digitellinc.com]
- 15. specialchem.com [specialchem.com]
- 16. cenwaypib.com [cenwaypib.com]
- 17. US5508038A - this compound adhesives for transdermal devices - Google Patents [patents.google.com]
Unveiling the Viscoelastic Nature of Polyisobutylene: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the viscoelastic properties of polyisobutylene (PIB), a key polymer in pharmaceutical and medical applications. This guide provides a comprehensive overview of its mechanical behavior, detailed experimental protocols for its characterization, and a summary of key quantitative data to aid in formulation and development.
This compound (PIB) is a synthetic elastomer renowned for its excellent chemical stability, biocompatibility, and low gas permeability.[1][2][3] Its unique viscoelastic properties make it a versatile material in the pharmaceutical industry, particularly in the formulation of transdermal patches, sustained-release oral formulations, and as a viscosity modifier.[1][4] Understanding and characterizing the viscoelastic behavior of PIB is paramount for controlling drug release kinetics, ensuring optimal adhesion to biological surfaces, and predicting the long-term performance of drug delivery systems.[1][5]
This technical guide delves into the core viscoelastic properties of this compound, offering researchers, scientists, and drug development professionals a practical resource for its evaluation. We present a compilation of quantitative data from various studies, detailed methodologies for key experimental techniques, and a visual representation of the characterization workflow.
Core Viscoelastic Properties of this compound
The viscoelasticity of a material describes its ability to exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when subjected to deformation. For this compound, these properties are highly dependent on molecular weight, temperature, and the frequency or timescale of the applied stress or strain.[6][7]
Key parameters used to define the viscoelastic behavior of PIB include:
-
Storage Modulus (G' or E'): Represents the elastic component of the material's response. A higher storage modulus indicates a greater ability to store energy and recover its original shape after deformation. For PIB, the storage modulus generally decreases with increasing temperature and increases with increasing frequency.[7]
-
Loss Modulus (G'' or E''): Represents the viscous component of the material's response. It quantifies the energy dissipated as heat during deformation. The loss modulus of PIB also varies with temperature and frequency, often exhibiting a peak at the glass transition temperature.[7]
-
Tan Delta (δ): The ratio of the loss modulus to the storage modulus (G''/G'). It is a measure of the material's damping ability, or its capacity to dissipate energy. A high tan delta signifies a material with a significant viscous response. The peak of the tan delta curve is often used to determine the glass transition temperature.[8]
-
Stress Relaxation: This phenomenon is observed when a material is held at a constant strain. The stress required to maintain that strain decreases over time as the polymer chains rearrange. The rate of stress relaxation is a critical factor in applications requiring sustained pressure or adhesion.[6][9]
Quantitative Data on Viscoelastic Properties
The following tables summarize key viscoelastic parameters for this compound under various experimental conditions, compiled from the cited literature. These values provide a comparative basis for formulation development and material selection.
| Molecular Weight ( g/mol ) | Temperature (°C) | Frequency (Hz) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Tan Delta (δ) | Reference |
| 1.35 x 10⁶ | -44.6 | 30 - 5000 | Varies | Varies | Exhibits a broad maximum of 1.7 between -10°C and -5°C | [10][11] |
| Not Specified | 20 | Not Specified | Varies with frequency | Varies with frequency | Not Specified | [7] |
| Not Specified | 130 | 10% strain amplitude | Varies with frequency | Varies with frequency | Not Specified | [12] |
| Not Specified | 20 to 180 | Not Specified | Decreases with increasing temperature | Decreases with increasing temperature | Peaks around 83-85°C for untreated samples | [8] |
Table 1: Dynamic Mechanical Properties of this compound.
| Molecular Weight ( g/mol ) | Temperature (°C) | Elongation | Observations | Reference |
| 6.65 x 10⁵ - 1.42 x 10⁶ | 30 - 100 | Varies | Shape of relaxation curve is independent of elongation at low elongations. Activation energy for relaxation is approximately 15.4 kcal/mol. | [6] |
| Not Specified | Not Specified | Up to 0.5 shear strain | Small deviations from constancy of entanglement density observed at higher strains. | [9] |
Table 2: Stress Relaxation Behavior of this compound.
Experimental Protocols for Viscoelastic Characterization
Accurate and reproducible characterization of PIB's viscoelastic properties is essential. The following sections detail the methodologies for the most common experimental techniques.
Dynamic Mechanical Analysis (DMA)
Dynamic Mechanical Analysis is a powerful technique for measuring the viscoelastic properties of polymers as a function of temperature, time, and frequency.[13]
Objective: To determine the storage modulus (G'), loss modulus (G''), and tan delta (δ) of this compound over a range of temperatures and frequencies.
Methodology:
-
Sample Preparation: Prepare a sample of this compound with well-defined dimensions (e.g., rectangular for tensile mode, cylindrical for compression or shear mode). Ensure the sample is free of voids and surface defects. For adhesion to parallel plates, pre-washing the plates with a dilute solution of PIB in a suitable solvent (e.g., benzene) followed by drying can improve sample integrity at large strains.[9]
-
Instrument Setup:
-
Select the appropriate measurement geometry (e.g., parallel plate, cone-and-plate, tensile).
-
Mount the sample in the DMA instrument, ensuring good contact and proper clamping.
-
Set the initial temperature and frequency.
-
-
Experimental Procedure:
-
Apply a sinusoidal strain or stress to the sample at a specified frequency. The applied deformation should be within the linear viscoelastic region of the material.
-
Measure the resulting stress or strain and the phase lag between the input and output signals.
-
Ramp the temperature at a controlled rate while continuously measuring the viscoelastic properties at one or more frequencies. Alternatively, perform frequency sweeps at various isothermal temperatures.
-
-
Data Analysis:
-
The instrument software calculates the storage modulus (G'), loss modulus (G''), and tan delta (δ) from the measured data.
-
Plot these parameters as a function of temperature or frequency to generate viscoelastic spectra.
-
The glass transition temperature (Tg) can be identified as the peak in the tan delta curve or a significant drop in the storage modulus.
-
Rheometry
Rheometers are used to measure the flow and deformation of materials. For this compound, both rotational and capillary rheometers are employed to characterize its viscoelastic behavior.
Objective: To measure the shear viscosity, storage modulus (G'), and loss modulus (G'') of this compound melts or solutions.
Methodology (Rotational Rheometry - Cone-and-Plate): [14]
-
Sample Loading: Place a small amount of the this compound sample onto the lower plate of the rheometer. Lower the upper cone to the desired gap setting, ensuring the sample completely fills the gap. Trim any excess material.
-
Temperature Equilibration: Set the desired temperature and allow the sample to equilibrate.
-
Oscillatory Shear Measurement:
-
Apply a small-amplitude oscillatory shear strain to the sample over a range of frequencies.
-
Measure the resulting shear stress and the phase angle between the stress and strain.
-
The software calculates G' and G'' as a function of frequency.
-
-
Steady Shear Measurement:
-
Apply a constant shear rate and measure the resulting steady-state shear stress to determine the shear viscosity.
-
Methodology (Capillary Rheometry): [12]
-
Sample Loading: Load the this compound sample into the barrel of the capillary rheometer.
-
Temperature Equilibration: Heat the barrel to the desired test temperature and allow the sample to reach thermal equilibrium.
-
Extrusion: Force the molten polymer through a capillary die of known dimensions using a piston moving at a constant velocity.
-
Data Acquisition: Measure the pressure drop across the die and the volumetric flow rate.
-
Data Analysis: Calculate the shear stress at the wall and the apparent shear rate. Corrections for end effects (Bagley correction) and the non-parabolic velocity profile (Rabinowitsch correction) are necessary to obtain the true shear viscosity as a function of shear rate.[12]
Stress Relaxation Testing
Stress relaxation tests provide insight into the time-dependent behavior of this compound.[15]
Objective: To measure the decay of stress in a this compound sample held at a constant strain.
Methodology:
-
Sample Preparation: Prepare a sample of PIB with uniform cross-section.
-
Instrument Setup: Mount the sample in a universal testing machine or a dedicated stress relaxation apparatus equipped with a load cell and displacement transducer.
-
Experimental Procedure:
-
Rapidly apply a predetermined strain to the sample.
-
Hold the strain constant and record the stress as a function of time. The test can be performed at various temperatures by using a temperature-controlled chamber.
-
-
Data Analysis:
-
Plot the stress versus time on a logarithmic or semi-logarithmic scale.
-
The resulting curve shows the stress relaxation modulus, G(t), which is the time-dependent stress divided by the constant strain.
-
From this data, a spectrum of relaxation times can be determined, which reflects the different molecular relaxation processes occurring in the polymer.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive viscoelastic characterization of this compound.
Caption: Workflow for Viscoelastic Characterization of this compound.
Conclusion
The viscoelastic properties of this compound are fundamental to its successful application in the pharmaceutical and medical fields. A thorough understanding and precise measurement of these properties are critical for designing and developing effective drug delivery systems. This guide provides a foundational understanding, a compilation of relevant data, and detailed experimental protocols to assist researchers and drug development professionals in their exploration and utilization of this versatile polymer. The presented workflow and methodologies offer a systematic approach to characterizing PIB, enabling the optimization of formulations and the prediction of in-vivo performance.
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. polymerphysics.net [polymerphysics.net]
- 3. polysciences.com [polysciences.com]
- 4. mvm.kit.edu [mvm.kit.edu]
- 5. Effect of Relaxation Properties on the Bonding Durability of this compound Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Long-Term Viscoelastic Behavior of this compound Sealants before and after Thermal Stabilization [mdpi.com]
- 8. Long-Term Viscoelastic Behavior of this compound Sealants before and after Thermal Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. scispace.com [scispace.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. eag.com [eag.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. smithers.com [smithers.com]
Characterization of Polyisobutylene: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and techniques for the characterization of polyisobutylene (PIB), a versatile polymer with wide-ranging applications in the pharmaceutical and medical device industries. From determining molecular weight to elucidating chemical structure and thermal properties, this document outlines the core analytical methodologies essential for quality control, product development, and regulatory compliance.
Molecular Weight and Distribution Analysis: Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC)
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight averages (Mn, Mw) and polydispersity index (PDI) of this compound.[1] The principle of GPC/SEC relies on the separation of polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules, which can permeate into the pores of the column's stationary phase.[1]
Data Presentation: Molecular Weight Characteristics of Commercial PIB Grades
| Grade | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| Low Molecular Weight | 450 - 5,000[2][3] | - | 1.05 - 2.10[4] |
| Medium Molecular Weight | 20,000 - 100,000[5] | 35,000 - 95,000 (Mv)[6] | < 1.3 - 1.7[7][8] |
| High Molecular Weight | > 100,000[5] | ~500,000[9] | - |
Experimental Protocol: GPC/SEC Analysis of this compound
A typical experimental protocol for the GPC/SEC analysis of PIB is as follows:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dry PIB sample.[10]
-
Dissolve the sample in an appropriate solvent, such as tetrahydrofuran (B95107) (THF), at a concentration of 1-2 mg/mL.[11] For high molecular weight samples (>1,000,000 g/mol ), a lower concentration of 0.5 g/L or less is recommended.[12]
-
Allow the sample to dissolve completely, which may take several hours to overnight for high molecular weight grades.[11][13]
-
Filter the solution through a 0.2-0.45 µm PTFE syringe filter to remove any particulate matter.[10]
-
-
Instrumentation and Conditions:
-
Mobile Phase: Tetrahydrofuran (THF) is a common eluent.[14]
-
Columns: A set of GPC columns, such as those packed with polystyrene-divinylbenzene (PS-DVB) gel (e.g., PLgel MIXED-C), is typically used to cover a broad range of molecular weights.[12][14]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly employed for analytical columns.[14]
-
Temperature: The analysis is typically performed at or near room temperature (e.g., 25 °C).[12]
-
Detector: A differential refractive index (RI) detector is most commonly used.[12]
-
-
Calibration:
-
The GPC system is calibrated using a series of narrow molecular weight distribution polystyrene standards.[14] A calibration curve of log(Molecular Weight) versus elution time is generated.
-
-
Data Analysis:
-
The elution profile of the PIB sample is recorded, and the molecular weight averages (Mn, Mw) and PDI are calculated based on the calibration curve.
-
Visualization: GPC/SEC Experimental Workflow
Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the chemical structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm the polymer's identity, analyze its microstructure, and identify end-groups.
Data Presentation: Characteristic NMR Chemical Shifts for this compound
| Nucleus | Structural Unit | Chemical Shift (δ) (ppm) |
| ¹H | Methylene (-CH₂-) backbone | ~1.40[15] |
| ¹H | Methyl (-CH₃) backbone | ~1.10[15] |
| ¹H | Exo-olefinic end-group (=CH₂) | 4.68 and 4.89[5] |
| ¹H | Endo-olefinic end-group (=CH-) | 5.19[5] |
| ¹H | tert-Chloride end-group (-C(CH₃)₂Cl) | 1.68[5] |
| ¹³C | Methylene (-CH₂-) backbone | ~59.8 |
| ¹³C | Methyl (-CH₃) backbone | ~31.4 |
| ¹³C | Quaternary Carbon (-C(CH₃)₂-) backbone | ~38.2 |
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation:
-
Dissolve approximately 20-50 mg of the PIB sample in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆), in an NMR tube.
-
-
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically used. For quantitative analysis of end-groups, a pulse sequence with a longer relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest is recommended to ensure full relaxation.[16] A 30° pulse angle can also be used to shorten the required relaxation delay.[17]
-
Number of Scans (NS): For routine analysis, 8 to 16 scans are usually sufficient. For detecting low-concentration end-groups, a higher number of scans (e.g., 128 or 256) may be necessary to improve the signal-to-noise ratio.[17]
-
Spectral Width (SW): A spectral width of approximately 10-12 ppm is typically used.
-
Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift referencing.
-
-
¹³C NMR Spectroscopy:
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment with nuclear Overhauser effect (NOE) is commonly used for qualitative analysis. For quantitative analysis, an inverse-gated decoupling sequence is employed to suppress the NOE.
-
Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is typical, but may need to be longer for quaternary carbons.
-
Visualization: Logical Relationship of PIB Structure and NMR Signals
Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the characteristic functional groups present in this compound. It is particularly useful for confirming the hydrocarbon nature of the polymer and for detecting the presence of any impurities or modifications.
Data Presentation: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2961 - 2950 | C-H asymmetric stretching in -CH₃ | Strong |
| 2916 - 2870 | C-H asymmetric and symmetric stretching in -CH₂- | Strong |
| 1471 | -CH₂- bending (scissoring) | Medium |
| 1389 & 1361 | -CH₃ symmetric bending (gem-dimethyl doublet) | Strong |
| 1231 | C-H bending | Medium |
Experimental Protocol: FTIR Analysis of this compound
-
Sample Preparation:
-
For viscous liquid PIB: A small drop of the sample can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
For solid PIB: A thin film can be cast from a solution (e.g., in hexane (B92381) or toluene) onto a KBr plate, and the solvent is allowed to evaporate completely. Alternatively, a Nujol mull can be prepared by grinding the solid sample with a small amount of mineral oil.[18]
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal or KBr plate is collected first.
-
The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The resulting spectrum is analyzed for the presence of the characteristic absorption bands of PIB.
-
Visualization: FTIR Analysis Workflow
Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
Thermal analysis techniques are crucial for determining the thermal stability and transitions of this compound. Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg), while Thermogravimetric Analysis (TGA) provides information on the polymer's decomposition temperature.
Data Presentation: Thermal Properties of this compound
| Property | Typical Value |
| Glass Transition Temperature (Tg) | -70 to -60 °C[6][19] |
| Decomposition Temperature (onset) | 325 - 390 °C[19][20] |
| Temperature of Maximum Decomposition Rate | ~438 °C[20] |
Experimental Protocol: Thermal Analysis of this compound
Differential Scanning Calorimetry (DSC):
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the PIB sample into an aluminum DSC pan.
-
Seal the pan hermetically.
-
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., -100 °C).
-
Heat the sample to a temperature above the expected Tg (e.g., 25 °C) at a constant heating rate, typically 10 °C/min.[6][21]
-
Cool the sample back to the starting temperature at the same rate.
-
Perform a second heating scan under the same conditions to obtain a clear glass transition after erasing the thermal history.
-
-
Data Analysis:
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve during the second heating scan.[22]
-
Thermogravimetric Analysis (TGA):
-
Sample Preparation:
-
Place 5-10 mg of the PIB sample into a TGA pan (e.g., alumina (B75360) or platinum).[20][23]
-
-
Experimental Conditions:
-
Atmosphere: The analysis is typically performed under an inert atmosphere, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[20]
-
Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate, commonly 10 °C/min.[20]
-
-
Data Analysis:
-
The TGA thermogram plots the percentage of weight loss as a function of temperature.
-
The onset of decomposition is determined from the temperature at which significant weight loss begins.
-
The temperature of the maximum rate of decomposition is determined from the peak of the derivative of the TGA curve (DTG).
-
Visualization: Thermal Analysis Experimental Workflow
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. researchgate.net [researchgate.net]
- 3. tri-iso.com [tri-iso.com]
- 4. download.polympart.ir [download.polympart.ir]
- 5. mdpi.com [mdpi.com]
- 6. PIB: this compound - NETZSCH Polymers [polymers.netzsch.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 18. Estimation of Polymer Lifetime by TGA Decomposition Kinetics [tainstruments.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. setaramsolutions.com [setaramsolutions.com]
- 21. scribd.com [scribd.com]
- 22. tainstruments.com [tainstruments.com]
- 23. Thermal Degradation of Fractionated High and Low Molecular Weight this compound - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Industrial Manufacturing of Polyisobutylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and practices in the industrial-scale manufacturing of polyisobutylene (PIB). It covers the fundamental cationic polymerization process, key manufacturing technologies, product characterization, and the properties of various grades of PIB.
Introduction to this compound
This compound is a synthetic polymer produced from the monomer isobutylene (B52900).[1] It is a colorless, non-toxic, and chemically inert material with properties ranging from a viscous liquid to a rubbery solid, depending on its molecular weight.[2][3][4] Its versatility and desirable properties, such as excellent thermal stability, oxidation resistance, and low gas permeability, make it a valuable component in a wide array of applications, including lubricants, adhesives, sealants, and as a key intermediate in the synthesis of fuel additives.[5][6] Of particular commercial importance is highly reactive this compound (HR-PIB), which is characterized by a high percentage of terminal double bonds (exo-olefinic groups), making it readily functionalizable for subsequent chemical reactions.[6][7]
The Core Manufacturing Process: Cationic Polymerization
The industrial synthesis of this compound is predominantly achieved through cationic polymerization of isobutylene.[1] This process involves the generation of a carbocationic active center that propagates by the sequential addition of monomer units. The polymerization is typically carried out at low temperatures to control the reaction rate and achieve the desired molecular weight.[8]
The overall mechanism can be broken down into three key stages:
-
Initiation: This stage involves the formation of a carbocation from the isobutylene monomer. This is typically achieved by a catalyst system consisting of a Lewis acid (co-initiator) and a proton source or cationogen (initiator), such as water, alcohols, or alkyl halides.[9] Common Lewis acids used in industrial processes include boron trifluoride (BF₃) and aluminum chloride (AlCl₃).[1][8] For example, the BF₃/methanol complex is a widely used catalyst system.[5]
-
Propagation: The carbocation formed during initiation then reacts with subsequent isobutylene monomers, leading to the growth of the polymer chain.[9]
-
Chain Transfer and Termination: The growth of the polymer chain is concluded by either chain transfer or termination. Chain transfer, a dominant process in PIB synthesis, involves the transfer of the positive charge to another species, such as a monomer, resulting in a terminated polymer chain and a new carbocation to initiate a new chain. This process is crucial in controlling the molecular weight of the final product. Termination can occur through various mechanisms, including the irreversible destruction of the active center.[9]
Industrial Production Workflow
The industrial manufacturing of this compound follows a multi-step process designed for efficiency, safety, and product quality. The general workflow is as follows:
-
Feedstock Preparation: The primary raw material is isobutylene, which is often sourced from a C4 raffinate stream from a steam cracker.[10] The feedstock is purified to remove impurities that could interfere with the polymerization process.
-
Polymerization: The purified isobutylene is fed into a reactor along with the catalyst system. The polymerization reaction is highly exothermic, and therefore, efficient heat removal is critical to maintain the desired reaction temperature, which in turn controls the molecular weight of the PIB.[11] Loop reactors are commonly employed for this purpose.
-
Catalyst Deactivation and Removal: After the desired degree of polymerization is achieved, the catalyst is deactivated and removed from the polymer solution. This is often accomplished by washing the reaction mixture with water or an alkaline solution.[12]
-
Purification and Separation: The crude this compound product is then subjected to separation and purification steps to remove any unreacted monomer, solvent, and catalyst residues. This is typically achieved through a series of flashing and distillation processes.[13]
-
Product Finishing and Packaging: The final this compound product is then processed to meet the required specifications and packaged for distribution.
Quantitative Data on Commercial this compound Grades
The properties and applications of this compound are primarily determined by its molecular weight.[3] The following tables summarize the typical properties of different commercial grades of PIB.
Table 1: Low Molecular Weight this compound (LMW PIB)
| Property | Typical Value |
| Number Average Molecular Weight (Mn) | 300 - 5,000 g/mol |
| Kinematic Viscosity @ 100°C | 5 - 4,700 cSt |
| Appearance | Colorless, viscous liquid |
Data sourced from various commercial product specifications.[8][14][15]
Table 2: Medium Molecular Weight this compound (MMW PIB)
| Property | Typical Value |
| Number Average Molecular Weight (Mn) | 40,000 - 120,000 g/mol |
| Appearance | Viscous, semi-solid |
Data sourced from various commercial product specifications.[2][8]
Table 3: High Molecular Weight this compound (HMW PIB)
| Property | Typical Value |
| Number Average Molecular Weight (Mn) | > 120,000 g/mol |
| Appearance | Rubbery solid |
Data sourced from various commercial product specifications.[3][8]
Table 4: Highly Reactive this compound (HR-PIB)
| Property | Typical Value |
| Number Average Molecular Weight (Mn) | 500 - 2,500 g/mol |
| Exo-olefin Content | > 70% |
| Appearance | Clear, viscous liquid |
Data sourced from various commercial product specifications.[6][7][16]
Experimental Protocols
This section outlines a representative laboratory-scale protocol for the synthesis of this compound and the key analytical methods for its characterization.
Synthesis of this compound (Illustrative Lab-Scale Protocol)
This protocol is a generalized representation and would require optimization based on the desired molecular weight and properties of the final product.
Materials:
-
Isobutylene (high purity)
-
Lewis acid catalyst (e.g., AlCl₃ or BF₃ etherate)
-
Co-initiator (e.g., deionized water or a tertiary alkyl halide)
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane)
-
Quenching agent (e.g., methanol)
-
Nitrogen gas for inert atmosphere
Procedure:
-
A flame-dried, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a gas inlet/outlet is purged with dry nitrogen.
-
Anhydrous solvent is added to the flask and cooled to the desired reaction temperature (e.g., -30°C) in a cooling bath.
-
A solution of the Lewis acid catalyst in the anhydrous solvent is prepared separately under an inert atmosphere.
-
The purified isobutylene monomer is condensed into the cooled reactor.
-
The co-initiator is introduced into the reactor.
-
The catalyst solution is then slowly added to the stirred monomer solution to initiate the polymerization. The temperature is carefully monitored and controlled throughout the reaction.
-
After the desired reaction time, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
The reaction mixture is allowed to warm to room temperature.
-
The polymer solution is washed successively with a dilute acid solution, a dilute base solution, and deionized water to remove catalyst residues.
-
The organic phase is dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield the this compound product.
Characterization of this compound
Molecular Weight and Molecular Weight Distribution:
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the most common technique for determining the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of this compound. The analysis is typically performed using a series of columns calibrated with this compound standards.[17]
Chemical Structure and End-Group Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for determining the chemical structure of this compound and for quantifying the percentage of different types of end-groups (e.g., exo-olefin vs. internal olefins) in highly reactive PIB.[6]
Thermal Properties:
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the polymer.[18]
Visualizations of Key Processes
The following diagrams illustrate the fundamental signaling pathway of cationic polymerization and a typical industrial workflow for this compound production.
Caption: Cationic Polymerization Mechanism of Isobutylene.
Caption: Industrial Manufacturing Workflow for this compound.
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. specialchem.com [specialchem.com]
- 3. cenwaypib.com [cenwaypib.com]
- 4. This compound | 9003-27-4 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. cnlubricantadditive.com [cnlubricantadditive.com]
- 7. rbproductsinc.com [rbproductsinc.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. youtube.com [youtube.com]
- 10. WO2020084557A1 - Process for preparing high reactive this compound - Google Patents [patents.google.com]
- 11. US8816028B2 - this compound composition having internal vinylidene and process for preparing the this compound polymer composition - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Production method of polyisobutene - Eureka | Patsnap [eureka.patsnap.com]
- 14. This compound (PIB) | CAS 9003-27-4 | Connect Chemicals [connectchemicals.com]
- 15. Braskem | PIB | Polyisobutylenes [tri-iso.com]
- 16. 5146414.fs1.hubspotusercontent-na2.net [5146414.fs1.hubspotusercontent-na2.net]
- 17. This compound Standards | Agilent [agilent.com]
- 18. Bot Verification [rasayanjournal.co.in]
Methodological & Application
"synthesis of high molecular weight polyisobutylene protocol"
An Application Note and Detailed Protocol for the Synthesis of High Molecular Weight Polyisobutylene
Application Notes
High molecular weight this compound (PIB) is a versatile polymer with significant commercial and academic interest due to its unique properties, including excellent thermal and oxidative stability, high gas impermeability, and chemical resistance.[1][2] These characteristics make it a crucial component in a variety of applications, such as lubricants, adhesives, sealants, and as a key building block for the synthesis of thermoplastic elastomers.[1][3] The synthesis of high molecular weight PIB is primarily achieved through cationic polymerization of isobutylene (B52900).[4][5]
The molecular weight of the resulting PIB is a critical parameter that dictates its physical properties and, consequently, its end-use applications. Achieving high molecular weights (typically >100,000 g/mol ) requires careful control over the polymerization conditions to minimize chain transfer and termination reactions, which are inherent challenges in cationic polymerization.[6][7] Key factors influencing the molecular weight include the choice of initiator system, polymerization temperature, solvent polarity, and the presence of additives such as electron donors.
This protocol details a robust method for the synthesis of high molecular weight this compound via living/controlled cationic polymerization. This technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.[7] The described procedure utilizes a Lewis acid co-initiator in a mixed solvent system at low temperatures to suppress unwanted side reactions and promote the formation of long polymer chains.[4][8] The principles and methodologies outlined herein are intended for researchers in polymer chemistry, materials science, and drug development professionals exploring the use of PIB-based materials.
Experimental Protocol
Materials and Reagents
-
Monomer: Isobutylene (IB) (polymerization grade, >99.5%)
-
Initiator: 2-chloro-2,4,4-trimethylpentane (B3042402) (TMPCl) or cumyl chloride (CumCl)
-
Co-initiator (Lewis Acid): Titanium tetrachloride (TiCl₄) or Aluminum trichloride (B1173362) (AlCl₃)
-
Proton Trap/Electron Donor (Optional but Recommended): 2,6-di-tert-butylpyridine (B51100) (DtBP) or Pyridine[9][10]
-
Solvents:
-
Non-polar: Hexane (B92381) or Methylcyclohexane (MeCHx) (anhydrous, <10 ppm H₂O)
-
Polar: Methyl chloride (MeCl) or Dichloromethane (CH₂Cl₂) (anhydrous, <10 ppm H₂O)
-
-
Quenching Agent: Pre-chilled methanol (B129727) (MeOH)
-
Purification Solvents: Hexane and Methanol
-
Drying Agent: Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert Gas: Nitrogen (N₂) or Argon (Ar) (high purity)
Equipment
-
Glovebox or Schlenk line for inert atmosphere operations
-
Jacketed glass reactor equipped with an overhead mechanical stirrer, thermocouple, and an inlet for inert gas and reagent addition.
-
Cryostat or a cooling bath (e.g., heptane (B126788) or pentane (B18724) cooled with liquid nitrogen) capable of maintaining temperatures down to -80°C.
-
Syringes and cannulas for transfer of anhydrous and air-sensitive reagents.
-
Standard laboratory glassware (beakers, flasks, graduated cylinders).
-
Rotary evaporator.
-
Vacuum oven.
Detailed Polymerization Procedure
3.1. Reactor Setup and Inerting:
-
Assemble the jacketed glass reactor under a fume hood. Ensure all glassware is thoroughly dried in an oven at >120°C overnight and cooled under a stream of inert gas.
-
Connect the reactor to the cryostat and the inert gas line.
-
Purge the reactor with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere. Maintain a slight positive pressure of inert gas throughout the experiment.
3.2. Charging the Reactor:
-
Cool the reactor to the desired polymerization temperature (e.g., -80°C) using the cryostat.[9]
-
Through a septum, introduce the anhydrous solvents into the reactor using a cannula. A typical solvent mixture is a 60/40 (v/v) mixture of a non-polar solvent (e.g., methylcyclohexane) and a polar solvent (e.g., methyl chloride).[9]
-
Add the proton trap, such as 2,6-di-tert-butylpyridine, to the cooled solvent.
-
Condense a known amount of isobutylene monomer into the reactor. This can be done by pre-cooling a graduated cylinder and transferring the liquid monomer or by bubbling the gas through the cold solvent mixture until the desired volume is reached.
-
Add the initiator (e.g., TMPCl) to the monomer solution and allow the mixture to thermally equilibrate.
3.3. Initiation of Polymerization:
-
Prepare a solution of the Lewis acid co-initiator (e.g., TiCl₄) in the polar solvent in the glovebox.
-
Slowly add the co-initiator solution to the vigorously stirred monomer/initiator mixture in the reactor. The addition should be done dropwise to control the exothermicity of the reaction.
-
The polymerization will commence immediately, as often indicated by an increase in viscosity.
3.4. Polymerization:
-
Maintain the reaction at the set temperature for the desired duration (e.g., 15-60 minutes).[9] The reaction time will influence the final molecular weight and monomer conversion.
-
Monitor the reaction progress by taking aliquots at different time points for analysis (e.g., Gel Permeation Chromatography - GPC) if desired.
3.5. Quenching and Termination:
-
After the desired polymerization time, terminate the reaction by adding an excess of pre-chilled methanol to the reactor.[11] This will quench the active cationic species.
-
Allow the reactor to warm to room temperature.
3.6. Polymer Purification:
-
Pour the polymer solution into a large beaker containing methanol to precipitate the this compound.
-
Decant the methanol and redissolve the polymer in a minimal amount of hexane.
-
Wash the hexane solution with deionized water multiple times in a separatory funnel to remove any residual catalyst and salts.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Recover the polymer by evaporating the hexane using a rotary evaporator.
-
Dry the final high molecular weight this compound product in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Data Presentation
The following table summarizes representative experimental conditions for the synthesis of high molecular weight this compound, as derived from the literature.
| Initiating System | Temperature (°C) | Solvent System (v/v) | Mₙ ( g/mol ) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference |
| H₂O/AlCl₃/Veratrole | -80 | Hexane/CH₂Cl₂ (2/1) | - | 1,117,000 | - | [4] |
| H₂O/AlCl₃/Veratrole | -60 | Hexane/CH₂Cl₂ (2/1) | - | 370,000 | - | [4] |
| Al(C₆F₅)₃/CumCl/OPh₂ | -40 | Non-halogenated | - | 355,000 | - | [12] |
| pMeOCumSt/TiCl₄ | -80 | Methylcyclohexane/Methyl chloride (60/40) | ~800,000 | - | 1.2 | [9] |
| 1-chloro-1-phenylethane/TiCl₄/Pyridine | -30 | Dichloromethane/Cyclohexane (40/60) | - | - | 1.15 - 1.20 | [10] |
Visualizations
Caption: Experimental workflow for the synthesis of high molecular weight this compound.
Caption: Cationic polymerization mechanism for high molecular weight this compound synthesis.
References
- 1. Synthesis of high molecular weight this compound and relevant ionic elastomer - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis of high molecular weight this compound and relevant ionic elastomer [morressier.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 6. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 7. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 8. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.aston.ac.uk [research.aston.ac.uk]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
Characterization of Polyisobutylene Using Gel Permeation Chromatography with Multi-Angle Light Scattering (GPC-MALS)
Abstract
This application note provides a detailed protocol for the characterization of polyisobutylene (PIB) using Gel Permeation Chromatography (GPC) coupled with a Multi-Angle Light Scattering (MALS) detector. GPC-MALS is an absolute method for determining the molar mass distribution of polymers without the need for column calibration with standards of the same polymer type.[1] This document outlines the experimental workflow, from sample and mobile phase preparation to data acquisition and analysis, and is intended for researchers, scientists, and professionals in drug development and polymer science. The protocol described herein enables the accurate determination of key molecular parameters of PIB, including weight-average molar mass (Mw), number-average molar mass (Mn), polydispersity index (PDI), and radius of gyration (Rg).
Introduction
This compound (PIB) is a synthetic elastomer with a wide range of applications, from adhesives and sealants to lubricating oil additives and pharmaceutical products, owing to its flexibility, thermal stability, and biocompatibility. The physical and chemical properties of PIB are highly dependent on its molecular weight and molecular weight distribution. Therefore, accurate characterization of these parameters is crucial for quality control and the development of new applications.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for analyzing the molecular weight distribution of polymers.[2] Conventional GPC relies on column calibration with polymer standards, which can introduce inaccuracies if the standards do not have the same chemical structure and hydrodynamic behavior as the sample being analyzed.[3] Coupling GPC with a Multi-Angle Light Scattering (MALS) detector overcomes this limitation. The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the GPC column.[4] This allows for the direct determination of the absolute molar mass at each elution volume, independent of the elution time.[4][5] In conjunction with a concentration detector, such as a differential refractive index (dRI) detector, a comprehensive analysis of the polymer's molecular characteristics can be achieved.
Experimental Protocols
Materials and Equipment
-
This compound (PIB) sample
-
Mobile Phase: HPLC-grade Tetrahydrofuran (THF)
-
GPC System: An integrated GPC system or modular components including a pump, autosampler, and column oven.
-
GPC Columns: A set of GPC columns suitable for the analysis of organic-soluble polymers in the expected molecular weight range of the PIB sample. PSS SDV columns or equivalent are recommended.
-
Detectors:
-
Multi-Angle Light Scattering (MALS) detector (e.g., Wyatt DAWN series)
-
Differential Refractive Index (dRI) detector (e.g., Wyatt Optilab series)
-
-
Syringe filters: 0.1 - 0.2 µm hydrophobic PTFE membrane filters
-
Autosampler vials with caps
-
Analytical balance
-
Volumetric flasks
Mobile Phase Preparation
-
Use HPLC-grade Tetrahydrofuran (THF) as the mobile phase.
-
Filter the mobile phase through a 0.45 µm filter to remove any particulate matter.
-
Thoroughly degas the mobile phase before use to prevent bubble formation in the system, which can interfere with detector signals.
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GPC-MALS analysis.
-
Weighing: Accurately weigh the PIB sample using an analytical balance.
-
Dissolution:
-
Dissolve the PIB sample in the mobile phase (THF) to a known concentration.[6] The recommended concentration depends on the expected molecular weight of the polymer.[7]
-
Allow the sample to dissolve completely. This may take several hours, and gentle agitation is recommended. For high molecular weight samples, allow at least 24 hours for complete dissolution.[8] Avoid vigorous shaking or sonication, as this can cause shear degradation of the polymer chains.
-
-
Filtration: After complete dissolution, filter the sample solution through a 0.1 - 0.2 µm hydrophobic PTFE syringe filter directly into an autosampler vial to remove any dust or other particulates that could clog the GPC columns.[6]
GPC-MALS System Parameters
The following are typical starting parameters for the GPC-MALS analysis of this compound. These may need to be optimized for specific samples and instrumentation.
| Parameter | Recommended Setting |
| Mobile Phase | Tetrahydrofuran (THF) |
| Flow Rate | 1.0 mL/min |
| Column Set | PSS SDV (or equivalent), selected for the appropriate molecular weight range |
| Column Temperature | 25 °C |
| Injection Volume | 20-100 µL |
| dRI Detector | Temperature controlled, typically matching the column temperature |
| MALS Detector | Laser wavelength as per instrument specifications |
Data Acquisition and Analysis
-
System Equilibration: Allow the GPC-MALS system to equilibrate with the mobile phase until stable baselines are achieved for all detectors.
-
Injection: Inject the prepared PIB sample onto the GPC system.
-
Data Collection: Collect the data from the MALS and dRI detectors using appropriate data acquisition software (e.g., Wyatt ASTRA software).
-
Data Analysis:
-
The software will use the signals from the MALS and dRI detectors to calculate the molecular parameters at each elution slice.
-
A crucial parameter for MALS analysis is the differential refractive index increment (dn/dc), which is a constant for a given polymer, solvent, and temperature.[4] The dn/dc value for the specific PIB sample in THF at the experimental temperature and laser wavelength must be accurately known. This can be determined experimentally using the dRI detector in offline mode or by using a literature value if the experimental conditions match. For polystyrene in THF at 30°C with a red laser, the dn/dc is 0.185 mL/g.[1]
-
The software will generate the molecular weight distribution and calculate the weight-average molar mass (Mw), number-average molar mass (Mn), polydispersity index (PDI = Mw/Mn), and the z-average radius of gyration (Rg) for molecules with an Rg greater than approximately 10 nm.[9]
-
Data Presentation
The quantitative results from the GPC-MALS analysis of a representative this compound sample are summarized in the table below.
| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Rg (nm) |
| PIB-001 | 200,000 | 500,000 | 2.5 | N/A |
Note: Rg is typically only accurately measurable for polymers with a radius of gyration greater than 10-15 nm.
Visualizations
The following diagrams illustrate the logical workflow of the GPC-MALS experiment and the relationship between the key components.
Caption: Experimental workflow for GPC-MALS analysis of this compound.
Caption: Schematic of a typical GPC-MALS instrument setup.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. measurlabs.com [measurlabs.com]
- 3. lcms.cz [lcms.cz]
- 4. wyatt.com [wyatt.com]
- 5. wyatt.com [wyatt.com]
- 6. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. wyattfiles.s3.us-west-2.amazonaws.com [wyattfiles.s3.us-west-2.amazonaws.com]
Application Note: Analysis of Polyisobutylene End-Groups by MALDI-TOF MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyisobutylene (PIB) is a versatile polymer with applications ranging from lubricants and adhesives to medical devices and drug delivery systems. The functionality of PIB is largely determined by its end-groups, which can be tailored for specific applications, such as initiating further polymerization, conjugation to other molecules, or altering the polymer's physical properties. Accurate characterization of these end-groups is therefore critical for quality control and the development of new materials.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for polymer analysis, providing information on molecular weight distribution, repeat units, and end-group structure.[1][2] However, the nonpolar nature of the PIB backbone presents a challenge for ionization. This application note details a robust protocol for the analysis of PIB end-groups using MALDI-TOF MS, with a key focus on a derivatization step to enhance ionization and enable accurate characterization.
Principle
The core challenge in analyzing PIB by MALDI-TOF MS is its low ionization efficiency. To overcome this, a derivatization step is employed to introduce an ionizable moiety onto the polymer, typically at the end-groups. A common and effective method is the sulfonation of olefin end-groups, which introduces a readily ionized sulfonic acid group.[3] Once derivatized, the sulfonated PIB can be co-crystallized with a suitable matrix and a cationizing agent for analysis by MALDI-TOF MS. The resulting mass spectrum displays a series of peaks, each corresponding to a specific oligomer with its characteristic end-groups, allowing for detailed structural elucidation.
Experimental Protocols
Derivatization of this compound: Sulfonation of Olefin End-Groups
This protocol is essential for rendering the nonpolar PIB amenable to MALDI-TOF MS analysis.
Materials:
-
This compound (PIB) with olefin end-groups
-
Acetic anhydride (B1165640)
-
Concentrated sulfuric acid (98%)
-
Chloroform (B151607) or other suitable organic solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound sample in a minimal amount of chloroform in a round-bottom flask.
-
Cool the flask in an ice bath with continuous stirring.
-
Slowly add a mixture of acetic anhydride and concentrated sulfuric acid (e.g., a 10:1 v/v ratio) dropwise to the cooled PIB solution. The exact ratio and amount should be optimized based on the amount of PIB.
-
Allow the reaction to proceed at 0-5 °C for a predetermined time, typically ranging from 30 minutes to a few hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Quench the reaction by slowly adding methanol to the reaction mixture while still in the ice bath.
-
Transfer the mixture to a separatory funnel and wash the organic layer multiple times with deionized water to remove excess acid and anhydride.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent using a rotary evaporator to obtain the sulfonated this compound.
-
Confirm the success of the sulfonation reaction using techniques like FTIR or NMR spectroscopy before proceeding to MALDI-TOF MS analysis.
MALDI-TOF MS Sample Preparation
Materials:
-
Sulfonated this compound (sPIB)
-
Matrix: Dithranol (1,8,9-anthracenetriol) is a commonly used matrix for nonpolar polymers.
-
Cationizing agent: Silver trifluoroacetate (B77799) (AgTFA) is often used to promote the formation of silver adducts ([M+Ag]+).
-
Solvent: Tetrahydrofuran (THF) is a suitable solvent for both sPIB and dithranol.
Stock Solutions:
-
Matrix Solution: Prepare a solution of dithranol in THF at a concentration of 10-20 mg/mL.
-
Analyte (sPIB) Solution: Prepare a solution of the sulfonated PIB in THF at a concentration of approximately 1-5 mg/mL.
-
Cationizing Agent Solution: Prepare a solution of AgTFA in THF at a concentration of 5-10 mg/mL.
Spotting Procedure (Dried-Droplet Method):
-
In a microcentrifuge tube, mix the matrix solution, analyte solution, and cationizing agent solution. A typical starting ratio is 10:1:1 (v/v/v) of matrix:analyte:cationizing agent. This ratio may need to be optimized for different PIB samples.
-
Vortex the mixture briefly to ensure homogeneity.
-
Spot 0.5-1.0 µL of the mixture onto a clean MALDI target plate.
-
Allow the spot to air-dry completely at room temperature. The formation of a uniform crystalline spot is crucial for good quality spectra.
MALDI-TOF MS Instrumentation and Data Acquisition
Instrument Parameters:
The following are general starting parameters that should be optimized for the specific instrument and sample:
-
Mass Spectrometer: A time-of-flight mass spectrometer equipped with a nitrogen laser (337 nm) is typically used.
-
Mode: Reflector mode is preferred for higher resolution and mass accuracy, which is crucial for resolving end-groups.
-
Ionization Mode: Positive ion mode.
-
Acceleration Voltage: 20-25 kV.
-
Laser Energy: Use the minimum laser energy required to obtain a good signal-to-noise ratio, as excessive energy can cause fragmentation.[4] The laser energy should be optimized for each sample.
-
Data Acquisition: Acquire spectra from multiple positions within the sample spot and average them to obtain a representative spectrum.
-
Calibration: Calibrate the instrument using a known polymer standard with a molecular weight range similar to the PIB sample.
Data Presentation and Analysis
The analysis of the MALDI-TOF MS spectrum allows for the determination of the end-groups and the molecular weight distribution of the this compound sample.
End-Group Analysis
The mass of an individual oligomer peak (M_obs) in the mass spectrum can be described by the following equation:
M_obs = (n * M_repeat) + M_endgroup1 + M_endgroup2 + M_cation
Where:
-
n is the number of repeat units.
-
M_repeat is the mass of the isobutylene (B52900) repeat unit (56.11 g/mol ).
-
M_endgroup1 and M_endgroup2 are the masses of the two end-groups.
-
M_cation is the mass of the cationizing agent adduct (e.g., 106.91 g/mol for Ag+).
By identifying the mass difference between adjacent peaks (which corresponds to the mass of the repeat unit) and knowing the mass of the cation, the sum of the masses of the end-groups can be calculated.
Quantitative Data
The relative intensity of peaks in a MALDI-TOF MS spectrum may not directly correlate with the molar abundance of different species due to variations in ionization efficiency.[5][6][7] However, relative quantification can provide valuable insights into the distribution of different end-groups. The following table presents a hypothetical example of quantitative data for a sample containing both hydroxyl-terminated and unfunctionalized this compound.
| End-Group Species | Initiator Fragment | Terminating Group | Calculated Mass (Da) for n=20 | Observed m/z ([M+Ag]+) | Relative Intensity (%) |
| Dihydroxy-PIB | HO-(CH2)x- | -(CH2)y-OH | Varies | Varies | 65 |
| Monohydroxy-PIB | C4H9- | -(CH2)y-OH | Varies | Varies | 25 |
| Unfunctionalized PIB | C4H9- | -CH=C(CH3)2 | Varies | Varies | 10 |
Note: The calculated mass will depend on the specific initiator and termination fragments.
Visualizations
Caption: Experimental workflow for MALDI-TOF MS analysis of PIB end-groups.
Caption: Logical workflow for the analysis of MALDI-TOF MS data of polymers.
Caption: Structures of this compound with different end-groups.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Quantitation of Polymer End Groups Using MALDI TOF MS | NIST [nist.gov]
- 7. Item - Quantitation of polymer end groups using MALDI-TOF MS - American University - Figshare [aura.american.edu]
Application Notes: Formulating Polyisobutylene-Based Adhesives for Medical Use
Introduction
Polyisobutylene (PIB) is a synthetic elastomer widely utilized in the formulation of pressure-sensitive adhesives (PSAs) for medical applications, particularly in transdermal drug delivery systems (TDDS) and wound care.[1][2][3] Its key advantages include excellent biocompatibility, low skin irritation potential, chemical inertness, and inherent tackiness.[2][4] PIB-based adhesives offer stable, long-lasting adhesion to the skin while providing a matrix for controlled drug release.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and evaluation of PIB-based medical adhesives.
1. Components of PIB-Based Medical Adhesives
A successful medical-grade PIB adhesive is typically a multi-component system designed to balance adhesion, cohesion, and drug delivery performance. The primary components include different molecular weight grades of PIB, tackifiers, and plasticizers.
-
This compound (PIB) Polymer: PIB is the primary film-forming polymer that provides the adhesive's cohesive strength and elastomeric properties.[1] It is available in various molecular weight (MW) grades, broadly categorized as low, medium, and high.[2][5]
-
Low Molecular Weight (LMW) PIB: These grades are viscous liquids and function primarily as tackifiers and plasticizers.[1][5] They enhance the adhesive's initial grab (tack) and flexibility.[5][6]
-
High Molecular Weight (HMW) PIB: These are rubber-like solids that provide cohesive strength, elasticity, and ensure the adhesive can be removed from the skin without leaving a residue.[1][5][6]
-
Formulation Strategy: A blend of HMW and LMW PIB is almost always used to achieve a balance between cohesive strength and adhesive tack.[2][6][7] The ratio of HMW to LMW PIB is a critical formulation parameter, typically ranging from 1:1 to 0.2:1.[7][8]
-
-
Tackifiers: These are low molecular weight resins added to the formulation to increase the tack or "stickiness" of the adhesive.[1] For medical applications, biocompatible tackifiers are essential.
-
Common Types: Commonly used tackifiers include polybutenes, hydrogenated hydrocarbon resins, and rosin (B192284) esters.[1] Aliphatic hydrocarbon resins with a high glass transition temperature (Tg) are particularly effective in PIB adhesives plasticized by drugs.[7][8]
-
Function: Tackifiers modify the viscoelastic properties of the adhesive, allowing it to wet the skin surface effectively upon application of light pressure.[9]
-
-
Plasticizers: Plasticizers are added to increase the flexibility and workability of the adhesive.[10] In the context of transdermal patches, the active pharmaceutical ingredient (API) itself can often act as a plasticizer.[7][8]
-
Common Types: Mineral oil and low molecular weight polybutenes are frequently used.[7][11]
-
Impact on Drug Delivery: Plasticizers can increase the permeability of the adhesive matrix to the drug, thereby influencing the release rate.[11] However, excessive plasticization can compromise the cohesive strength of the adhesive, leading to cold flow or residue upon removal.[7][8]
-
-
Other Excipients:
-
Permeation Enhancers: Compounds like fatty acid esters may be included to improve the transport of the drug through the skin.[8]
-
Solvents: During manufacturing, solvents like heptane (B126788) or hexane (B92381) are used to dissolve the components for uniform mixing and coating. These solvents are evaporated during the drying process.
-
Fillers: Fillers can be used to reduce cost and modify adhesive properties like tack.[1]
-
2. Key Formulation Considerations
-
Drug-Adhesive Interaction: The physicochemical properties of the API are paramount. Non-polar, oily drugs like nicotine (B1678760) can plasticize or solvate the PIB adhesive, which may reduce its tackiness.[8][12] Formulations for such drugs may require the addition of high-Tg tackifiers to maintain adhesion.[7][8] In contrast, PIB adhesives show minimal interaction with many drugs, making them a stable matrix.[12]
-
Balance of Adhesive Properties: The core challenge is to balance three key properties:
-
Tack: The initial stickiness of the adhesive.
-
Peel Adhesion: The force required to remove the adhesive from a substrate.
-
Shear Strength (Cohesion): The ability of the adhesive to resist sliding forces and maintain its integrity.[9]
-
-
Wear Time: For extended-wear patches (e.g., 3-7 days), the adhesive must maintain its properties over time without causing skin irritation or losing adhesion due to moisture and skin flex.
-
Biocompatibility: All components must be non-irritating and non-sensitizing to the skin.[2]
Data Presentation: Typical Formulation & Properties
The following table summarizes typical ranges for components in a PIB-based medical adhesive and the resulting properties.
| Component | Typical Weight % (of total solids) | Function | Impact on Properties |
| High MW PIB (e.g., 700k-2M Da) | 10 - 40% | Cohesive Strength, Elasticity | ↑ Cohesion, ↓ Tack |
| Low MW PIB (e.g., 35k-60k Da) | 30 - 70% | Tack, Plasticization | ↑ Tack, ↓ Cohesion |
| Tackifier (e.g., Escorez™ resins) | 20 - 60% | Increase Tackiness | ↑ Tack, ↑ Peel Adhesion |
| Plasticizer (e.g., Mineral Oil) | 0 - 30% | Flexibility, Permeability | ↑ Flexibility, ↑ Drug Permeability, ↓ Cohesion |
| Active Drug | 3 - 30% | Therapeutic Effect, Plasticizer | Varies; can increase tack or decrease cohesion |
| Permeation Enhancer | 1 - 30% | Increase Drug Flux | May affect adhesive properties |
Experimental Protocols
Detailed methodologies for evaluating the performance of formulated PIB adhesives are crucial for development and quality control.
Protocol 1: Adhesive Performance Testing
These tests are typically performed according to standards from ASTM International or the Pressure Sensitive Tape Council (PSTC).[9]
1.1. Peel Adhesion Test (ASTM D3330/D3330M)
-
Objective: To measure the force required to remove the adhesive patch from a standard surface at a specified angle and speed.[13][14]
-
Materials: Tensile testing machine, stainless steel test panels, 2 kg rubber-covered roller, test specimens (e.g., 25 mm wide strips).
-
Procedure:
-
Clean the stainless steel panel with a specified solvent (e.g., isopropanol).
-
Apply the adhesive strip to the panel, avoiding air bubbles.
-
Roll over the strip twice in each direction with the 2 kg roller to ensure uniform contact.
-
Allow the sample to dwell for a specified time (e.g., 20 minutes or 24 hours).[13]
-
Clamp the free end of the strip in the upper jaw of the tensile tester and the panel in the lower jaw.
-
Peel the strip from the panel at a 180° angle at a constant speed (typically 12 inches/minute or 300 mm/minute).[13]
-
Record the force required to peel the strip. The result is typically reported in N/25 mm or oz/inch.[13][14]
-
1.2. Loop Tack Test (PSTC-16)
-
Objective: To measure the immediate "grab" or tack of the adhesive with minimal pressure and contact time.[9]
-
Materials: Loop tack tester, stainless steel test panel, test specimens.
-
Procedure:
-
Form a loop with a strip of the adhesive, with the adhesive side facing out.
-
Clamp the ends of the loop in the upper jaw of the tester.
-
Bring the loop down to make contact with the test panel over a defined area (e.g., 1 inch x 1 inch).
-
Immediately after contact, move the jaw upward at a constant speed.
-
The maximum force required to separate the loop from the panel is recorded as the loop tack value.[9]
-
1.3. Static Shear Adhesion Test (ASTM D3654/D3654M)
-
Objective: To determine the cohesive strength of the adhesive by measuring its resistance to shear stress.[9][15]
-
Materials: Shear test stand with a timer, stainless steel test panels, standard weights (e.g., 500 g or 1000 g), test specimens.
-
Procedure:
-
Apply a defined area of the adhesive strip (e.g., 25 mm x 25 mm) to a stainless steel panel.
-
Roll over the strip to ensure good contact.
-
Allow the sample to dwell for a specified time.
-
Hang the panel vertically in the test stand.
-
Attach a standard weight to the free end of the adhesive strip.
-
Start the timer and record the time it takes for the adhesive strip to fail and separate from the panel. The result is reported in minutes.[9]
-
Protocol 2: In Vitro Drug Release Testing (IVRT)
IVRT is essential to assess the rate at which the drug is released from the adhesive matrix.[16][17]
-
Objective: To measure the dissolution rate of the drug from the transdermal patch into a receptor medium over time.
-
Apparatus: USP Apparatus 5 (Paddle over Disk), USP Apparatus 6 (Rotating Cylinder), or Vertical Diffusion Cells (Franz Cells).[17][18][19] The Franz cell is very common for formulation development.[19]
-
Materials: Franz diffusion cells, synthetic membrane (e.g., Strat-M®) or excised animal/human skin, receptor medium (e.g., phosphate-buffered saline, pH 7.4), magnetic stirrer, temperature controller (32-37°C), analytical instrument (e.g., HPLC).[20]
-
Procedure (using Franz Diffusion Cell):
-
Prepare the Franz diffusion cell by mounting the membrane between the donor and receptor compartments, ensuring no air bubbles are trapped.[20]
-
Fill the receptor compartment with pre-warmed and de-gassed receptor medium. Maintain the temperature at 37°C to simulate skin surface temperature.[20]
-
Cut a precise area of the transdermal patch and apply it to the outer surface of the membrane in the donor compartment.[20]
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a sample from the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a validated analytical method like HPLC.[17]
-
Calculate the cumulative amount of drug released per unit area over time to determine the release profile.
-
Visualizations
Caption: Formulation development workflow for PIB-based medical adhesives.
Caption: Interplay of components and their effect on adhesive properties.
References
- 1. specialchem.com [specialchem.com]
- 2. mvm.kit.edu [mvm.kit.edu]
- 3. POLYISOBUTENE PIB BASED PSA HOT MELT - PUR hot melt adhesives [purhotmelt.com]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. Effect of Relaxation Properties on the Bonding Durability of this compound Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1996022083A1 - this compound ADHESIVES CONTAINING HIGH Tg TACKIFIER FOR TRANSDERMAL DEVICES - Google Patents [patents.google.com]
- 8. WO1996022083A1 - this compound ADHESIVES CONTAINING HIGH Tg TACKIFIER FOR TRANSDERMAL DEVICES - Google Patents [patents.google.com]
- 9. mcpolymers.com [mcpolymers.com]
- 10. nbinno.com [nbinno.com]
- 11. US5508038A - this compound adhesives for transdermal devices - Google Patents [patents.google.com]
- 12. Interaction between drugs and pressure-sensitive adhesives in transdermal therapeutic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Test Methods for Pressure Sensitive Adhesives - CCT [ccttapes.com]
- 14. adhesivesresearch.com [adhesivesresearch.com]
- 15. Medical Adhesive Testing Basics | ADMET [admet.com]
- 16. Transdermal Testing: Quality Control of Transdermal Patches [kymos.com]
- 17. A New Drug Release Method in Early Development of Transdermal Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ondrugdelivery.com [ondrugdelivery.com]
- 19. In vitro transdermal drug permeation tests: a regulatory scenario evaluation [scielo.org.co]
- 20. scispace.com [scispace.com]
Application Notes & Protocols: Electrospinning Polyisobutylene-Based Scaffolds for Tissue Engineering
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyisobutylene (PIB) and its copolymers are synthetic elastomers known for their excellent biocompatibility, biostability, and mechanical properties that mimic soft tissues.[1][2] While electrospinning pure high-molecular-weight this compound presents challenges, the thermoplastic elastomer poly(styrene-b-isobutylene-b-styrene) (SIBS) is a suitable and well-documented alternative for creating nanofibrous scaffolds for tissue engineering applications. These scaffolds can serve as biomimetic templates for cell growth and tissue regeneration.
This document provides detailed protocols for the fabrication and characterization of SIBS electrospun scaffolds, as well as methods for evaluating their biocompatibility and potential in tissue engineering.
Experimental Protocols
Preparation of SIBS Electrospinning Solution
This protocol describes the preparation of a 15% (w/v) SIBS solution, a common starting concentration for electrospinning.
Materials:
-
Poly(styrene-b-isobutylene-b-styrene) (SIBS)
-
Tetrahydrofuran (THF), reagent grade
-
N,N-Dimethylformamide (DMF), reagent grade
-
Magnetic stirrer and stir bar
-
Glass vial or beaker
-
Weighing scale
Procedure:
-
Weigh the desired amount of SIBS and place it in a clean, dry glass vial.
-
Prepare a solvent mixture of THF and DMF, typically in a ratio of 80:20 (v/v).
-
Add the solvent mixture to the SIBS to achieve a final concentration of 15% (w/v).
-
Place the vial on a magnetic stirrer and stir the solution at room temperature until the SIBS is completely dissolved. This may take several hours. The resulting solution should be clear and homogeneous.
-
Visually inspect the solution for any undissolved particles or gels before loading it into the syringe for electrospinning.
Electrospinning of SIBS Scaffolds
This protocol outlines the electrospinning process to fabricate nanofibrous SIBS scaffolds. The parameters provided are starting points and may require optimization based on the specific equipment and desired scaffold properties.
Materials and Equipment:
-
15% (w/v) SIBS solution
-
Electrospinning apparatus (high-voltage power supply, syringe pump, spinneret, and collector)
-
5 mL syringe with a 22-gauge blunt-tip needle
-
Aluminum foil to cover the collector
Procedure:
-
Load the prepared 15% (w/v) SIBS solution into a 5 mL syringe.
-
Attach the 22-gauge needle to the syringe and ensure there are no air bubbles in the solution.
-
Mount the syringe on the syringe pump of the electrospinning apparatus.
-
Set the syringe pump to a flow rate of 0.5 mL/h.
-
Position the needle tip at a distance of 15 cm from the collector, which is covered with aluminum foil.
-
Apply a high voltage of 18 kV between the needle tip and the collector.
-
Initiate the syringe pump to start the electrospinning process. A Taylor cone should form at the needle tip, from which a polymer jet is ejected towards the collector.
-
Continue the electrospinning process until a scaffold of the desired thickness is obtained.
-
After electrospinning, carefully detach the aluminum foil with the deposited SIBS scaffold from the collector.
-
Dry the scaffold under vacuum for at least 24 hours to remove any residual solvents.
Scaffold Characterization
Procedure:
-
Cut a small piece of the electrospun SIBS scaffold.
-
Mount the sample on an SEM stub using double-sided carbon tape.
-
Sputter-coat the sample with a thin layer of gold or palladium to make it conductive.
-
Image the scaffold using an SEM at various magnifications to observe fiber morphology and diameter.
-
Use image analysis software (e.g., ImageJ) to measure the average fiber diameter from multiple SEM images.
Procedure:
-
Cut the electrospun scaffold into rectangular strips of defined dimensions (e.g., 10 mm x 50 mm).
-
Measure the thickness of each strip at multiple points using a digital caliper and calculate the average thickness.
-
Mount the sample onto a universal testing machine equipped with a load cell appropriate for soft materials.
-
Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fails.
-
Record the stress-strain data and determine the ultimate tensile strength (UTS), Young's modulus, and elongation at break.
In Vitro Biocompatibility Assessment
Procedure:
-
Cut the electrospun SIBS scaffolds into discs that fit into the wells of a 24-well tissue culture plate.
-
Sterilize the scaffolds by soaking them in 70% ethanol (B145695) for 30 minutes, followed by three washes with sterile phosphate-buffered saline (PBS).
-
Place the sterilized scaffolds in the wells of the 24-well plate and pre-wet them with a cell culture medium for at least 2 hours in a cell culture incubator.
-
Aspirate the pre-wetting medium and seed cells (e.g., human dermal fibroblasts) onto the scaffolds at a density of 5 x 10^4 cells per scaffold.
-
Add a sufficient volume of cell culture medium to each well to keep the scaffolds submerged.
-
Incubate the cell-seeded scaffolds at 37°C in a humidified atmosphere with 5% CO2.
Procedure:
-
After the desired incubation period (e.g., 1, 3, and 7 days), aspirate the culture medium from the wells.
-
Add MTT solution (5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (B87167) or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculate the cell viability relative to a control (cells cultured on tissue culture plastic).
Data Presentation
Table 1: Electrospinning Parameters for SIBS Scaffolds
| Parameter | Recommended Value |
| Polymer Concentration (% w/v) | 15 |
| Solvent System (THF:DMF) | 80:20 |
| Applied Voltage (kV) | 18 |
| Flow Rate (mL/h) | 0.5 |
| Needle-to-Collector Distance (cm) | 15 |
| Needle Gauge | 22 |
Table 2: Expected Mechanical Properties of Electrospun Scaffolds
Note: The following data for Polystyrene is provided as a reference. Actual values for SIBS scaffolds should be determined experimentally.
| Material | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| Electrospun Polystyrene | ~0.15 | - | ~2.5 |
Table 3: Illustrative Cell Viability on Electrospun Scaffolds (MTT Assay)
Note: This table presents illustrative data. Actual results will depend on the cell type and experimental conditions.
| Scaffold | Day 1 (% Viability) | Day 3 (% Viability) | Day 7 (% Viability) |
| SIBS | (Experimental Data) | (Experimental Data) | (Experimental Data) |
| Tissue Culture Plastic (Control) | 100 | 100 | 100 |
Visualizations
Caption: Experimental workflow for fabricating and evaluating electrospun SIBS scaffolds.
Caption: Relationship between electrospinning parameters and scaffold performance.
References
Application Notes and Protocols: Polyisobutylene as a Viscosity Modifier in Lubricants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyisobutylene (PIB) is a versatile synthetic polymer widely employed as a viscosity modifier (VM) and viscosity index (VI) improver in the formulation of a broad range of lubricants.[1] Its primary function is to mitigate the natural tendency of a lubricant's viscosity to change with temperature, ensuring more stable and predictable performance under varying operating conditions.[2] PIBs are available in various molecular weights, which dictates their physical properties like viscosity and tackiness.[3][4] Low molecular weight PIBs are typically used in applications such as two-stroke engine oils, gear oils, and hydraulic fluids, while higher molecular weight versions are utilized for their thickening efficiency.[1]
The addition of PIB to a base oil enhances its viscosity index, meaning the oil maintains its desired viscosity over a wider temperature range.[2][5] This is crucial for applications like automotive engines, which experience cold starts and high operating temperatures.[6] Furthermore, PIB is known for its excellent shear stability, which is the ability to resist mechanical degradation under high-stress conditions, a critical attribute for maintaining lubricant integrity and performance.[4][7] These characteristics contribute to reduced friction and wear, improved fuel economy, and extended equipment life.[8]
These application notes provide a comprehensive overview of the use of this compound as a viscosity modifier in lubricants, including its effects on key performance parameters, detailed experimental protocols for evaluation, and a summary of quantitative data.
Key Performance Characteristics
The effectiveness of this compound as a viscosity modifier is evaluated based on several key performance characteristics. The selection of a specific grade of PIB is often a balance between desired thickening efficiency, shear stability, and low-temperature performance.[7]
-
Viscosity Index (VI) Improvement : A primary function of PIB is to increase the viscosity index of the lubricant.[5] A higher VI indicates a smaller change in viscosity with temperature, which is highly desirable for most lubricant applications.[2]
-
Shear Stability : Lubricants in service are subjected to high mechanical stresses that can break down the polymer chains of viscosity modifiers, leading to a permanent loss of viscosity. PIB is known for its good to excellent shear stability, particularly in comparison to other viscosity modifiers like polymethacrylates.[4][7] The Shear Stability Index (SSI) is a measure of this degradation, with a lower SSI indicating better shear stability.
-
Thermal and Oxidative Stability : Lubricants are often exposed to high temperatures and oxidative environments. PIB generally exhibits good thermal and oxidative stability, which is crucial for preventing the formation of sludge and deposits and for extending the lubricant's service life.[4]
-
Thickening Efficiency : The ability of PIB to increase the viscosity of a base oil is a key consideration. Higher molecular weight PIBs are more effective thickeners.[6]
-
Low-Temperature Performance : While effective at high temperatures, some grades of PIB can have a negative impact on the low-temperature fluidity of lubricants. This is a critical consideration for applications that require good cold-start performance.[4]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of different grades and concentrations of this compound on the properties of lubricants.
Table 1: Properties of Various this compound Grades
| PIB Grade | Viscosity at 40°C (cSt) | Viscosity at 100°C (cSt) | Viscosity Index (ASTM D2270) |
| PIB 190 cSt | 4,650 | 190 | 145 |
| PIB 230 cSt | 5,600 | 230 | 150 |
| PIB 500 cSt | 15,000 | 500 | 175 |
| PIB 640 cSt | 18,600 | 640 | 191 |
| PIB 700 cSt | 22,500 | 700 | 198 |
| PIB 1500 cSt | 48,000 | 1,500 | 230 |
Data sourced from a BASF technical datasheet.[9]
Table 2: Performance of this compound in PAO 6 Base Oil
| Formulation | Viscosity at 40°C (cSt) | Viscosity at 100°C (cSt) | Viscosity Index (ASTM D2270) | KRL Shear Stability (20h, % Viscosity Loss) |
| 42% PIB 190 cSt in PAO 6 | 156 | 17.6 | 124 | < 1.0% |
| 28% PIB 1500 cSt in PAO 6 | 150 | 19.1 | 145 | 2.1% |
Data sourced from a BASF technical datasheet.[9]
Table 3: Shear Stability of Select this compound-Based Viscosity Modifiers
| Product | Polymer Type | Shear Stability Index (PSSI, ASTM D6278) | Typical Treat Level (wt %) |
| PIB950 | Low Molecular Weight PIB | ≤ 25 | 0.5 - 3.0 |
| V-176 | PIB in paraffinic oil | Good | 0.5 - 2.0 |
| V-178 | High concentrate PIB in paraffinic oil | Good | 0.5 - 2.0 |
| V-188 | OCP tackifier | Excellent | 0.5 - 2.0 |
| V-158F | Liquid OCP viscosity modifier | 45 | 5 - 10 |
Data compiled from various sources.[10]
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a viscosity modifier in lubricants.
Protocol for Determining Kinematic Viscosity and Viscosity Index
4.1.1 Objective: To measure the kinematic viscosity of the lubricant at 40°C and 100°C and to calculate the Viscosity Index (VI).
4.1.2 Referenced Standards:
-
ASTM D445: Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids.
-
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40°C and 100°C.
4.1.3 Materials and Apparatus:
-
Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde).
-
Constant temperature bath, capable of maintaining temperatures within ±0.02°C.
-
Thermometer with an accuracy of ±0.02°C.
-
Timer with a resolution of 0.1 seconds.
-
Sample of lubricant formulated with this compound.
-
Solvents for cleaning the viscometer.
4.1.4 Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the lubricant sample in accordance with the viscometer's instructions.
-
Place the charged viscometer in the constant temperature bath set to 40°C, ensuring it is held vertically.
-
Allow the sample to equilibrate to the bath temperature for at least 30 minutes.
-
Using suction or pressure, draw the liquid up through the capillary to a point above the upper timing mark.
-
Release the suction or pressure and allow the liquid to flow freely down the capillary.
-
Start the timer as the meniscus of the liquid passes the upper timing mark and stop the timer as it passes the lower timing mark.
-
Record the flow time in seconds.
-
Repeat the measurement at least twice. The flow times should be within the acceptable repeatability limits specified in ASTM D445.
-
Repeat steps 3-9 with the constant temperature bath set to 100°C.
-
Clean the viscometer thoroughly with appropriate solvents and dry it.
4.1.5 Calculation:
-
Calculate the kinematic viscosity (ν) at each temperature using the following equation: ν = C * t where:
-
ν is the kinematic viscosity in centistokes (cSt).
-
C is the calibration constant of the viscometer in cSt/s.
-
t is the average flow time in seconds.
-
-
Using the kinematic viscosities at 40°C (U) and 100°C (Y), calculate the Viscosity Index (VI) according to the procedures outlined in ASTM D2270. The calculation involves using tables or formulas to determine the values of L and H based on the kinematic viscosity at 100°C.
-
For VI ≤ 100: VI = [(L - U) / (L - H)] * 100
-
For VI > 100: VI = [((antilog N) - 1) / 0.00715] + 100, where N = (log H - log U) / log Y
-
L and H are values from the ASTM D2270 standard based on the kinematic viscosity at 100°C.
-
Protocol for Evaluating Shear Stability
4.2.1 Objective: To evaluate the shear stability of the lubricant containing this compound by measuring the permanent viscosity loss after being subjected to high shear stress.
4.2.2 Referenced Standard:
-
ASTM D6278: Standard Test Method for Shear Stability of Polymer Containing Fluids Using a European Diesel Injector Apparatus.
4.2.3 Materials and Apparatus:
-
Diesel injector apparatus as specified in ASTM D6278.
-
Apparatus for measuring kinematic viscosity (as per Protocol 4.1).
-
Sample of lubricant formulated with this compound.
4.2.4 Procedure:
-
Measure the initial kinematic viscosity of the unsheared lubricant sample at 100°C according to the procedure in Protocol 4.1.
-
Introduce the lubricant sample into the reservoir of the diesel injector apparatus.
-
Bring the sample to the specified test temperature.
-
Operate the apparatus to pass the fluid through the diesel injector nozzle for a specified number of cycles (typically 30 cycles for this standard).
-
Collect the sheared sample from the apparatus.
-
Measure the final kinematic viscosity of the sheared lubricant sample at 100°C according to the procedure in Protocol 4.1.
4.2.5 Calculation:
-
Calculate the percentage viscosity loss using the following formula: Viscosity Loss (%) = [ (ν_initial - ν_final) / ν_initial ] * 100 where:
-
ν_initial is the initial kinematic viscosity at 100°C.
-
ν_final is the final kinematic viscosity at 100°C after shearing.
-
-
The Permanent Shear Stability Index (PSSI) can also be calculated if the viscosity of the base oil without the polymer is known.
Visualizations
The following diagrams illustrate the experimental workflow for evaluating a lubricant with a PIB viscosity modifier and the logical relationships between PIB properties and lubricant performance.
References
- 1. scispace.com [scispace.com]
- 2. nbinno.com [nbinno.com]
- 3. minglanchem.com [minglanchem.com]
- 4. cnlubricantadditive.com [cnlubricantadditive.com]
- 5. Polyisobutene Oil | MOLYKOTE® PIB Oil Lubricants [dupont.com]
- 6. jme.aspur.rs [jme.aspur.rs]
- 7. mdpi.com [mdpi.com]
- 8. Page loading... [guidechem.com]
- 9. download.basf.com [download.basf.com]
- 10. tri-iso.com [tri-iso.com]
Application Notes and Protocols for Polyisobutylene-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyisobutylene (PIB) is a versatile and highly biocompatible synthetic polymer with a long history of use in the medical field. Its unique properties, including excellent chemical stability, low permeability to moisture and gases, and good biocompatibility, make it an ideal candidate for various drug delivery applications.[1][2] PIB is particularly well-suited for controlled-release formulations due to its ability to form a stable matrix that can be tailored to achieve specific drug release profiles.[3] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-based drug delivery systems, with a focus on transdermal patches.
Key Applications of this compound in Drug Delivery
This compound is utilized in a range of drug delivery systems, leveraging its adhesive and barrier properties.
-
Transdermal Drug Delivery Systems (TDDS): PIB is a primary component in the adhesive matrix of transdermal patches, providing both adhesion to the skin and a controlled release of the active pharmaceutical ingredient (API).[4][5][6] The use of blends of high molecular weight (HMW) and low molecular weight (LMW) PIB allows for the fine-tuning of adhesive properties and drug release kinetics.[5][7]
-
Medical Adhesives: Its biocompatibility and strong adhesion make it suitable for medical tapes and adhesives that come into contact with the skin.[8]
-
Ophthalmic Drug Delivery: PIB's biostability and lack of degradable groups make it a promising material for long-term ophthalmic implants and devices, such as shunts for glaucoma treatment.[3][9]
-
Drug-Eluting Stents: Copolymers containing PIB, such as poly(styrene-b-isobutylene-b-styrene) (SIBS), are used as coatings on coronary stents to facilitate the controlled release of drugs like paclitaxel, preventing restenosis.[10][11]
Physicochemical Properties of this compound
The selection of appropriate PIB grades is crucial for the successful design of a drug delivery system. The molecular weight of PIB dictates its physical properties, ranging from a viscous liquid (LMW) to a rubbery solid (HMW).
| Property | Description | Relevance in Drug Delivery |
| Biocompatibility | Generally considered non-toxic and non-irritating to the skin and tissues.[8] | Essential for applications involving direct contact with the body, such as transdermal patches and implants. |
| Chemical Stability | Highly resistant to oxidation, acids, and bases.[3] | Ensures the stability of the formulation and the entrapped drug over the shelf-life of the product. |
| Low Permeability | Exhibits low permeability to water and gases. | Provides a protective barrier for the drug and controls the rate of drug release from the matrix. |
| Adhesion | Can be formulated to have excellent pressure-sensitive adhesive properties. | Critical for the performance of transdermal patches, ensuring consistent skin contact. |
| Viscoelasticity | The ratio of HMW to LMW PIB can be adjusted to control the viscoelastic properties of the matrix. | Influences the cohesive strength, tack, and drug release characteristics of the formulation.[5] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Based Transdermal Patch using Solvent Casting
This protocol describes the preparation of a matrix-type transdermal patch containing Atenolol (B1665814) using a blend of high and low molecular weight this compound.
Materials:
-
High Molecular Weight this compound (HMW PIB)
-
Low Molecular Weight this compound (LMW PIB)
-
Atenolol (or other API)
-
Ethyl Cellulose (B213188) (as a thickening agent)
-
Heptane (B126788) or a similar non-polar solvent
-
Backing membrane (e.g., 3M Scotchpak™ 9732)
-
Release liner (e.g., fluoropolymer-coated polyester (B1180765) film)
Equipment:
-
Magnetic stirrer and stir bar
-
Beakers
-
Casting knife or film applicator
-
Drying oven
-
Cutting die or punch
Procedure:
-
Polymer Solution Preparation:
-
In a beaker, dissolve a pre-determined ratio of HMW and LMW PIB (e.g., 3:1 ratio) in a suitable solvent like heptane.[5] The total polymer concentration in the solvent should be around 20-30% w/w.
-
Stir the mixture on a magnetic stirrer until a homogenous solution is formed. This may take several hours.
-
-
Drug and Excipient Incorporation:
-
In a separate beaker, dissolve the desired amount of Atenolol and ethyl cellulose in a small amount of the solvent.
-
Add the drug-excipient solution to the PIB solution and stir until a uniform dispersion is achieved.
-
-
Casting:
-
Place a release liner on a flat, level surface.
-
Pour the drug-polymer solution onto the release liner.
-
Use a casting knife or film applicator to spread the solution to a uniform thickness (e.g., 500-1000 µm).
-
-
Drying:
-
Place the cast film in a drying oven at a controlled temperature (e.g., 40-60°C) to evaporate the solvent. The drying time will depend on the solvent and film thickness but is typically 12-24 hours.
-
-
Lamination and Cutting:
-
Once the film is dry, carefully laminate the backing membrane onto the adhesive matrix.
-
Use a cutting die or punch to cut the laminate into patches of the desired size and shape.
-
Workflow for Transdermal Patch Preparation:
Protocol 2: In Vitro Drug Release Study using Franz Diffusion Cell
This protocol outlines the procedure for evaluating the in vitro release of a drug from a prepared this compound transdermal patch.
Materials:
-
Franz diffusion cells
-
Phosphate buffered saline (PBS), pH 7.4
-
Synthetic membrane (e.g., cellulose acetate)
-
Prepared transdermal patch
-
Syringes and needles for sampling
Equipment:
-
Water bath with circulator
-
Magnetic stir plate for Franz cells
-
HPLC or UV-Vis spectrophotometer for drug analysis
Procedure:
-
Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (32 ± 0.5°C) PBS, ensuring no air bubbles are trapped.
-
Mount the synthetic membrane on the Franz cell, separating the donor and receptor compartments.
-
Place the prepared transdermal patch on top of the membrane, with the adhesive side in contact.
-
-
Release Study:
-
Place the assembled Franz cells in a water bath maintained at 32 ± 0.5°C to simulate skin temperature.
-
Stir the receptor medium at a constant speed (e.g., 600 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw a specific volume (e.g., 1 mL) of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
-
Drug Quantification:
-
Analyze the collected samples for drug concentration using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the cumulative amount of drug released per unit area of the patch at each time point.
-
Experimental Setup for In Vitro Drug Release:
Protocol 3: Physicochemical Characterization
A. Drug Content Uniformity
-
Cut several patches of a defined area from different locations of the cast film.
-
Individually dissolve each patch in a known volume of a suitable solvent (e.g., heptane followed by extraction into a polar solvent for the drug).
-
Analyze the drug concentration in each solution using a validated HPLC or UV-Vis method.
-
Calculate the average drug content and the standard deviation to assess uniformity.
B. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Obtain ATR-FTIR spectra of the pure drug, the placebo PIB matrix, and the drug-loaded PIB patch.
-
Compare the spectra to identify characteristic peaks of the drug and the polymer.
-
Analyze any shifts or changes in the peaks in the drug-loaded patch to assess potential drug-polymer interactions.
C. Differential Scanning Calorimetry (DSC)
-
Accurately weigh a small sample (5-10 mg) of the drug-loaded patch into an aluminum DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.
-
Record the heat flow as a function of temperature.
-
Analyze the thermogram for the melting peak of the drug. A shift or absence of the melting peak can indicate that the drug is molecularly dispersed within the polymer matrix.
Quantitative Data Summary
The following table summarizes representative quantitative data for a this compound-based transdermal patch of Atenolol.
| Parameter | Formulation F1 | Reference |
| Composition | ||
| HMW PIB:LMW PIB Ratio | 3:1 | [5] |
| Atenolol Content | - | [5] |
| Ethyl Cellulose | 200 mg | [5] |
| Physicochemical Properties | ||
| Tensile Strength ( kg/mm ²) | 1.92 | [5] |
| Folding Endurance | 343 | [5] |
| In Vitro Drug Release | ||
| Cumulative Release at 30h (%) | 85.79 | [5] |
| Ex Vivo Permeation (Rat Skin) | ||
| Cumulative Permeation at 30h (%) | 67.09 | [5] |
Biocompatibility Considerations
This compound is generally considered biocompatible; however, for any new formulation intended for human use, biocompatibility testing is mandatory.[12] Key tests include:
-
Cytotoxicity (ISO 10993-5): Assesses the potential of the material to cause cell death.[4][5][6][8][10]
-
Irritation and Skin Sensitization (ISO 10993-10): Evaluates the potential for skin irritation and allergic reactions upon contact.
Logical Relationship for Biocompatibility Assessment:
Conclusion
This compound remains a highly valuable polymer for the development of controlled drug delivery systems, particularly for transdermal applications. Its favorable physicochemical and biocompatible properties allow for the creation of stable and effective formulations. The protocols and data presented in this document provide a comprehensive guide for researchers and developers working with this compound-based systems. Careful optimization of formulation parameters and thorough characterization are essential for the successful translation of these systems into clinical applications.
References
- 1. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 2. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5508038A - this compound adhesives for transdermal devices - Google Patents [patents.google.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. blog.medtechvendors.com [blog.medtechvendors.com]
- 6. measurlabs.com [measurlabs.com]
- 7. JP5887269B2 - Continuous production process of this compound-based transdermal patch - Google Patents [patents.google.com]
- 8. mddionline.com [mddionline.com]
- 9. researchgate.net [researchgate.net]
- 10. nhiso.com [nhiso.com]
- 11. Preparation of Polymeric Prodrug Paclitaxel-Poly(lactic acid)-b-Polyisobutylene and Its Application in Coatings of a Drug Eluting Stent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Determining Polyisobutylene Microstructure by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the detailed microstructural analysis of polyisobutylene (PIB). Understanding the microstructure of PIB, particularly the nature of its end-groups, is crucial for controlling its physical and chemical properties in various applications, including pharmaceuticals and advanced materials.
Introduction to this compound Microstructure
This compound (PIB) is a synthetic polymer produced from the cationic polymerization of isobutylene. The polymerization process can result in a variety of microstructures, which significantly influence the polymer's reactivity and performance. Key microstructural features that can be characterized by NMR spectroscopy include:
-
End-Groups: The terminal units of the polymer chain. Common end-groups in PIB include exo-olefins (vinylidene), endo-olefins (trisubstituted), and saturated end-groups derived from the initiator. The type and concentration of these end-groups determine the "reactivity" of the PIB, which is critical for subsequent functionalization reactions.
-
Head-Groups: The initial monomer unit incorporated into the polymer chain, which is derived from the initiator used in the polymerization.
-
Internal Structure (Triads/Tetrads): The sequence of monomer units within the polymer chain. While PIB is a homopolymer, analysis of the local magnetic environment can provide information about chain regularity.
Quantitative Data Presentation
The following tables summarize the key ¹H and ¹³C NMR chemical shifts for the identification and quantification of various microstructures in this compound. These values are typically reported in parts per million (ppm) relative to a reference standard, such as tetramethylsilane (B1202638) (TMS).
Table 1: ¹H NMR Chemical Shift Assignments for this compound Microstructures
| Microstructure | Proton Assignment | Chemical Shift (δ, ppm) |
| Main Chain | ||
| -CH ₂- (backbone) | ~1.42 | |
| -C(CH ₃)₂- (backbone) | ~1.11 | |
| Head-Group (Initiator Dependent) | ||
| tert-Butyl | -C(CH ₃)₃ | ~0.99 |
| End-Groups | ||
| Exo-Olefin (Vinylidene) | =CH ₂ | ~4.65 and ~4.85 |
| -CH ₂-C(CH₃)=CH₂ | ~2.00 | |
| -C(CH ₃)=CH₂ | ~1.75 | |
| Endo-Olefin (Trisubstituted) | =CH - | ~5.15 |
| -C(CH₃)₂-CH =C(CH₃)₂ | ~1.95 | |
| -CH=C(CH ₃)₂ | ~1.60 and ~1.70 | |
| Trisubstituted Olefinic End-Groups | =CH - | ~5.14 |
| Tetrasubstituted Olefinic End-Group | -C(CH ₃)= | ~1.69 |
| Internal Vinylene Isomers | =CH - | ~5.14 |
Table 2: ¹³C NMR Chemical Shift Assignments for this compound Microstructures
| Microstructure | Carbon Assignment | Chemical Shift (δ, ppm) |
| Main Chain | ||
| -C H₂- (backbone) | ~59.8 | |
| -C (CH₃)₂- (backbone) | ~38.2 | |
| -C(C H₃)₂- (backbone) | ~31.4 | |
| End-Groups | ||
| Exo-Olefin (Vinylidene) | = CH₂ | ~112 |
| -C (CH₃)=CH₂ | ~145 | |
| Endo-Olefin (Trisubstituted) | = CH- | ~125 |
| -CH=C (CH₃)₂ | ~132 |
Experimental Protocols
Protocol for NMR Sample Preparation
A carefully prepared sample is essential for obtaining high-quality, quantitative NMR data.
Materials:
-
This compound (PIB) sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pasteur pipette and glass wool
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh approximately 20-50 mg of the PIB sample into a clean, dry vial. For quantitative analysis, a higher concentration is generally better to ensure a good signal-to-noise ratio for the less abundant end-group signals.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. Chloroform-d is a common choice due to its ability to dissolve a wide range of polymers and its well-separated residual solvent peak.
-
Dissolution: Tightly cap the vial and vortex or gently shake until the polymer is completely dissolved. This may take some time, and gentle warming can be applied if necessary, but ensure the solvent does not evaporate.
-
Filtration: To remove any particulate matter that can degrade the spectral quality, filter the solution into a clean 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool placed at the bottom of a Pasteur pipette.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol for ¹H NMR Data Acquisition
Instrument Parameters:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg' on Bruker instruments) is typically sufficient.
-
Relaxation Delay (D1): For quantitative analysis, a sufficiently long relaxation delay is crucial to allow for full relaxation of all protons. A delay of at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons of interest is recommended. For polymers, T₁ values can be long, so a D1 of 10-30 seconds is often necessary. A preliminary T₁ measurement can be performed to optimize this parameter.
-
Number of Scans (NS): To achieve a good signal-to-noise ratio, especially for the low-intensity end-group signals, a sufficient number of scans should be acquired. Typically, 64 to 256 scans are adequate, but this may need to be increased for very low concentrations of end-groups.
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient.
-
Spectral Width (SW): A spectral width of approximately 10-12 ppm is appropriate for ¹H NMR of PIB.
Protocol for Data Processing and Analysis
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly degrading the resolution.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline across the entire spectrum.
-
Integration: Integrate the relevant peaks corresponding to the main chain and the different end-groups. For accurate quantification, it is important to set the integral regions consistently for all spectra being compared.
Calculation of Microstructure Composition
The relative percentage of each type of end-group can be calculated from the integral values of their characteristic peaks in the ¹H NMR spectrum.
Example Calculation for Exo-Olefin Content:
-
Identify and Integrate Peaks:
-
Integral of the two exo-olefin protons (=CH ₂): Iexo (at ~4.65 and ~4.85 ppm)
-
Integral of the backbone methylene (B1212753) protons (-CH ₂-): Ibackbone (at ~1.42 ppm)
-
-
Normalize Integrals per Proton:
-
Normalized integral for exo-olefin: I'exo = Iexo / 2
-
Normalized integral for backbone: I'backbone = Ibackbone / 2
-
-
Calculate the Percentage of Exo-Olefin End-Groups: The percentage of exo-olefin end-groups relative to the total number of polymer chains can be estimated. A more direct measure is the ratio of end-groups to the total number of monomer units. To calculate the percentage of chains terminated with an exo-olefin, one would need the number-average degree of polymerization (DPn), which can be determined from the ratio of end-group to main-chain integrals.
Calculation of DPn: DPn = (Ibackbone / 2) / (Iexo / 2) = Ibackbone / Iexo
Calculation of Mole Percentage of Exo-Olefin End-Groups: If other end-groups are present and assigned, their normalized integrals (I'endo, I'other) can be used in the following formula:
% Exo-Olefin = [I'exo / (I'exo + I'endo + I'other)] * 100
Visualizations
Caption: Experimental workflow for NMR analysis of this compound microstructure.
Caption: Logical relationship of this compound microstructural components.
Application Notes and Protocols: Methods for Functionalizing Polyisobutylene Terminal Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyisobutylene (PIB) is a versatile polymer renowned for its excellent chemical and thermal stability, gas impermeability, and biocompatibility.[1][2][3] These properties make it a highly attractive material for a wide range of applications, including as a component of medical devices, drug delivery systems, and advanced materials.[4][5][6] However, the inert nature of the PIB backbone often necessitates the introduction of functional terminal groups to enable further chemical modifications, such as conjugation to active pharmaceutical ingredients, surface modification, or incorporation into block copolymers.[1][3][7][8]
This document provides detailed application notes and protocols for several key methods used to functionalize the terminal groups of this compound. The focus is on providing practical, experimentally-derived information to aid researchers in the synthesis and application of these materials.
I. Synthesis of Telechelic this compound: The Foundation for Functionalization
The synthesis of well-defined, telechelic (di-functional) PIBs is crucial for many advanced applications. Living cationic polymerization is a preferred method for producing PIBs with controlled molecular weights and narrow molecular weight distributions, which are ideal precursors for subsequent functionalization reactions.[9][10][11][12]
A. Synthesis of Hydroxyl-Terminated this compound (HO-PIB-OH)
Hydroxyl-terminated PIB is a versatile intermediate that can be further modified into a variety of other functional groups. One effective method for its synthesis involves the use of a functional initiator in a living cationic polymerization system.[9][10][11]
Experimental Protocol: Synthesis of Hydroxyl-Terminated Linear PIB
This protocol is based on the living cationic polymerization of isobutylene (B52900) using a propylene (B89431) oxide (PO)/Titanium tetrachloride (TiCl4) initiator system.[9][10][11]
Materials:
-
Isobutylene (IB)
-
Propylene oxide (PO)
-
Titanium tetrachloride (TiCl4)
-
Dry solvents (e.g., methylene (B1212753) chloride, hexane)
-
Methanol (B129727) (for quenching)
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line, glovebox)
Procedure:
-
Reactor Setup: Assemble a dry, multi-necked round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a gas inlet/outlet under an inert atmosphere (Argon or Nitrogen).
-
Solvent and Monomer Addition: Cool the reactor to the desired reaction temperature (e.g., -70 to -80 °C) using a suitable cooling bath. Introduce the desired amount of dry solvent (e.g., a mixture of methylene chloride and hexane). Condense a known amount of isobutylene monomer into the reactor.
-
Initiator System Preparation: In a separate dry flask under an inert atmosphere, prepare the initiator system by adding propylene oxide to a solution of TiCl4 in the reaction solvent at the reaction temperature.
-
Polymerization: Add the initiator solution to the rapidly stirring monomer solution in the main reactor. The polymerization is typically fast.
-
Quenching: After the desired reaction time, quench the polymerization by adding pre-chilled methanol to the reactor.
-
Purification: Precipitate the polymer by adding more methanol. The polymer will separate as a viscous liquid. Decant the solvent and wash the polymer multiple times with fresh methanol. Dry the resulting hydroxyl-terminated PIB under vacuum to a constant weight.
-
Characterization: Characterize the polymer using Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and polydispersity index (Mw/Mn), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of terminal hydroxyl groups.
Quantitative Data Summary: Hydroxyl-Terminated PIB
| Initiator System | Mn ( g/mol ) | Mw/Mn | Reference |
| PO/TiCl4 | Varies with monomer/initiator ratio | Low (<1.5) | [9][10][11] |
B. Synthesis of Halogen-Terminated this compound
Halogen-terminated PIBs, particularly those with tertiary chloride end-groups, are valuable precursors for a variety of nucleophilic substitution and elimination reactions.[4][7]
Experimental Protocol: Synthesis of Chlorine-Terminated Telechelic PIB
This protocol describes the cationic polymerization of isobutylene using a difunctional initiator and a Lewis acid co-initiator.[7]
Materials:
-
Isobutylene (IB)
-
Difunctional initiator (e.g., 2,5-dimethoxy-2,5-dimethylhexane)
-
Lewis acid (e.g., Boron trichloride (B1173362) (BCl3) or Titanium tetrachloride (TiCl4))
-
Dry methylene chloride
-
Methanol (for quenching)
-
Argon or Nitrogen gas supply
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reactor Setup: Set up a dry glass reactor under an inert atmosphere and cool it to the reaction temperature (e.g., -30 to -40 °C).
-
Monomer Addition: Condense a known amount of isobutylene into the reactor.
-
Initiation: Add the difunctional initiator to the reactor, followed by the dropwise addition of the Lewis acid solution (e.g., BCl3 in methylene chloride) under vigorous stirring.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 1 hour).
-
Quenching and Purification: Quench the reaction with methanol. Precipitate the polymer by adding more methanol. Isolate the viscous polymer and dry it under vacuum.
-
Characterization: Analyze the polymer by GPC (for Mn and Mw/Mn) and NMR spectroscopy to confirm the terminal chlorine functionality.
Quantitative Data Summary: Chlorine-Terminated PIB
| Initiator/Co-initiator | Mn ( g/mol ) | Mw/Mn | Reference |
| 2,5-dimethoxy-2,5-dimethylhexane/BCl3 | 600 - 3500 | 1.3 - 2.1 | [7] |
II. Key Functionalization Reactions of PIB Terminal Groups
Once a telechelic PIB with suitable end-groups (e.g., vinyl, allyl, hydroxyl, or halogen) is synthesized, a variety of chemical transformations can be employed to introduce other functionalities.
A. Thiol-Ene "Click" Chemistry on Exo-Olefin Terminated PIB
Thiol-ene "click" chemistry is a highly efficient and versatile method for modifying vinyl-terminated PIBs. This reaction proceeds via a radical mechanism, often initiated by UV light, and allows for the introduction of a wide range of functional groups.[13][14][15]
Experimental Protocol: Photoinitiated Thiol-Ene Functionalization
This protocol describes the functionalization of exo-olefin terminated PIB with a functional thiol.[13][15]
Materials:
-
Exo-olefin terminated this compound
-
Functional thiol (e.g., 1,2-ethanedithiol, 3-mercaptopropionic acid)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, if needed)
-
Suitable solvent (e.g., heptane)
-
UV light source (e.g., 365 nm)
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve the exo-olefin terminated PIB and the functional thiol in the chosen solvent. If using a photoinitiator, add it at this stage.
-
Reaction: Irradiate the solution with UV light while stirring. Monitor the reaction progress by NMR spectroscopy to follow the disappearance of the vinyl protons. The reaction is often complete within a few hours.
-
Purification: After the reaction is complete, remove the solvent under reduced pressure. If necessary, purify the functionalized polymer by precipitation or column chromatography to remove any excess thiol or photoinitiator byproducts.
-
Characterization: Confirm the structure of the functionalized PIB using NMR spectroscopy.
Logical Relationship of Thiol-Ene Click Chemistry
Caption: Thiol-ene "click" reaction workflow for PIB functionalization.
B. Hydrosilylation of Allyl-Terminated PIB
Hydrosilylation is a powerful reaction for forming stable silicon-carbon bonds. In the context of PIB functionalization, it is used to react allyl-terminated PIB with hydrosilanes, which can introduce silane (B1218182) functionality or serve as a linking chemistry for creating block copolymers.[16][17]
Experimental Protocol: Hydrosilylation of Allyl-Terminated PIB
This protocol is a general procedure for the platinum-catalyzed hydrosilylation of allyl-terminated PIB.
Materials:
-
Allyl-terminated this compound
-
Hydrosilane (e.g., trichlorosilane, diphenylsilane)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Dry, inert solvent (e.g., toluene, hexane)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the allyl-terminated PIB in the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the platinum catalyst to the solution.
-
Hydrosilane Addition: Slowly add the hydrosilane to the reaction mixture. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete. Monitor the reaction by NMR spectroscopy by observing the disappearance of the allyl proton signals.
-
Purification: If necessary, the product can be purified by passing it through a short column of silica (B1680970) gel to remove the catalyst. Remove the solvent under reduced pressure.
-
Characterization: Analyze the product by NMR and GPC.
Reaction Pathway for Hydrosilylation of Allyl-Terminated PIB
Caption: Hydrosilylation of allyl-terminated PIB.
C. Ozonolysis for Terminal Group Transformation
Ozonolysis is a powerful oxidative cleavage reaction that can be used to transform olefinic end-groups of PIB into other functionalities, such as aldehydes, carboxylic acids, or alcohols (after a reductive workup).
Experimental Protocol: Ozonolysis of Olefin-Terminated PIB
Materials:
-
Olefin-terminated this compound
-
Solvent (e.g., dichloromethane, hexane)
-
Ozone generator
-
Oxygen supply
-
Reducing agent for workup (e.g., dimethyl sulfide, sodium borohydride)
Procedure:
-
Reaction Setup: Dissolve the olefin-terminated PIB in a suitable solvent in a flask equipped with a gas dispersion tube and a cold trap for the outlet gas. Cool the solution to a low temperature (e.g., -78 °C).
-
Ozonolysis: Bubble ozone gas through the solution until the reaction is complete (indicated by a color change or by TLC analysis of a model compound).
-
Workup:
-
Reductive Workup (for alcohols): Add a reducing agent like sodium borohydride (B1222165) to the cold solution.
-
Oxidative Workup (for carboxylic acids): Allow the solution to warm to room temperature and add an oxidizing agent like hydrogen peroxide.
-
For Aldehydes: Use a milder reducing agent like dimethyl sulfide.
-
-
Purification: After the workup, wash the organic layer with water and brine, dry it over a drying agent (e.g., sodium sulfate), and remove the solvent under reduced pressure.
-
Characterization: Characterize the resulting functionalized PIB by NMR and IR spectroscopy to confirm the new terminal groups.
Ozonolysis Experimental Workflow
Caption: Workflow for the ozonolysis of olefin-terminated PIB.
III. Applications in Drug Development and Biomedical Research
The functionalization of this compound is of significant interest to the drug development and biomedical communities. Functionalized PIBs can be used to:
-
Create drug-polymer conjugates: The terminal functional groups can be used to covalently attach drugs, enabling the development of long-acting delivery systems.
-
Develop biocompatible coatings: PIB-based materials are used for coatings on medical devices like drug-eluting stents.[5] Functionalization can be used to improve biocompatibility or to attach bioactive molecules.
-
Synthesize amphiphilic block copolymers: By combining the hydrophobic PIB block with a hydrophilic block (e.g., polyethylene (B3416737) glycol), amphiphilic block copolymers can be formed. These can self-assemble into micelles or other nanostructures for drug encapsulation and delivery.
The methods described in these application notes provide a toolbox for researchers to create a wide variety of functionalized this compound-based materials. The ability to control the terminal functionality of PIB opens up numerous possibilities for the design of advanced materials for drug delivery, medical devices, and other biomedical applications. Careful selection of the polymerization method and subsequent functionalization chemistry is key to achieving the desired material properties.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. "Functionalized this compound: From Synthesis to Properties and Applications" by Solmaz Karamdoust [ir.lib.uwo.ca]
- 4. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OhioLINK ETD: Alvarez Albarran, Alejandra [etd.ohiolink.edu]
- 6. mdpi.com [mdpi.com]
- 7. ris.utwente.nl [ris.utwente.nl]
- 8. uwo.scholaris.ca [uwo.scholaris.ca]
- 9. Synthesis of linear and star-shaped telechelic this compound by cationic polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of linear and star-shaped telechelic this compound by cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. Facile this compound functionalization via thiol–ene click chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. EP0264214A2 - Method of preparing allyl-terminated this compound - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Polyisobutylene-Based Sealants for Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and characterization of polyisobutylene (PIB)-based sealants for protecting sensitive electronic components. The inherent properties of PIB, such as excellent moisture and gas barrier capabilities, high electrical resistance, and chemical inertness, make it an ideal candidate for electronic encapsulation.[1][2][3] This document outlines typical formulations, key performance metrics, and detailed experimental protocols for evaluating these high-performance sealants.
Introduction to this compound-Based Sealants
This compound is a synthetic rubber with a saturated hydrocarbon backbone, rendering it highly resistant to oxidation, ozone, and chemical attack.[3][4] Its low glass transition temperature ensures flexibility even at sub-ambient temperatures, a critical requirement for electronic devices subjected to thermal cycling.[2] For sealant applications in electronics, PIB is typically formulated by blending different molecular weight grades to achieve a balance of tack, cohesive strength, and viscosity.[5] Additives such as tackifiers can enhance adhesion to various substrates, while desiccants are incorporated to actively absorb moisture that ingresses over the device's lifetime.[6][7]
Key advantages of PIB-based sealants for electronics include:
-
Excellent Barrier Properties: Very low permeability to water vapor and gases protects sensitive components from corrosion and degradation.[2][8]
-
Superior Electrical Insulation: High volume resistivity and a low dielectric constant prevent short circuits and ensure signal integrity.[4]
-
Chemical and Thermal Stability: PIB's non-polar, saturated structure provides resistance to a wide range of chemicals and good thermal stability.[2]
-
Permanent Tack and Flexibility: Allows for a durable, self-healing seal that can accommodate thermal expansion and contraction of electronic components.[2]
Sealant Formulations
The formulation of a PIB-based sealant is critical to achieving the desired performance characteristics for a specific electronic application. The primary components are a blend of low and high molecular weight PIB polymers.
-
Low Molecular Weight (LMW) PIB (Mw < 75,000 g/mol ): Acts as a plasticizer and provides tack.[5][9]
-
High Molecular Weight (HMW) PIB (Mw > 120,000 g/mol ): Contributes to cohesive strength and reduces cold flow.[5][9]
-
Tackifiers: Resins such as hydrogenated hydrocarbon resins are often added to improve adhesion to substrates like glass, metal, and polymers.[9]
-
Desiccants: Materials like molecular sieves can be incorporated into the sealant matrix to trap moisture.[6][7]
A typical formulation strategy involves dissolving the components in a suitable solvent (e.g., heptane), casting the solution, and then evaporating the solvent to form the sealant.[9]
Data Presentation: Performance Characteristics
The following tables summarize key quantitative data for representative this compound-based sealant formulations.
Table 1: Water Vapor Transmission Rate (WVTR) of PIB-Based Sealants
| Sealant Formulation | Test Method | Test Conditions | WVTR (g/m²·day) | Reference(s) |
| Desiccant-filled PIB Edge Sealant | Calcium Corrosion | 50 °C, 80% RH | ~ 1 x 10⁻³ | [6] |
| PIB-based Sealant (General) | Not Specified | Not Specified | < 0.1 | [8] |
| High-Barrier PIB Formulation | ASTM F1249 | 38 °C, 90% RH | 0.002 - 1.0 | [10] |
Table 2: Electrical Properties of PIB-Based Sealants
| Property | Typical Value | Test Standard | Reference(s) |
| Dielectric Constant | 2.0 - 2.2 | ASTM D150 | [4] |
| Volume Resistivity (ohm·cm) | 10¹² - 10¹⁶ | ASTM D257 | [11] |
Table 3: Adhesion Properties of PIB-Based Sealants
| Sealant Formulation | Substrate | Test Method | Adhesion Strength | Reference(s) |
| PIB-based Pressure-Sensitive Adhesive | Stainless Steel | 90° Peel, 30 cm/min | 7.1 ± 0.4 N/cm | [12] |
| PIB 1000 | Glass, Aluminum, Steel | Not Specified | Excellent Adhesion | [8] |
Mandatory Visualizations
Experimental Workflows
The following diagrams illustrate the typical workflows for the development and testing of this compound-based sealants.
Experimental Protocols
Protocol for Peel Adhesion Testing (Based on ASTM D3330)
This protocol measures the force required to peel a sealant film from a substrate at a specified angle and speed, indicating its adhesive strength.[13][14]
1. Materials and Equipment:
-
Tensile testing machine with a load cell
-
180° or 90° peel test fixture
-
Standard test panels (e.g., stainless steel, glass, FR-4)
-
Roller (as specified in ASTM D3330)
-
Solvent for cleaning (e.g., isopropanol, acetone)
-
Lint-free wipes
-
Specimen cutter
2. Sample Preparation:
-
Thoroughly clean the test panels with the appropriate solvent and dry completely.[15]
-
Prepare the PIB sealant by casting a film of uniform thickness (e.g., 25-50 µm) onto a release liner.
-
Cut the sealant film into strips of a specified width (e.g., 24 mm).[16]
-
Apply the sealant strip to the cleaned test panel, avoiding air bubble entrapment.
-
Use the standard roller to apply the sealant to the panel by passing it back and forth once in each direction.[15]
-
Condition the prepared samples under standard laboratory conditions (23 ± 2 °C, 50 ± 5% RH) for a specified dwell time (e.g., 1 minute to 24 hours) before testing.[15]
3. Test Procedure:
-
Mount the test panel in the lower (fixed) grip of the tensile tester.
-
Fold the free end of the sealant strip back on itself (for 180° peel) and clamp it in the upper (movable) grip.[15]
-
Set the crosshead speed to a constant rate (e.g., 300 mm/min).[15]
-
Initiate the test, pulling the sealant from the panel.
-
Record the force as a function of displacement. Discard the data from the initial 25 mm of the peel.[14]
-
Calculate the average peel force over the next 50 mm of the peel.[14]
4. Data Analysis:
-
Calculate the peel adhesion strength by dividing the average force by the width of the specimen.
-
Report the results in Newtons per meter (N/m) or Newtons per 25 mm (N/25mm).
Protocol for Water Vapor Transmission Rate (WVTR) Testing (Based on ASTM F1249)
This method uses a modulated infrared sensor to determine the rate at which water vapor permeates through the sealant film.[1][17]
1. Materials and Equipment:
-
WVTR testing instrument (e.g., MOCON PERMATRAN-W)
-
Test cell
-
Calibrated reference film
-
Nitrogen gas (carrier gas)
-
Deionized water
2. Sample Preparation:
-
Prepare a free-standing film of the PIB sealant with a known, uniform thickness.
-
Ensure the sample is free of pinholes or defects.
-
Mount the sealant film in the test cell, sealing it between the wet and dry chambers.[18]
3. Test Procedure:
-
Set the desired test conditions (temperature and relative humidity) for the wet chamber.
-
The dry chamber is purged with dry nitrogen gas.
-
Water vapor permeates through the sealant film from the wet chamber to the dry chamber.
-
The nitrogen carrier gas transports the permeated water vapor to the modulated infrared sensor.
-
The sensor measures the concentration of water vapor in the gas stream.
-
The instrument software calculates the steady-state WVTR.
4. Data Analysis:
-
The WVTR is reported in grams per square meter per day (g/m²·day).
-
Ensure the system has reached equilibrium before recording the final value.
Protocol for Calcium Corrosion Test for Ultra-Low Permeability
This is a highly sensitive method for evaluating the barrier performance of sealants by monitoring the corrosion of a thin calcium layer. The rate of corrosion is directly related to the ingress of water and oxygen.[19][20]
1. Materials and Equipment:
-
Vacuum deposition system (for depositing calcium and electrodes)
-
Glass substrates
-
Source materials (calcium, silver/aluminum for electrodes)
-
Multimeter or source measure unit for resistance measurement
-
Environmental chamber (for controlled temperature and humidity)
-
Glovebox (for sample preparation in an inert environment)
2. Sample Preparation:
-
Clean glass substrates thoroughly.
-
In a vacuum deposition system, deposit a pattern of electrodes (e.g., silver) onto the glass substrate.
-
Deposit a thin, uniform layer of calcium over the electrodes, creating a sensor. The initial resistance of the calcium should be measured.
-
Apply the PIB sealant over the calcium sensor, ensuring complete coverage and a good seal around the perimeter. This step should be performed in an inert atmosphere (e.g., a glovebox) to prevent premature corrosion of the calcium.
-
The sealant can be applied as a pre-formed film or dispensed and cured in place.
3. Test Procedure:
-
Place the prepared test sample into an environmental chamber set to the desired temperature and relative humidity (e.g., 50 °C, 80% RH).[6]
-
Connect the electrodes to a multimeter to monitor the resistance of the calcium sensor over time.
-
As water vapor permeates through the sealant, the calcium will react and corrode, forming non-conductive calcium hydroxide.[20]
-
This corrosion will cause an increase in the electrical resistance of the sensor.
-
Record the resistance at regular intervals until the calcium is fully corroded (resistance becomes infinite).
4. Data Analysis:
-
Plot the conductance (1/Resistance) of the calcium sensor as a function of time.
-
The rate of decrease in conductance is proportional to the rate of water ingress.
-
The WVTR can be calculated from the rate of corrosion, the area of the calcium sensor, and the stoichiometry of the reaction between calcium and water. The time until the sensor becomes non-conductive is known as the "breakthrough time" or "lag time".[6]
References
- 1. Water Vapor Transmission Rate (WVTR) ASTM F1249 [intertek.com]
- 2. specialchem.com [specialchem.com]
- 3. cenwaypib.com [cenwaypib.com]
- 4. cenwaypib.com [cenwaypib.com]
- 5. mvm.kit.edu [mvm.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sas-chemicals.com [sas-chemicals.com]
- 9. US20190375967A1 - Low water vapor transmission rate (wvtr) adhesive - Google Patents [patents.google.com]
- 10. industrialphysics.com [industrialphysics.com]
- 11. specialchem.com [specialchem.com]
- 12. Effect of Relaxation Properties on the Bonding Durability of this compound Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. qualitester.com [qualitester.com]
- 14. adhesivesresearch.com [adhesivesresearch.com]
- 15. mecmesin.com [mecmesin.com]
- 16. zwickroell.com [zwickroell.com]
- 17. global.saicheng.cn [global.saicheng.cn]
- 18. ametekmocon.com [ametekmocon.com]
- 19. svc.org [svc.org]
- 20. Qucosa - Technische Universität Dresden: Encapsulations for Organic Devices and their Evaluation using Calcium Corrosion Tests [tud.qucosa.de]
Application Notes and Protocols: Polyisobutylene in Gas Separation Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyisobutylene (PIB) is a synthetic rubber or elastomer valued for its excellent chemical resistance, biocompatibility, and notably low gas permeability.[1][2] These properties make it a material of interest for specialized gas separation membrane applications where a high barrier to gas transport is desired. Unlike highly permeable polymers designed for high-flux separations, PIB's utility lies in applications requiring high selectivity, particularly in scenarios where one component of a gas mixture needs to be effectively retained while allowing another to permeate, albeit at a low rate. Its amorphous structure and the efficient packing of its polymer chains contribute to its low free volume, which in turn leads to its characteristic low diffusivity for gas molecules.[1]
These application notes provide an overview of the use of this compound in gas separation membranes, including its gas transport properties, protocols for membrane fabrication, and methods for performance evaluation.
Data Presentation: Gas Transport Properties of this compound
Quantitative experimental data on the gas permeability of pure this compound membranes is limited in publicly available literature, largely due to its primary use as a gas barrier rather than a separation membrane. However, computer simulation studies provide valuable insights into its gas transport characteristics. The following table summarizes simulation data for the permeability and selectivity of common gases in this compound.
| Gas Pair | Permeability of Faster Gas (Barrer) | Ideal Selectivity (α) |
| O₂/N₂ | ~0.8 (O₂) | ~2 |
| H₂/N₂ | Not Available | Not Available |
| CO₂/CH₄ | Not Available | Not Available |
Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg). The data presented is based on molecular dynamics simulations and should be considered as an estimation of experimental performance.
Logical Relationships: Structure-Performance of PIB Membranes
The gas separation performance of a this compound membrane is intrinsically linked to its molecular structure and the resulting polymer matrix morphology. The following diagram illustrates this relationship.
Caption: Relationship between PIB's molecular structure and its gas separation performance.
Experimental Protocols
I. Protocol for Fabrication of Dense this compound Membranes via Solution Casting
This protocol outlines a general procedure for the fabrication of dense, flat-sheet this compound membranes using the solution casting technique. Optimization of solvent, polymer concentration, and drying conditions may be necessary depending on the specific molecular weight of the PIB.[3]
Materials:
-
High molecular weight this compound (e.g., M_w > 100,000 g/mol )
-
Suitable solvent (e.g., toluene, hexane, or cyclohexane)
-
Glass casting plate
-
Casting knife or doctor blade
-
Leveling table
-
Controlled environment for solvent evaporation (e.g., fume hood with controlled airflow or a glovebox)
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
Dissolve a predetermined amount of this compound in the chosen solvent to achieve the desired concentration (typically 5-15 wt%).
-
Stir the solution at room temperature using a magnetic stirrer until the polymer is completely dissolved. This may take several hours to days for high molecular weight PIB. The solution should be homogenous and visually free of polymer aggregates.
-
-
Casting the Film:
-
Place the clean and dry glass casting plate on a leveling table.
-
Set the gap of the casting knife to the desired wet film thickness.
-
Pour the polymer solution onto the glass plate in front of the casting knife.
-
Draw the casting knife smoothly and steadily across the glass plate to cast a uniform film of the polymer solution.
-
-
Solvent Evaporation:
-
Cover the cast film to protect it from dust and to control the rate of solvent evaporation. A partially covered petri dish or a similar enclosure can be used.
-
Allow the solvent to evaporate slowly at room temperature in a well-ventilated area (e.g., a fume hood). Slow evaporation is crucial to prevent the formation of defects in the membrane.
-
-
Membrane Drying and Annealing:
-
Once the film appears dry, carefully peel the membrane from the glass plate.
-
Place the membrane in a vacuum oven to remove any residual solvent.
-
Dry the membrane under vacuum at a temperature below the glass transition temperature of PIB (Tg ≈ -60 °C) for at least 24 hours. A slightly elevated temperature (e.g., 40-50 °C) can be used to facilitate solvent removal.
-
For some applications, annealing the membrane at a temperature above its glass transition temperature may be performed to relax the polymer chains and achieve a more stable morphology.
-
Caption: Workflow for PIB membrane fabrication via solution casting.
II. Protocol for Gas Permeation Testing of this compound Membranes
This protocol describes the determination of gas permeability and ideal selectivity of dense PIB membranes using the constant-volume, variable-pressure method.[4]
Apparatus:
-
Gas permeation cell (separating upstream and downstream chambers)
-
Pressure transducers for both upstream and downstream sides
-
Vacuum pump
-
Gas cylinders with pressure regulators for the test gases (e.g., H₂, N₂, O₂, CO₂, CH₄)
-
Temperature-controlled environment (e.g., oven or water bath) for the permeation cell
-
Data acquisition system
Procedure:
-
Membrane Mounting:
-
Cut a circular sample of the prepared PIB membrane with a diameter appropriate for the permeation cell.
-
Mount the membrane in the cell, ensuring a gas-tight seal between the upstream and downstream chambers.
-
-
System Leak Test:
-
Thoroughly evacuate the entire system (upstream and downstream volumes) using the vacuum pump.
-
Close the valve to the vacuum pump and monitor the pressure on both sides for a sufficient period to ensure there are no significant leaks.
-
-
Permeation Measurement:
-
Evacuate the downstream volume to a high vacuum.
-
Introduce the first test gas into the upstream volume to the desired feed pressure (e.g., 2-10 bar).
-
Record the pressure increase in the downstream volume as a function of time. The rate of pressure increase should become linear after an initial time lag.
-
-
Data Analysis:
-
Calculate the permeability (P) of the gas through the membrane using the following equation: P = (V * l / (A * R * T * Δp)) * (dp/dt)_ss Where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
Δp is the pressure difference across the membrane
-
(dp/dt)_ss is the steady-state rate of pressure increase in the downstream volume
-
-
-
Testing Different Gases:
-
After completing the measurement for one gas, evacuate the entire system.
-
Repeat steps 3 and 4 for each of the other test gases.
-
-
Selectivity Calculation:
-
Calculate the ideal selectivity (α) for a pair of gases (A and B) as the ratio of their permeabilities: α_(A/B) = P_A / P_B
-
Caption: Experimental workflow for gas permeation testing.
Conclusion
This compound, while not a high-flux material, holds potential for specific gas separation applications where its low permeability and consequent high selectivity can be advantageous. The protocols provided herein offer a foundational approach for the fabrication and characterization of PIB membranes. Researchers are encouraged to adapt and optimize these methods to suit the specific grade of this compound and the target gas separation application. Further experimental investigation is needed to build a comprehensive database of the gas transport properties of various this compound-based membranes.
References
Application Notes and Protocols for the Synthesis of Polyisobutylene-Polystyrene (PIB-PS) Block Copolymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of polyisobutylene-polystyrene (PIB-PS) block copolymers, materials of significant interest for various applications, including as thermoplastic elastomers and in drug delivery systems, owing to their excellent thermal and oxidative stability. This document outlines three prevalent controlled polymerization techniques: Living Cationic Polymerization, Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization.
Data Summary of Synthesized PIB-PS Block Copolymers
The following tables summarize representative quantitative data for PIB-PS block copolymers synthesized via the described methods. These values are indicative and can be tailored by adjusting reaction conditions.
Table 1: Molecular Weight and Polydispersity Data for PS-PIB-PS Triblock Copolymers via Living Cationic Polymerization [1]
| PIB Mn ( g/mol ) | PS Mn ( g/mol ) | Total Mn ( g/mol ) | Polydispersity Index (Đ) |
| 20,000 | 4,000 | 28,000 | ≤ 1.25 |
| 35,000 | 6,000 | 47,000 | ≤ 1.25 |
| 50,000 | 9,000 | 68,000 | ≤ 1.25 |
| 39,000 | 1,000 | 41,000 | < 1.15 |
| 156,000 | 19,000 | 194,000 | < 1.15 |
Table 2: Molecular Weight and Polydispersity Data for PIB-b-PS Diblock Copolymers via ATRP and RAFT
| Polymerization Method | PIB Macroinitiator Mn ( g/mol ) | PS Block Mn ( g/mol ) | Total Mn ( g/mol ) | Polydispersity Index (Đ) | Reference |
| ATRP | 6,600 | ~2,200 | ~8,800 | 1.20 | [2] |
| RAFT | - | - | - | Narrow | [3] |
Experimental Protocols
Living Cationic Polymerization for PS-PIB-PS Triblock Copolymers
Living cationic polymerization allows for the synthesis of well-defined block copolymers by sequential monomer addition.[1]
Materials:
-
Initiator: 5-tert-butyl-1,3-bis(1-chloro-1-methylethyl)benzene (DiCumCl)
-
Co-initiator: Titanium tetrachloride (TiCl₄)
-
Proton Trap: 2,6-lutidine or 2,6-di-tert-butylpyridine (B51100) (DTBP)[1]
-
Monomers: Isobutylene (B52900) (IB), Styrene (B11656) (St)
-
Solvents: Hexane, Methyl chloride (CH₃Cl) - typically a 60:40 v/v mixture[1]
-
Terminating Agent: Pre-chilled methanol (B129727)
Protocol:
-
Purification: All reagents and solvents must be rigorously purified and dried to eliminate protic impurities that can terminate the living polymerization. Solvents are typically distilled over a drying agent like calcium hydride. Monomers are passed through columns of activated alumina (B75360) and condensed prior to use.
-
Reaction Setup: Assemble a flame-dried glass reactor equipped with a mechanical stirrer and thermocouple under a dry nitrogen or argon atmosphere.
-
Polymerization of Isobutylene:
-
Cool the reactor to -80°C using a cooling bath.
-
Charge the reactor with the hexane/methyl chloride solvent mixture, the proton trap (e.g., 2,6-lutidine), and the initiator (DiCumCl).
-
Introduce the purified isobutylene monomer to the reactor.
-
Initiate the polymerization by adding the co-initiator (TiCl₄).
-
Monitor the polymerization of the PIB block. The reaction is typically allowed to proceed to near-complete conversion of the isobutylene.[1]
-
-
Addition of Styrene:
-
Termination: After the desired polystyrene block length is achieved, terminate the polymerization by adding pre-chilled methanol to the reactor.
-
Purification: Precipitate the resulting PS-PIB-PS triblock copolymer in a large excess of methanol. Filter and dry the polymer under vacuum to a constant weight.
-
Characterization: Analyze the molecular weight and polydispersity of the final triblock copolymer using Gel Permeation Chromatography (GPC) and determine the composition and structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Caption: Workflow for PS-PIB-PS synthesis via living cationic polymerization.
Atom Transfer Radical Polymerization (ATRP) for PIB-b-PS Diblock Copolymers
This method involves the synthesis of a PIB macroinitiator which is then used to initiate the polymerization of styrene.
2.1 Synthesis of Hydroxyl-Terminated PIB (HO-PIB-OH)
A common precursor for the macroinitiator is hydroxyl-terminated PIB, which can be synthesized via living cationic polymerization followed by a termination/functionalization step.[4][5]
Protocol:
-
Perform the living cationic polymerization of isobutylene as described in the previous section using a difunctional initiator.
-
Instead of terminating with methanol, cap the living PIB chains with a suitable reagent to introduce hydroxyl groups. One method involves capping with 1,3-butadiene (B125203) followed by hydrolysis of the resulting chlorine-terminated PIB with tetrabutylammonium (B224687) hydroxide.[4][5]
-
Purify the resulting HO-PIB-OH by precipitation and drying.
2.2 Synthesis of PIB-ATRP Macroinitiator
Materials:
-
HO-PIB-OH
-
2-bromopropionyl bromide or 2-bromo-2-methylpropanoyl bromide[2][6]
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Protocol:
-
In a flame-dried flask under a nitrogen atmosphere, dissolve the HO-PIB-OH in anhydrous THF.
-
Add triethylamine as an acid scavenger.
-
Slowly add 2-bromopropionyl bromide or 2-bromo-2-methylpropanoyl bromide to the solution at room temperature.[6]
-
Allow the reaction to proceed for 24 hours.
-
Purify the macroinitiator by diluting with n-hexane, filtering, washing with dilute HCl and sodium bicarbonate solutions, and finally precipitating in ethanol. Dry the product under vacuum.
2.3 ATRP of Styrene using the PIB Macroinitiator
Materials:
-
PIB-ATRP macroinitiator
-
Styrene
-
Copper(I) bromide (CuBr)
-
Ligand: 2,2'-bipyridine (B1663995) (bpy)
-
Solvent: Xylene
Protocol:
-
In a Schlenk tube, add the PIB-ATRP macroinitiator, CuBr, and bpy.
-
Add purified styrene and xylene.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Place the sealed tube in an oil bath preheated to 110°C and allow the polymerization to proceed for a set time (e.g., 20 hours).[2]
-
Terminate the reaction by cooling and exposing to air.
-
Purify the PIB-b-PS diblock copolymer by dissolving in THF, filtering, and precipitating in methanol. Dry the polymer under vacuum.
-
Characterize the final product using GPC and NMR.
Caption: Workflow for PIB-b-PS synthesis via ATRP.
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization for PIB-b-PS Diblock Copolymers
Similar to ATRP, the RAFT approach utilizes a macro-chain transfer agent (macro-CTA) derived from PIB.
3.1 Synthesis of Hydroxyl-Terminated PIB (HO-PIB-OH)
Follow the protocol outlined in section 2.1.
3.2 Synthesis of PIB Macro-CTA (PIB-CTA)
Materials:
-
HO-PIB-OH
-
RAFT agent with a carboxylic acid group, e.g., 4-cyano-4-(dodecylsulfanylthiocarbonylsulfanyl)pentanoic acid[3]
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
Protocol:
-
In a flask under a nitrogen atmosphere, dissolve HO-PIB-OH, the carboxylic acid-functionalized RAFT agent, and DMAP in anhydrous DCM.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the PIB-CTA by precipitation in a suitable non-solvent and dry under vacuum.[3]
3.3 RAFT Polymerization of Styrene using PIB-CTA
Materials:
-
PIB-CTA
-
Styrene
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene or another suitable solvent
Protocol:
-
In a Schlenk tube, dissolve the PIB-CTA, styrene, and AIBN in the chosen solvent.
-
Degas the solution using freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 70°C).
-
Allow the polymerization to proceed for the desired time to achieve the target molecular weight.
-
Terminate the reaction by cooling and exposing to air.
-
Purify the PIB-b-PS diblock copolymer by precipitation in a non-solvent (e.g., methanol) and dry under vacuum.
-
Characterize the final product using GPC and NMR.
Caption: Workflow for PIB-b-PS synthesis via RAFT polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of hydroxyl-terminated butadiene-end-capped this compound and its use as a diol for polyurethane preparation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and characterization of hydroxyl-terminated butadiene-end-capped this compound and its use as a diol for polyurethane preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
"experimental setup for isobutylene polymerization in a lab"
An experimental setup for the laboratory-scale polymerization of isobutylene (B52900) is a critical procedure in polymer chemistry, enabling the synthesis of polyisobutylene (PIB), a polymer with significant commercial applications due to its excellent thermal stability, oxidative resistance, and impermeability to gases.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on conducting isobutylene polymerization in a laboratory setting, with a focus on cationic polymerization, the primary industrial method for PIB synthesis.[3][4][5][6][7]
Overview of Isobutylene Polymerization
Cationic polymerization of isobutylene is an ionic polymerization process initiated by a Lewis acid in the presence of a proton source (co-initiator), leading to the formation of a carbocation that propagates by the sequential addition of monomer units.[5][6] The molecular weight, polydispersity, and end-group functionality of the resulting this compound can be controlled by carefully selecting the initiator system, solvent, and reaction temperature.[6][8]
Materials and Equipment
Reagents
-
Isobutylene (polymer grade, >99% purity)[9]
-
Solvents (e.g., hexane, methyl chloride, dichloromethane, toluene)[7][10][11][12][13]
-
Initiators (Lewis acids, e.g., aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), boron trifluoride (BF₃))[5][7][10][14]
-
Co-initiators (e.g., water, tertiary butyl chloride (t-BuCl))[5][14]
-
Proton Scavengers (e.g., 2,6-di-tert-butylpyridine)
-
Quenching agents (e.g., methanol (B129727), ethanol, hindered bases)[3][11][12][15]
-
Drying agents (e.g., calcium chloride, molecular sieves)
-
Inert gas (e.g., nitrogen, argon)
Equipment
-
Glass reactor with a mechanical stirrer, thermocouple, and inlet/outlet for inert gas
-
Schlenk line or glovebox for maintaining an inert atmosphere
-
Low-temperature cooling bath (e.g., cryostat or dry ice/acetone bath)
-
Syringes and cannulas for transferring air-sensitive reagents
-
Distillation apparatus for solvent purification
-
Rotary evaporator for solvent removal
-
Vacuum oven for drying the polymer
-
Analytical instruments: Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, Nuclear Magnetic Resonance (NMR) spectrometer for structural and end-group analysis.[4][11][16]
Experimental Protocols
Purification of Monomer and Solvents
The purity of the monomer and solvents is crucial for achieving controlled polymerization.[5][17]
-
Solvent Purification: Dry the chosen solvent (e.g., hexane, dichloromethane) over a suitable drying agent (e.g., calcium chloride) for 24 hours, followed by distillation under an inert atmosphere. Store the purified solvent over molecular sieves in a sealed container.
-
Monomer Purification: Pass the isobutylene gas through a series of columns packed with a drying agent (e.g., calcium chloride) and an oxygen scavenger to remove impurities.[17][18] Condense the purified isobutylene gas in a cold trap cooled with liquid nitrogen.
Experimental Setup and Polymerization
The following protocol describes a typical cationic polymerization of isobutylene.
-
Reactor Setup: Assemble the glass reactor under an inert atmosphere (nitrogen or argon). The reactor should be equipped with a mechanical stirrer, a thermocouple, and a septum for the addition of reagents.
-
Solvent and Monomer Addition: Transfer the desired amount of purified solvent into the reactor via a cannula. Cool the reactor to the target reaction temperature (e.g., -30 °C to -80 °C) using a low-temperature bath.[8][14] Add the purified, liquefied isobutylene to the cooled solvent with stirring.
-
Initiator Solution Preparation: In a separate flask under an inert atmosphere, prepare the initiator solution by dissolving the Lewis acid (e.g., AlCl₃) in the purified solvent.[14] If a co-initiator is used, it can be added to the monomer solution or the initiator solution.
-
Initiation of Polymerization: Slowly add the initiator solution to the stirred monomer solution in the reactor using a syringe or a cannula. The polymerization is typically fast and exothermic.[5] Monitor the temperature of the reaction mixture closely.
-
Propagation: Allow the reaction to proceed for the desired time to achieve the target molecular weight. The reaction time can vary from a few minutes to several hours depending on the reaction conditions.
-
Quenching the Polymerization: Terminate the reaction by adding a quenching agent, such as pre-chilled methanol or ethanol, to the reactor.[3] This will deactivate the active cationic species.
Polymer Isolation and Purification
-
Allow the reactor to warm up to room temperature.
-
Precipitate the this compound by pouring the reaction mixture into a large excess of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Filter the precipitated polymer using a Buchner funnel.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved.[19]
Polymer Characterization
-
Molecular Weight and Polydispersity: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the polymer by Gel Permeation Chromatography (GPC).[4][8]
-
Chemical Structure and End-Group Analysis: Characterize the chemical structure and determine the end-group functionality of the this compound using ¹H and ¹³C NMR spectroscopy.[11][16]
Data Presentation
The following tables summarize the effect of different experimental parameters on the properties of the resulting this compound, based on data from various studies.
Table 1: Effect of Initiator System on this compound Properties
| Initiator System | Co-initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AlCl₃ | Toluene | Mixed C4 | -30 | 1000-4000 | < 2.3 | [14] |
| TiCl₄ | - | CH₂Cl₂/Hexane | -78 | - | - | [10] |
| Benzyl Halides | TiCl₄ | CH₂Cl₂/Hexane | -78 | - | - | [10] |
| H₂O/ⁱBu₂AlCl | - | Toluene | -20 | up to 55,000 | < 2.5 | [13] |
| Mn₂(CO)₁₀ | Ph₂I⁺PF₆⁻ | CH₂Cl₂/n-hexane | -30 | 2000-12000 | < 1.7 | [20] |
Table 2: Effect of Temperature on this compound Properties
| Initiator System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| AlCl₃/Nucleophiles | Mixed C4 | -30 | > 40,000 | - | [21] |
| TiCl₄/TMPCl | Hexane/Methyl Chloride | -70 to -30 | - | - | [12] |
| BF₃ | Ethene | -7 | - | - | [22] |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental setup for isobutylene polymerization.
Caption: Experimental workflow for isobutylene polymerization.
Safety Precautions
-
Handling of Lewis Acids: Lewis acids such as AlCl₃ and TiCl₄ are corrosive and react violently with water. Handle them in a glovebox or a well-ventilated fume hood.
-
Flammable Solvents: The solvents used in this procedure are often flammable. Work in a well-ventilated area and avoid open flames or sparks.
-
Cryogenic Temperatures: Use appropriate personal protective equipment (PPE), such as cryogenic gloves and safety glasses, when working with low-temperature baths.
-
Pressure Buildup: Isobutylene is a gas at room temperature. Ensure that the reactor is properly sealed and vented to prevent pressure buildup.
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial for the success of the polymerization and for safety, as some reagents may be pyrophoric.
References
- 1. This compound (PIB) | TER Chemicals [terchemicals.com]
- 2. mdpi.com [mdpi.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. lcms.cz [lcms.cz]
- 5. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 8. pushinechemical.com [pushinechemical.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pushinechemical.com [pushinechemical.com]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.um.edu.my [chemistry.um.edu.my]
- 20. pubs.acs.org [pubs.acs.org]
- 21. [PDF] Cationic polymerization of isobutylene catalysed by AlCl3 with multiple nucleophilic reagents | Semantic Scholar [semanticscholar.org]
- 22. US4691072A - Polymerization of isobutylene - Google Patents [patents.google.com]
Application Note: Techniques for Measuring the Gas Permeability of Polyisobutylene Films
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyisobutylene (PIB) is an elastomer known for its excellent barrier properties, particularly its low permeability to gases and moisture.[1] This characteristic makes it a valuable material in a wide range of applications, including as a sealant, in adhesive formulations, and critically, in pharmaceutical packaging such as vial stoppers and seals for transdermal drug delivery systems. For these applications, accurately quantifying the gas permeability of PIB films is essential to ensure product integrity, stability, and shelf-life.
This document provides detailed protocols for three common methods used to measure the gas permeability of polymer films, in accordance with standards like ASTM D1434 and ISO 15105-1.[2][3][4][5][6][7][8] These are the variable-pressure (manometric) method, the variable-volume (volumetric) method, and the carrier gas (isostatic) method.
Quantitative Data on Gas Permeability of this compound
The permeability of a polymer is typically reported as the permeability coefficient (P), often in units of Barrer. The table below summarizes experimentally determined permeability coefficients for various gases through this compound. It is important to note that values can be influenced by factors such as the specific grade of PIB, film thickness, temperature, and humidity.
Table 1: Gas Permeability Coefficients (P) for this compound
| Gas | Temperature (°C) | Permeability Coefficient (P) [Barrer]* |
| Oxygen (O₂) | 25 | 0.45 |
| Nitrogen (N₂) | 25 | 0.13 |
| Carbon Dioxide (CO₂) | 25 | 2.50 |
| Methane (CH₄) | 35 | 0.40 |
| Hydrogen (H₂) | 25 | 6.80 |
| Water Vapor (H₂O) | 38 | Varies significantly with formulation |
*1 Barrer = 10⁻¹⁰ cm³ (STP) · cm / (cm² · s · cmHg)
Note: The data presented are representative values from literature. Actual values for specific PIB films should be determined experimentally.
Experimental Protocols for Gas Permeability Measurement
Method A: Variable-Pressure (Manometric) Method
This method, detailed in ASTM D1434, determines the gas transmission rate by measuring the increase in pressure over time in a fixed, evacuated volume on the downstream side of the film.[3][9][10]
Principle: A PIB film is sealed between two chambers. One chamber (upstream) is filled with the test gas at a constant high pressure. The other chamber (downstream) is evacuated to a near-perfect vacuum.[9][11] Gas molecules permeate through the film from the high-pressure to the low-pressure side, causing a gradual increase in pressure in the downstream chamber.[10][11] The rate of this pressure rise at steady-state is used to calculate the gas transmission rate (GTR) and permeability.[2][3][4]
Experimental Protocol:
-
Sample Preparation:
-
Cut circular samples of the PIB film, ensuring they are flat, uniform in thickness, and free of defects like pinholes or creases.
-
Measure the thickness of each sample at multiple points and calculate the average.
-
Condition the samples in a desiccator for at least 48 hours to remove absorbed moisture, as this can affect permeability.[2]
-
-
Apparatus Setup:
-
Securely mount the conditioned PIB film in the gas transmission cell, ensuring a gas-tight seal between the upstream and downstream chambers.
-
Connect the upstream chamber to the test gas supply and the downstream chamber to a high-vacuum pump and a sensitive pressure transducer.
-
-
Measurement Procedure:
-
Evacuate both the upstream and downstream chambers to a high vacuum.
-
Close the valve to the vacuum pump on the upstream side and introduce the test gas to the desired pressure (e.g., 1 atm).
-
Continue to evacuate the downstream chamber to remove any gas that may have been initially desorbed from the film surface.
-
Isolate the downstream chamber from the vacuum pump and begin monitoring the pressure using the transducer.
-
Record the pressure increase in the downstream chamber as a function of time until a linear relationship is observed, indicating that a steady state of permeation has been reached.[12]
-
-
Calculation:
-
Plot the downstream pressure versus time.
-
Determine the slope (dp/dt) of the linear, steady-state portion of the plot.
-
Calculate the Gas Transmission Rate (GTR) and the Permeability Coefficient (P) using the appropriate equations, which take into account the volume of the downstream chamber, the area of the film, the temperature, and the pressure differential across the film.
-
Workflow Diagram:
Caption: Workflow for the Manometric Gas Permeability Measurement.
Method B: Variable-Volume (Volumetric) Method
This method, also covered by ASTM D1434, measures the volume of gas that permeates through the film over time while maintaining a constant pressure on the downstream side.[3][9]
Principle: Similar to the manometric method, the PIB film separates a high-pressure upstream chamber from a low-pressure downstream chamber.[9] However, in this case, the downstream pressure is kept constant (typically near atmospheric pressure), and the volume of gas that permeates is measured, often by observing the displacement of a liquid in a capillary tube.[9] This method is generally more suitable for films with higher permeability.[3]
Experimental Protocol:
-
Sample Preparation & Apparatus Setup:
-
Follow the same sample preparation and mounting procedures as the manometric method.
-
The downstream chamber is connected to a device for measuring volume change at constant pressure, such as a gas burette or a capillary tube with an index droplet.
-
-
Measurement Procedure:
-
Purge the downstream chamber with an inert gas.
-
Introduce the test gas into the upstream chamber at the specified pressure.
-
Allow the system to stabilize.
-
Monitor the change in volume in the downstream collection system as a function of time.
-
Continue recording until a constant rate of volume change is achieved, indicating steady-state permeation.
-
-
Calculation:
-
Plot the permeated volume versus time.
-
The slope of the linear portion of the graph gives the volumetric transmission rate.
-
Calculate the GTR and Permeability Coefficient (P) based on this rate, the film's area and thickness, and the test conditions.
-
Workflow Diagram:
Caption: Workflow for the Volumetric Gas Permeability Measurement.
Method C: Carrier Gas (Isostatic) Method
This method involves using a carrier gas to transport the permeated test gas to a detector for quantification. It is a highly sensitive method suitable for materials with very low permeability.
Principle: The PIB film is clamped between two chambers. The test gas flows through the upstream chamber, while a stream of an inert carrier gas (e.g., nitrogen) flows through the downstream chamber.[13][14] The test gas permeates through the film and is entrained by the carrier gas.[14] This mixed gas stream is then directed to a specific detector (e.g., a gas chromatograph, mass spectrometer, or selective sensor) that measures the concentration of the test gas.[6][8][15]
Experimental Protocol:
-
Sample Preparation & Apparatus Setup:
-
Prepare and mount the PIB film as described in the previous methods.
-
Connect the upstream chamber to the test gas supply and the downstream chamber to the carrier gas supply.
-
The outlet of the downstream chamber is connected to a calibrated detector.
-
-
Measurement Procedure:
-
Begin flowing the carrier gas through the downstream chamber to establish a baseline reading on the detector.
-
Introduce the test gas into the upstream chamber.
-
Continuously monitor the detector's output. The concentration of the test gas in the carrier stream will gradually increase and then plateau as steady-state permeation is reached.
-
The flow rate of the carrier gas must be precisely known and controlled.[16]
-
-
Calculation:
-
The steady-state concentration of the test gas in the carrier stream, combined with the known flow rate of the carrier gas, is used to calculate the flux of the test gas through the film.
-
The GTR and Permeability Coefficient (P) are then calculated from this flux value.
-
Workflow Diagram:
Caption: Workflow for the Carrier Gas Permeability Measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. store.astm.org [store.astm.org]
- 3. global.saicheng.cn [global.saicheng.cn]
- 4. "ASTM D1434: 2023 Plastic Film Gas Permeability Test" [bsbedge.com]
- 5. eurolab.net [eurolab.net]
- 6. eurolab.net [eurolab.net]
- 7. global.saicheng.cn [global.saicheng.cn]
- 8. Singapore Standards [singaporestandardseshop.sg]
- 9. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]
- 10. scribd.com [scribd.com]
- 11. mecadi.com [mecadi.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. mecadi.com [mecadi.com]
- 14. mecadi.com [mecadi.com]
- 15. US8424367B2 - Systems and methods for measurement of gas permeation through polymer films - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Polyisobutylene Molecular Weight Control
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in controlling the molecular weight of polyisobutylene (PIB) during synthesis.
Troubleshooting Guide
Issue: Lower-than-expected Molecular Weight (Mn)
Possible Causes and Solutions:
-
High Polymerization Temperature: The overall activation energy for isobutylene (B52900) polymerization is negative, meaning that an increase in temperature leads to a decrease in the rate of propagation and favors chain transfer reactions, resulting in shorter polymer chains.[1]
-
Excessive Chain Transfer Agent: Chain transfer agents are intentionally added to control molecular weight, but an excessive concentration will lead to premature termination of growing polymer chains.
-
Solution: Carefully control the concentration of the chain transfer agent. If a higher molecular weight is desired, reduce the amount of chain transfer agent used.
-
-
Presence of Impurities: Water and other protic impurities can act as initiators or chain transfer agents, leading to uncontrolled polymerization and lower molecular weights.
-
Solution: Ensure rigorous purification of monomers, solvents, and inert gas used in the reaction. Monomers and solvents should be thoroughly dried and deoxygenated.
-
-
Inappropriate Solvent Polarity: The choice of solvent significantly impacts the stability of the carbocationic propagating species.
-
Solution: For higher molecular weight PIB, a less polar solvent or a mixed solvent system (e.g., hexane (B92381)/dichloromethane) is often preferred.[5] Highly polar solvents can sometimes lead to slower polymerization rates due to over-stabilization of the cationic species.[2]
-
Issue: Higher-than-expected Molecular Weight (Mn)
Possible Causes and Solutions:
-
Low Polymerization Temperature: Very low temperatures can suppress chain transfer reactions more than propagation, leading to the formation of very long polymer chains.[1]
-
Solution: Incrementally increase the polymerization temperature to promote a controlled level of chain transfer.
-
-
Insufficient Initiator or Co-initiator Concentration: A low concentration of the initiating species can result in fewer growing chains, with each chain propagating to a higher molecular weight before termination.
-
Solution: Increase the concentration of the initiator or co-initiator. The ratio of monomer to initiator is a key parameter for controlling molecular weight in living polymerizations.[6]
-
-
Inefficient Chain Transfer: The chosen chain transfer agent may not be effective under the current reaction conditions.
-
Solution: Select a more appropriate chain transfer agent or adjust the reaction conditions (e.g., temperature) to enhance its efficiency.
-
Issue: Broad Molecular Weight Distribution (Polydispersity Index > 1.5)
Possible Causes and Solutions:
-
Slow Initiation Compared to Propagation: If the initiation of new polymer chains is slow and continues throughout the polymerization process, the chains will have varying growth times, resulting in a broad molecular weight distribution.[6]
-
Presence of Multiple Active Species: Different initiating species or side reactions can create carbocations with varying reactivities, leading to different propagation rates and a broader MWD.
-
Solution: Use highly purified reagents and a well-defined initiating system to minimize side reactions. The use of certain ethers in conjunction with Lewis acids like AlCl3 can help in achieving better control.[4]
-
-
Chain Scission and Isomerization Reactions: Under certain conditions, side reactions such as chain scission and isomerization of the growing carbocation can occur, leading to a more heterogeneous polymer population.[1][8]
-
Solution: Optimize reaction conditions, particularly temperature and the choice of Lewis acid, to minimize these side reactions. For instance, using TiCl4 as a co-initiator can sometimes lead to significant isomerization.[9]
-
Frequently Asked Questions (FAQs)
Q1: How does temperature quantitatively affect the molecular weight of this compound?
A1: Increasing the polymerization temperature generally leads to a decrease in the molecular weight of PIB. This is because the activation energy for chain transfer is typically higher than that for propagation.[1]
Quantitative Data Summary:
| Temperature (°C) | Molecular Weight (Mn, kDa) | Exo-olefin Content (%) | Reference |
| 0 | - | 90 | [10] |
| 10 | Lower than at 0°C | - | [10] |
| 15 | Lower than at 10°C | - | [10] |
| 20 | Lower than at 15°C | 78 | [10] |
| -40 to 30 | 1 - 10 | 89 - 94 | [11] |
| -30 | 47.5 | 29 - 76 | [11] |
| 0 | 4.37 | - | [12] |
Q2: What is the role of the initiator and co-initiator in controlling PIB molecular weight?
A2: The initiator (e.g., a proton source like water or an alkyl halide) and the co-initiator (a Lewis acid like AlCl₃ or TiCl₄) form the catalytic system that initiates polymerization.[9][13] The ratio of monomer to initiator is a critical factor in determining the final molecular weight, especially in living polymerization systems where the number of polymer chains is directly related to the number of initiator molecules.[6] Different Lewis acids and initiating systems can be used to control the properties of the final polymer.[13]
Q3: How does solvent choice impact the molecular weight of PIB?
A3: The polarity of the solvent plays a significant role. Non-polar solvents are often used for the synthesis of high molecular weight PIB.[4] Polar solvents can stabilize the carbocations, which can sometimes lead to more controlled polymerization but may also affect the rate and equilibrium between active and dormant species in living polymerizations.[5] Using ionic liquids as solvents can enhance the reactivity of the initiating system.[13]
Q4: What are chain transfer reactions and how do they affect molecular weight?
A4: Chain transfer is a reaction where the active carbocation at the end of a growing polymer chain is transferred to another molecule, such as a monomer, a solvent molecule, or a specific chain transfer agent.[13] This terminates the growth of the current chain and initiates a new one, thus limiting the final molecular weight.[8] The rate of chain transfer relative to the rate of propagation is a key determinant of the polymer's molecular weight.
Q5: What is "living" cationic polymerization and how does it help control molecular weight?
A5: Living cationic polymerization is a technique that allows for the synthesis of polymers with a controlled molecular weight and a narrow molecular weight distribution.[5] This is achieved by minimizing or eliminating chain termination and chain transfer reactions.[5] In an ideal living system, the active ionic propagating species are in equilibrium with dormant covalent species, and the exchange rate is much faster than the propagation rate.[5] This allows the polymer chains to grow uniformly as long as the monomer is available, and the final molecular weight can be predicted from the monomer-to-initiator ratio.
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight PIB via Living Cationic Polymerization
Objective: To synthesize this compound with a target molecular weight and narrow polydispersity.
Materials:
-
Isobutylene (high purity)
-
Dichloromethane (B109758) (CH₂Cl₂) (anhydrous)
-
Hexane (anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
2-chloro-2,4,4-trimethylpentane (TMPCl) (initiator)
-
Pyridine (proton trap)
-
Methanol (quenching agent)
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermocouple, and a nitrogen/argon inlet.
-
Under an inert atmosphere, charge the flask with the desired amounts of anhydrous hexane and dichloromethane (e.g., a 60/40 v/v mixture).[6]
-
Cool the solvent mixture to the desired reaction temperature (e.g., -80°C) using a suitable cooling bath.
-
Add the initiator (TMPCl) and the proton trap (pyridine) to the cooled solvent.
-
In a separate, dry syringe, prepare the required amount of TiCl₄.
-
Add the purified isobutylene monomer to the reaction flask.
-
Initiate the polymerization by adding the TiCl₄ to the vigorously stirred reaction mixture.
-
Monitor the reaction progress by taking aliquots at different time intervals for molecular weight analysis (e.g., by Gel Permeation Chromatography - GPC).
-
Once the desired monomer conversion is reached, quench the polymerization by adding an excess of pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter and wash the precipitated PIB with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
-
Characterize the molecular weight and polydispersity of the final product using GPC.
Visualizations
Caption: Experimental workflow for controlled this compound synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 3. PIB Polymer Mechanic|Electric|Physical|Thermal|Properties [engineercalculator.com]
- 4. researchgate.net [researchgate.net]
- 5. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. research.aston.ac.uk [research.aston.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of highly reactive this compound by catalytic chain transfer in hexanes at elevated temperatures; determination of the kinetic parameters - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Initiator Systems for Isobutylene Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during isobutylene (B52900) polymerization experiments.
Troubleshooting Guide
Problem: Low or No Monomer Conversion
Question: My isobutylene polymerization reaction shows very low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no monomer conversion in isobutylene polymerization can stem from several factors related to the initiator system and reaction conditions. Here are the primary causes and troubleshooting steps:
-
Inactive Initiator/Co-initiator: The initiator or co-initiator may have degraded due to improper storage or handling. Ensure that they are fresh and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Presence of Impurities: Cationic polymerization is highly sensitive to impurities. Water, alcohols, and other nucleophilic compounds can react with and deactivate the Lewis acid co-initiator, preventing the initiation of polymerization.[1][2] Meticulous purification of the monomer, solvent, and glassware is crucial. The use of a proton trap, such as 2,6-di-tert-butylpyridine (B51100) (DTBP), can help scavenge protic impurities.[3]
-
Incorrect Initiator Concentration: The concentration of the initiator and co-initiator is critical. An insufficient amount of initiator will naturally lead to low conversion. Conversely, an excessively high concentration can sometimes lead to side reactions that terminate the polymerization.
-
Low Reaction Temperature: While lower temperatures generally favor living polymerization by suppressing chain transfer and termination, a temperature that is too low can significantly decrease the rate of initiation and propagation, leading to negligible conversion within a practical timeframe.[2]
-
Slow Initiation Kinetics: Some initiator systems inherently exhibit slow initiation compared to propagation.[4] This can result in a long induction period with little to no polymer formation initially. Consider aging the initiator/co-initiator mixture before adding the monomer or switching to a more efficient initiator system.
Problem: Broad Molecular Weight Distribution (PDI > 1.5)
Question: The polyisobutylene (PIB) I synthesized has a broad molecular weight distribution. How can I achieve a narrower PDI?
Answer:
A broad molecular weight distribution (high Polydispersity Index, PDI) in isobutylene polymerization is often indicative of uncontrolled initiation, chain transfer reactions, or termination events. To obtain a narrower PDI, consider the following:
-
Ensure Living/Controlled Polymerization Conditions: To achieve a narrow PDI, the polymerization should proceed in a living or controlled manner. This means that initiation should be fast and quantitative, and chain-breaking reactions (transfer and termination) should be minimized.
-
Optimize the Initiator System: The choice of initiator and co-initiator significantly impacts the control over polymerization. Systems like dicumyl chloride/TiCl₄ in the presence of a proton trap are known to produce PIBs with low PDI.[3]
-
Control the Temperature: Lowering the reaction temperature (e.g., to -80 °C) can suppress chain transfer and termination reactions, which are major contributors to a broad PDI.[3][5]
-
Monomer and Solvent Purity: As with low conversion, impurities can lead to uncontrolled initiation events and side reactions, broadening the PDI.[2] Rigorous purification of all reagents and solvents is essential.
-
Incremental Monomer Addition (IMA): For systems with slow initiation, adding the monomer in increments can help maintain a low monomer concentration, which can favor propagation over side reactions and lead to better control over the molecular weight distribution.[4]
Frequently Asked Questions (FAQs)
Q1: What is the role of a co-initiator in isobutylene polymerization?
A1: In the context of cationic polymerization of isobutylene, a co-initiator is typically a Lewis acid, such as titanium tetrachloride (TiCl₄) or aluminum trichloride (B1173362) (AlCl₃).[6][7] Its primary role is to activate the initiator (e.g., an alkyl halide) to generate the carbocation that initiates the polymerization chain. The Lewis acid abstracts a halide from the initiator, forming a complex anion and the initiating carbocation.
Q2: How do impurities like water affect the polymerization?
A2: Water is a common and detrimental impurity in cationic isobutylene polymerization. It can act as a proton source (a "protic impurity") and initiate polymerization independently of the intended initiator.[1][2] This leads to poor control over the number of polymer chains, resulting in a broad molecular weight distribution. Furthermore, water can react with and deactivate the Lewis acid co-initiator, reducing the overall efficiency of the desired initiation system.[2]
Q3: Can I control the molecular weight of the resulting this compound?
A3: Yes, the number-average molecular weight (Mn) of this compound can be controlled. In a living polymerization, the molecular weight is directly proportional to the ratio of the moles of monomer consumed to the moles of the initiator used ([Monomer]/[Initiator]).[8] Therefore, by carefully controlling this ratio, you can target a specific molecular weight. Other factors that can influence molecular weight include reaction temperature and the presence of chain transfer agents.[8]
Q4: What is the significance of the exo-olefin content in this compound?
A4: The terminal double bond (exo-olefin) in a this compound chain is often a desired feature, as it provides a reactive site for subsequent functionalization reactions.[9] this compound with a high percentage of exo-olefin end groups is often referred to as highly reactive this compound (HR-PIB). The choice of initiator system and reaction conditions can significantly influence the percentage of exo-olefin end groups versus other, less reactive internal olefin structures.[7][9]
Data Presentation
Table 1: Comparison of Different Initiator Systems for Isobutylene Polymerization
| Initiator System | Co-initiator | Additive(s) | Temperature (°C) | Solvent(s) | Resulting PDI | Exo-olefin Content (%) | Reference |
| 5-tert-butyl-1,3-bis(2-chloro-2-propyl)benzene (t-Bu-m-DCC) | TiCl₄ | 2,4-dimethylpyridine (DMP) | -50 to -80 | Hexane/Methyl chloride | Narrow | Not Specified | [5] |
| 2,4,6-trimethylbenzyl chloride (TMBC) | TiCl₄ | N,N-dimethylacetamide | -78 | CH₂Cl₂/Hexane | Relatively Narrow | Not Specified | [4] |
| tert-butyl chloride (tBuCl) | Ethylaluminum dichloride (EADC) / bis(2-chloroethyl) ether | None | 0 | Hexanes | Not Specified | High | [1] |
| Dicumyl chloride (DiCumCl) | TiCl₄ | 2,6-lutidine | Not Specified | Not Specified | ≤ 1.2 | Not Specified | [3] |
| AlCl₃ | Toluene (co-initiator) | Diethyl ether / Ethyl acetate | -30 | Not Specified | < 2.3 | > 70 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of Isobutylene
This protocol is a generalized procedure based on common practices for achieving living polymerization.[3][4]
-
Preparation: All glassware should be rigorously cleaned and dried in an oven overnight. The reaction is typically carried out under a dry, inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Solvent and Monomer Purification: Solvents (e.g., hexane, methyl chloride) and isobutylene monomer must be purified to remove impurities, particularly water. This can be achieved by distillation over appropriate drying agents (e.g., calcium hydride).
-
Reaction Setup: A three-neck flask equipped with a magnetic stirrer, a thermometer, and a septum is assembled and purged with an inert gas.
-
Reagent Addition: The purified solvent, initiator (e.g., DiCumCl), and any additives like a proton trap (e.g., DTBP) are added to the flask via syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -80 °C) using a cooling bath (e.g., dry ice/isopropanol).
-
Initiation: The pre-chilled co-initiator (e.g., TiCl₄ solution) is added to the reaction mixture.
-
Polymerization: The purified and condensed isobutylene monomer is then added to the reaction mixture. For controlled polymerizations, this can be done incrementally.
-
Termination: After the desired reaction time or monomer conversion is reached, the polymerization is terminated by adding a quenching agent, such as pre-chilled methanol.
-
Product Isolation: The polymer is isolated by precipitating it in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pushinechemical.com [pushinechemical.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Initiator | Chain Reaction, Free Radicals & Monomers | Britannica [britannica.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
"reducing chain transfer reactions in cationic polymerization of isobutylene"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cationic polymerization of isobutylene (B52900). The focus is on practical solutions for reducing chain transfer reactions to achieve desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of chain transfer reactions in isobutylene cationic polymerization?
A1: In the cationic polymerization of isobutylene, the two main chain transfer reactions that can terminate the growing polymer chain and limit the molecular weight are:
-
Chain transfer to monomer: The growing carbocation abstracts a proton from a monomer molecule. This terminates the existing polymer chain and creates a new carbocation from the monomer, which can then initiate a new chain.
-
Spontaneous chain transfer (β-proton elimination): A proton is eliminated from the ultimate or penultimate carbon of the growing polymer chain, forming a terminal double bond. This process is a significant cause of termination, especially at higher temperatures.[1][2]
Q2: How does temperature affect chain transfer reactions?
A2: Lowering the reaction temperature is a critical factor in suppressing chain transfer reactions.[3] At higher temperatures, the rate of β-proton elimination increases, leading to a higher incidence of chain transfer and resulting in lower molecular weight polymers.[1][2] For living polymerization of isobutylene, temperatures below -40°C are often necessary to minimize chain transfer.[1] In some systems, cryogenic temperatures as low as -80°C are employed to achieve high molecular weights and a "quasi-living" polymerization.[4]
Q3: What is the role of a proton trap and can you provide an example?
A3: A proton trap is a non-nucleophilic base added to the polymerization system to scavenge protons from the reaction medium. These protons can originate from impurities or from β-proton elimination. By sequestering these protons, proton traps prevent them from initiating new, uncontrolled polymer chains, which helps in achieving a living polymerization with a narrower molecular weight distribution.[5][6] A commonly used proton trap is 2,6-di-tert-butylpyridine (B51100) (DTBP).[1][5][6]
Q4: How does solvent polarity influence chain transfer?
A4: Solvent polarity plays a significant role in the kinetics and control of isobutylene polymerization. Increasing solvent polarity can increase the polymerization rate.[1] However, the choice of solvent must be carefully considered as it can also influence the stability of the carbocation and the equilibrium between active and dormant species.[7][8] For instance, using a more polar solvent mixture like Hexane (B92381)/Methyl Chloride (40/60, v/v) can lead to higher polymerization rates at a given temperature compared to a less polar mixture (60/40, v/v).[1] The solvent can also be involved in chain transfer reactions, so an appropriate solvent system is crucial for controlling the polymerization.[9]
Troubleshooting Guides
Problem 1: The resulting polyisobutylene (PIB) has a low molecular weight and a broad molecular weight distribution (high polydispersity index - PDI).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Lower the polymerization temperature. For controlled polymerization, temperatures of -40°C to -80°C are often required.[1][4] | Reduced rate of β-proton elimination, leading to higher molecular weight and a narrower PDI. |
| Presence of Protic Impurities | Ensure rigorous purification of all reagents and solvents to remove water and other protic impurities. Add a proton trap, such as 2,6-di-tert-butylpyridine (DTBP), to the reaction mixture.[5] | Minimized initiation from stray protons, resulting in better control over the polymerization and a narrower PDI. |
| Inappropriate Solvent Polarity | Optimize the solvent system. A less polar solvent may slow down the polymerization but can also reduce chain transfer.[7] | A balance between polymerization rate and control, leading to the desired molecular weight and PDI. |
| High Monomer to Initiator Ratio | Decrease the monomer to initiator ratio. | Lower molecular weight but potentially better control over the polymerization. |
| Lewis Acid Choice | The strength of the Lewis acid can influence the extent of side reactions. Weaker Lewis acids may lead to better control.[9] | Reduced side reactions and a more controlled polymerization. |
Problem 2: The final polymer has a high content of undesired olefinic end-groups (internal double bonds).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Isomerization Reactions | Lowering the reaction temperature can suppress isomerization of the growing carbocations.[9] | Increased proportion of exo-olefinic end groups. |
| Chain Transfer to Monomer | Optimize the monomer concentration and temperature to disfavor this reaction pathway. | Higher molecular weight and a greater proportion of desired end-groups. |
| Lewis Acid-Induced Isomerization | The choice of Lewis acid and the presence of co-initiators like ethers can influence the end-group structure.[3][10] Experiment with different Lewis acids or add an ether to the system. | Formation of a higher percentage of the desired exo-olefin terminated this compound. |
Data Presentation
Table 1: Effect of Temperature and Solvent Polarity on Spontaneous Chain-Transfer Constants (ktr/kp)
| Temperature (°C) | Solvent Mixture (Hex/MeCl, v/v) | ktr/kp (mol/L) | Reference |
| -25 | 40/60 | 1.1 x 10-2 | [1] |
| -40 | 40/60 | 7.2 x 10-4 | [1] |
| -40 | 60/40 | 3.3 x 10-3 | [1] |
Table 2: Influence of Reaction Temperature on Molecular Weight (Mn) and Exo-olefin Content in PIB Synthesis
| Temperature (K) | Mn (g·mol-1) | Exo-olefin Content (mol%) | Reference |
| 267 | - | 94 | [11] |
| 283 | 2550 | 85 | [11] |
| 290 | - | 79 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Living Cationic Polymerization of Isobutylene
This protocol is a generalized procedure based on principles for achieving living polymerization.[1][5]
Materials:
-
Initiator (e.g., 2-chloro-2,4,4-trimethylpentane (B3042402) - TMPCl)
-
Co-initiator (e.g., Titanium tetrachloride - TiCl4)
-
Monomer (Isobutylene - IB)
-
Proton Trap (e.g., 2,6-di-tert-butylpyridine - DTBP)
-
Solvent (e.g., a mixture of hexane and methyl chloride)
-
Quenching agent (e.g., pre-chilled methanol)
Procedure:
-
Purification: All glassware must be rigorously cleaned and dried. Solvents and the monomer should be purified by distillation over appropriate drying agents.
-
Reaction Setup: The polymerization is carried out under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
-
Charging the Reactor: The reactor is cooled to the desired temperature (e.g., -80°C). The solvent, initiator, and proton trap are added to the reactor.
-
Initiation: The co-initiator (TiCl4) is added to the stirred solution.
-
Polymerization: The monomer (isobutylene) is then introduced to the reactor to start the polymerization. The reaction is allowed to proceed for the desired time.
-
Termination: The polymerization is terminated by the addition of a quenching agent, such as pre-chilled methanol.
-
Purification: The polymer is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.
-
Characterization: The molecular weight and molecular weight distribution of the resulting this compound are determined by Gel Permeation Chromatography (GPC). The end-group functionality can be analyzed by 1H NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the cationic polymerization of isobutylene.
Caption: Logical relationships between experimental parameters and polymer properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 4. Quasiliving carbocationic polymerization of isobutylene using FeCl3 as an efficient and water-tolerant Lewis acid: synthesis of well-defined telechelic polyisobutylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of High Molecular Weight Polyisobutylene (PIB)
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to frequently asked questions regarding the challenges of dissolving and formulating high molecular weight (HMW) polyisobutylene.
Frequently Asked Questions (FAQs)
Q1: Why is high molecular weight PIB so difficult to dissolve?
High molecular weight this compound (PIB) presents significant dissolution challenges due to its long-chain hydrocarbon structure and the strong intermolecular forces between these large molecules.[1] As the molecular weight increases, the polymer chains become more entangled, making it harder for solvent molecules to penetrate and separate them. The physical form of HMW PIB, which is often a tough, elastic, and rubber-like solid, further complicates the dissolution process by limiting the surface area available for solvent interaction.[2][3] The dissolving process typically involves two main stages: an initial swelling of the polymer into a gel-like state, followed by the gradual diffusion and dissolution into the solvent, which can be a very slow process.[1]
Q2: What are the best solvents for high molecular weight PIB?
High molecular weight PIB is non-polar and therefore dissolves best in non-polar solvents.[4] It is soluble in hydrocarbons and halogenated hydrocarbons.[2] Common choices include:
-
Aliphatic Hydrocarbons: Hexane, heptane, and cyclohexane (B81311) are effective solvents.[4][5][6] Hexane is a common choice due to its low cost and low boiling point, which facilitates easy removal.[4]
-
Aromatic Hydrocarbons: Toluene (B28343), xylene, and benzene (B151609) are also excellent solvents for PIB.[4][5][6] Toluene is often preferred over the more toxic benzene.[4]
-
Halogenated Hydrocarbons: Methylene chloride, chloroform, and carbon tetrachloride can dissolve HMW PIB.[4][5][7] However, due to their potential health hazards, their use should be carefully considered and managed with appropriate safety precautions.[4]
PIB is notably insoluble in polar solvents like alcohols, ketones, and water.[5][8]
Q3: How does molecular weight affect solubility and solution viscosity?
The physical properties of PIB are highly dependent on its molecular weight.[2]
-
Low Molecular Weight (LMW) PIB (e.g., < 10,000 g/mol ) is typically a viscous liquid that is relatively easy to dissolve.[2][3]
-
High Molecular Weight (HMW) PIB (e.g., > 100,000 g/mol ) is a rubber-like solid that is much more difficult and time-consuming to dissolve.[1][2]
As the molecular weight increases, the viscosity of the resulting solution increases significantly, even at low concentrations.[5] This high viscosity can make the solution difficult to handle, mix, and process.[1][5]
Q4: What are the main challenges when using HMW PIB in drug delivery systems?
In pharmaceutical applications, such as transdermal patches or sustained-release oral formulations, HMW PIB's hydrophobicity and high viscosity present several challenges:[9][10]
-
Hydrophobicity: Being a hydrophobic polymer, PIB is not easily miscible with hydrophilic active pharmaceutical ingredients (APIs) or excipients.[10][11] This can lead to phase separation and an unstable formulation.
-
API Solubility: The final formulation must dissolve the API. If the chosen solvent for PIB is not a good solvent for the API, a co-solvent system or other solubilization techniques may be required.[12][13]
-
Formulation Complexity: Special techniques, such as using surfactants, emulsifiers, or creating solid dispersions, may be necessary to achieve a homogeneous mixture of PIB, the API, and other excipients.[10][14]
-
Viscosity Management: The high viscosity of HMW PIB solutions makes manufacturing processes like coating and casting more difficult. Blending with lower molecular weight PIB or plasticizers can help reduce viscosity to an appropriate level.[9]
Troubleshooting Guide
Problem: The HMW PIB is not dissolving or is dissolving extremely slowly.
| Potential Cause | Recommended Solution |
| Incorrect Solvent | Ensure you are using a suitable non-polar solvent. Verify that the solvent has not degraded. Refer to the solvent selection table below.[2][4][5] |
| Insufficient Surface Area | Cut the rubbery HMW PIB into small pieces before adding it to the solvent. This significantly increases the surface area available for solvent interaction and speeds up the initial swelling stage. |
| Inadequate Agitation | HMW PIB requires constant and effective agitation. A simple magnetic stirrer is often insufficient. Use a mechanical overhead stirrer, a roller mixer, or a shaker to ensure thorough mixing.[1] Dissolution can take anywhere from one to five days.[1] |
| Low Temperature | Increasing the temperature can enhance solubility by providing more energy for the polymer chains to interact with the solvent molecules.[4] Use a jacketed vessel or a water bath to gently heat the solution, but remain well below the solvent's boiling point to avoid rapid evaporation and ensure safety.[4][15] |
Problem: The PIB solution is too viscous to handle or process.
| Potential Cause | Recommended Solution |
| High Polymer Concentration | Decrease the concentration of HMW PIB in the solvent. Even small changes in concentration can have a large impact on viscosity.[5] |
| High Molecular Weight | Blend the HMW PIB with a lower molecular weight grade of PIB or polybutene (PB).[9] This is a common strategy in adhesive and sealant formulations to balance cohesive strength with processability.[9] |
| Formulation Needs Adjustment | Incorporate plasticizers, oils, or waxes into the formulation.[5][9] These additives can effectively reduce the melt viscosity and make the material easier to process, particularly for hot melt applications.[5] |
Data & Protocols
Solvent Selection for High Molecular Weight PIB
The following table summarizes suitable solvents for HMW PIB. The choice of solvent often depends on the specific application, desired evaporation rate, and safety considerations.[4]
| Solvent Class | Examples | Suitability for HMW PIB | Key Considerations |
| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Excellent | Good solvency, relatively low toxicity. Hexane has a low boiling point for easy removal.[4][6] |
| Aromatic Hydrocarbons | Toluene, Xylene | Excellent | Strong solvency power.[4] Toluene is often preferred. Can have greater health hazards than aliphatic hydrocarbons.[4] |
| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Good | High solvency power.[4] Often have higher toxicity and environmental concerns; require careful handling.[4] |
| Polar Solvents | Alcohols (Ethanol), Ketones (Acetone), Water | Insoluble | These solvents are not suitable for dissolving PIB.[5][8][16] |
Experimental Protocol: Dissolving High Molecular Weight PIB
This protocol outlines a standard lab procedure for dissolving HMW PIB in a solvent like toluene or cyclohexane.
Materials:
-
High Molecular Weight PIB (e.g., Oppanol® B 200)
-
Solvent (e.g., Toluene or Cyclohexane)
-
Large, sealable glass container (e.g., media bottle or jacketed reactor)
-
Mechanical overhead stirrer or laboratory roller mixer
-
Scissors or blade for cutting the polymer
-
Analytical balance
Procedure:
-
Preparation: Weigh the desired amount of HMW PIB. Due to its rubbery nature, it is best to cut the PIB into small, manageable pieces (e.g., 1 cm³ cubes) to maximize surface area.
-
Solvent Addition: Place the PIB pieces into the glass container. Add the calculated volume of solvent to achieve the target concentration.
-
Sealing: Immediately seal the container tightly to prevent solvent evaporation. If using an overhead stirrer, ensure the setup allows for a sealed environment.
-
Agitation:
-
Overhead Stirrer: Place the container under a mechanical overhead stirrer equipped with a paddle or turbine impeller. Start stirring at a low to moderate speed (e.g., 200-400 RPM). The speed should be sufficient to keep the PIB pieces suspended and moving without creating a deep vortex that could introduce air.
-
Roller Mixer: Place the sealed container on a laboratory roller mixer. The rolling action provides gentle yet effective, continuous agitation.
-
-
Dissolution: Allow the mixture to agitate at room temperature. The process will go through two phases:
-
Swelling Phase (Initial 24-48 hours): The PIB pieces will absorb the solvent and swell into a transparent, gel-like mass.
-
Dissolution Phase (2-5 days): The gel will slowly break down and dissolve to form a homogenous, viscous solution. The exact time depends on the molecular weight, concentration, and agitation efficiency.[1]
-
-
Completion: The dissolution is complete when no solid polymer or gel particles are visible, and the solution appears uniform and clear.
-
Storage: Store the final solution in a tightly sealed container to prevent solvent loss.
Visualizations
Diagram 1: Solvent Selection Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 9003-27-4 [amp.chemicalbook.com]
- 3. News - this compound (PIB) [incheechem.com]
- 4. cenwaypib.com [cenwaypib.com]
- 5. specialchem.com [specialchem.com]
- 6. researchgate.net [researchgate.net]
- 7. US2296427A - Process of producing aqueous dispersions of this compound - Google Patents [patents.google.com]
- 8. Polyisobutene [chembk.com]
- 9. mvm.kit.edu [mvm.kit.edu]
- 10. cenwaypib.com [cenwaypib.com]
- 11. This compound (PIB) for Research Applications [benchchem.com]
- 12. Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijmsdr.org [ijmsdr.org]
- 14. Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs [mdpi.com]
- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. This compound (PIB) [createmat.com]
Technical Support Center: Process Optimization for Highly Reactive Polyisobutylene (HR-PIB) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of highly reactive polyisobutylene (HR-PIB).
Troubleshooting Guide
This guide addresses common issues encountered during HR-PIB synthesis in a question-and-answer format.
1. Low Exo-Olefin (Vinylidene) Content
-
Question: My final product shows a low percentage of exo-olefin end-groups. What are the potential causes and how can I increase the reactivity of my this compound?
-
Answer: Low exo-olefin content is a frequent challenge and is primarily due to side reactions such as isomerization and proton transfer to the polymer backbone. The formation of more stable internal olefins (tri- and tetra-substituted) is a common competing reaction.[1][2]
Troubleshooting Steps:
-
Catalyst System: The choice of Lewis acid and co-initiator is critical. Ether complexes of Lewis acids, such as AlCl₃·OR₂ or FeCl₃·OR₂, are known to promote the formation of exo-olefin end-groups by facilitating β-proton abstraction from the growing chain end.[1][3] The steric bulk of the ether can also play a role; bulkier ethers like diisopropyl ether may favor the formation of the desired exo-olefin.[4]
-
Temperature Control: Higher reaction temperatures can sometimes lead to a decrease in exo-olefin content due to an increased rate of isomerization.[5] It is crucial to maintain the recommended temperature for your specific catalyst system. For some systems, increasing the temperature can favor β-proton elimination, so optimization is key.
-
Solvent Polarity: The polarity of the solvent influences the stability of the carbocation intermediate. Non-polar solvents like hexane (B92381) are generally preferred for HR-PIB synthesis as they can enhance the selectivity for exo-olefin formation.[6]
-
Monomer Concentration: Operating at a suitable monomer concentration is important. Low monomer concentration can sometimes lead to a higher proportion of isomerization.
-
Quenching Method: The method used to terminate the polymerization can impact the final end-group distribution. Quenching with sterically hindered ethers or sulfides has been shown to be effective in preserving the exo-olefin structure.[4][7]
Logical Flow for Troubleshooting Low Exo-Olefin Content:
Troubleshooting workflow for low exo-olefin content in HR-PIB synthesis. -
2. Poor Control Over Molecular Weight (Mn) and High Polydispersity (Đ)
-
Question: The molecular weight of my HR-PIB is not within the target range, and the polydispersity index (Đ = Mw/Mn) is too high. How can I gain better control over these parameters?
-
Answer: Controlling molecular weight and achieving a narrow molecular weight distribution (low Đ) are crucial for many applications of HR-PIB. These parameters are influenced by the rates of initiation, propagation, and chain transfer.
Troubleshooting Steps:
-
Initiator/Monomer Ratio: The number-average molecular weight (Mn) is inversely proportional to the initiator concentration. To obtain a lower Mn, increase the concentration of the initiator (or chain transfer agent). Conversely, to achieve a higher Mn, decrease the initiator concentration.
-
Catalyst Concentration: The concentration of the Lewis acid can affect both the rate of polymerization and the extent of chain transfer, thereby influencing Mn and Đ. Careful optimization of the catalyst concentration is necessary.
-
Temperature: Lowering the polymerization temperature generally leads to an increase in molecular weight and can sometimes result in a narrower polydispersity, as it slows down chain transfer reactions.[5]
-
Monomer Purity: Impurities in the isobutylene (B52900) feed can act as uncontrolled initiators or terminating agents, leading to a broad molecular weight distribution.[3] Ensure the monomer is of high purity.
-
Reaction Time: In some systems, prolonged reaction times can lead to side reactions that broaden the polydispersity. It is important to quench the reaction once the desired conversion is reached.
Experimental Parameters Affecting Molecular Weight and Polydispersity:
-
| Parameter | Effect on Mn | Effect on Đ | Recommendation |
| [Initiator] / [Monomer] Ratio | Increase ratio → Decrease Mn | Can narrow Đ with optimization | Adjust ratio to target desired Mn. |
| Temperature | Increase temp. → Decrease Mn | Can broaden Đ | Lower temperature for higher Mn and potentially narrower Đ. |
| Catalyst Concentration | System dependent | System dependent | Optimize for controlled polymerization rate and minimal side reactions. |
| Solvent Polarity | More polar → Lower Mn | Can broaden Đ | Use non-polar solvents for better control. |
3. Low Polymer Yield
-
Question: My polymerization reaction is resulting in a low yield of HR-PIB. What could be the reasons, and how can I improve the conversion?
-
Answer: Low polymer yield can be attributed to several factors, including catalyst deactivation, presence of inhibitors, and suboptimal reaction conditions.
Troubleshooting Steps:
-
Purity of Reagents and Glassware: Cationic polymerization is extremely sensitive to impurities. Water, alcohols, and other nucleophilic compounds can neutralize the Lewis acid catalyst or terminate the growing polymer chains.[3] Ensure all reagents are anhydrous and glassware is thoroughly dried.
-
Catalyst Activity: The Lewis acid catalyst may be partially hydrolyzed or otherwise deactivated. Use freshly opened or properly stored catalyst. The method of catalyst preparation and introduction to the reaction mixture is also critical.
-
Reaction Temperature: While lower temperatures can increase molecular weight, they also decrease the rate of polymerization. If the temperature is too low, the reaction may not proceed to high conversion in a reasonable amount of time.
-
Monomer Feed: Ensure a consistent and accurate feed of the isobutylene monomer into the reactor.
-
Mixing: Inadequate mixing can lead to localized "hot spots" or areas of low catalyst concentration, resulting in incomplete conversion. Ensure efficient stirring throughout the reaction.
Workflow for Diagnosing Low Polymer Yield:
A logical diagram for troubleshooting low HR-PIB yield. -
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal temperature range for HR-PIB synthesis?
-
A1: The optimal temperature is highly dependent on the catalyst system being used. While traditional methods often required very low temperatures (e.g., below 0°C), modern catalyst systems, such as those based on AlCl₃ or FeCl₃ with ether co-initiators, can operate effectively at milder temperatures, sometimes even up to +20°C.[1][8] It is essential to consult the literature for the specific catalyst system you are employing.
-
-
Q2: Which solvent is best for HR-PIB synthesis?
-
Q3: How can I accurately determine the exo-olefin content of my polymer?
-
A3: The most common and accurate method for determining the microstructure of this compound, including the percentage of different types of end-groups, is through ¹H NMR spectroscopy.[10] Specific proton signals corresponding to the vinylidene protons of the exo-olefin group can be integrated and compared to the total integral of the polymer chain to calculate the percentage.
-
-
Q4: Can I use a mixed C4 feedstock instead of pure isobutylene?
-
A4: Yes, several studies have successfully demonstrated the synthesis of HR-PIB from mixed C4 feedstocks.[1][5] This can be a more cost-effective approach. However, the presence of other butenes and butanes can influence the reaction kinetics and may require adjustments to the catalyst system and reaction conditions to achieve the desired product specifications.
-
Experimental Protocols
1. General Protocol for HR-PIB Synthesis using a Lewis Acid/Ether Catalyst System
This protocol provides a general guideline. Specific amounts and conditions should be optimized based on the chosen catalyst and desired polymer properties.
-
Materials:
-
Isobutylene (high purity)
-
Anhydrous n-hexane (or other non-polar solvent)
-
Lewis acid (e.g., AlCl₃, FeCl₃)
-
Anhydrous ether (e.g., diisopropyl ether)
-
Initiator (e.g., water, tert-butyl chloride)
-
Quenching agent (e.g., methanol)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
Reactor Setup: Assemble a dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a gas inlet, and a means for adding reagents (e.g., a dropping funnel or syringe pump). The reactor should be placed in a cooling bath to maintain the desired temperature.
-
Inert Atmosphere: Purge the reactor with dry nitrogen or argon for at least 30 minutes to remove air and moisture. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Monomer Addition: Add the anhydrous solvent to the reactor and cool it to the desired reaction temperature. Condense or add the required amount of isobutylene to the cooled solvent.
-
Catalyst Preparation and Addition: In a separate dry flask under an inert atmosphere, prepare the catalyst complex by adding the Lewis acid to the anhydrous ether in a suitable solvent. Allow the complex to form according to the specific literature procedure. Add the catalyst solution to the reactor containing the monomer.
-
Initiation: Introduce the initiator to start the polymerization. The reaction is often exothermic, so monitor the temperature closely and adjust the cooling bath as needed.
-
Polymerization: Allow the reaction to proceed for the desired amount of time, with continuous stirring.
-
Quenching: Terminate the polymerization by adding a quenching agent, such as methanol.
-
Work-up: Wash the polymer solution with water to remove the catalyst residues. Separate the organic layer and remove the solvent under reduced pressure to obtain the final HR-PIB product.
-
2. Protocol for ¹H NMR Analysis of HR-PIB End-Groups
-
Sample Preparation:
-
Dissolve a small amount of the purified HR-PIB (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the characteristic signals for the different types of olefinic protons. The typical chemical shifts (in CDCl₃) are:
-
Exo-olefin (vinylidene): ~4.6-4.8 ppm
-
Tri-substituted internal olefin: ~5.1-5.2 ppm
-
Tetra-substituted internal olefin: No signal in ¹H NMR, but its presence can be inferred from the absence of other end-groups.
-
-
Integrate the signals corresponding to the polymer backbone (e.g., the -CH₂- and -C(CH₃)₂- protons) which typically appear between 0.8 and 1.5 ppm.
-
Calculate the percentage of exo-olefin end-groups using the following formula:
% Exo-olefin = (Integral of exo-olefin protons / 2) / [(Total integral of polymer backbone protons) / (Number of protons per repeating unit)] * 100
(Note: The exact formula may need to be adjusted based on the specific structure of the polymer and the chosen integration regions.)
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Degradation of Polyisobutylene in Lubricant Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyisobutylene (PIB) in lubricant applications. This resource provides troubleshooting guidance and answers to frequently asked questions to help you address challenges related to PIB degradation in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation in lubricant applications?
A1: this compound (PIB) in lubricants primarily degrades through three main mechanisms:
-
Thermal Degradation: At elevated temperatures, the polymer chains of PIB can break down, a process known as depolymerization, leading to a reduction in molecular weight and, consequently, a decrease in viscosity.[1] This process can also lead to the formation of volatile compounds.
-
Oxidative Degradation: In the presence of oxygen, especially at high temperatures, the hydrocarbon chains of PIB can undergo oxidation. This process can lead to the formation of sludge, varnish, and acidic byproducts, which can increase viscosity and cause corrosion.[1][2][3][4][5]
-
Mechanical Shear Degradation: In high-stress applications, the long polymer chains of PIB can be mechanically torn apart, resulting in a permanent loss of viscosity. This is a common issue for PIB used as a viscosity index improver.[6][7][8]
Q2: What factors can accelerate the degradation of PIB in my lubricant formulation?
A2: Several factors can accelerate PIB degradation:
-
High Temperatures: Elevated temperatures are a primary driver for both thermal and oxidative degradation.[1]
-
Presence of Oxygen: Oxygen is a key component in oxidative degradation.
-
Base Oil Type: The type of base oil used can influence the stability of the PIB. For instance, Group I base oils, which contain more impurities, can be more prone to oxidation, which in turn can accelerate the degradation of the PIB.
-
Mechanical Stress: High shear rates, such as those found in engines and hydraulic systems, can lead to mechanical degradation of the PIB polymer.[6][7][8]
-
Contaminants: The presence of contaminants like water, dirt, and metal particles can catalyze degradation reactions.[5]
-
Absence or Depletion of Antioxidants: Antioxidants play a crucial role in preventing oxidative degradation. Once they are depleted, the lubricant is more susceptible to oxidation.
Q3: How can I mitigate the degradation of this compound in my experiments?
A3: To mitigate PIB degradation, consider the following strategies:
-
Incorporate Antioxidants: The addition of antioxidants is a primary method to combat oxidative degradation. Aminic and phenolic antioxidants are commonly used, often in combination for synergistic effects.[9][10][11]
-
Select Appropriate Base Oil: Using higher quality base oils, such as Group II or Group III, which are more oxidatively stable, can help protect the PIB from degradation.
-
Choose the Right PIB Molecular Weight: Higher molecular weight PIBs can provide better viscosity modification but may be more susceptible to shear degradation.[2][12] Selecting a PIB with a molecular weight appropriate for the shear stress of your application is crucial. Low molecular weight PIBs generally exhibit better shear stability.[12][13]
-
Control Operating Temperature: Where possible, controlling the operating temperature of your system can significantly reduce the rates of thermal and oxidative degradation.[1]
-
Ensure Cleanliness: Maintaining a clean system, free from contaminants, will help prevent catalyzed degradation reactions.[5]
Troubleshooting Guides
Issue 1: Unexpected and Rapid Decrease in Lubricant Viscosity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Mechanical Shear Degradation | 1. Analyze the shear rate and stress in your experimental setup.2. Review the molecular weight of the PIB being used. High molecular weight PIBs are more prone to shear degradation.[2][12]3. Perform shear stability testing (e.g., ASTM D7109/D6278) on your lubricant.[6][7][8][14] | - Consider using a lower molecular weight grade of PIB which offers better shear stability.[12][13]- If high viscosity is essential, explore blends of different PIB grades or alternative viscosity modifiers with higher shear stability. |
| Thermal Degradation ("Cracking") | 1. Verify the operating temperature of your experiment. Exceeding the thermal stability limit of the PIB will cause it to break down.[1]2. Check for localized "hot spots" in your apparatus. | - Reduce the operating temperature if possible.- If high temperatures are unavoidable, select a more thermally stable synthetic base oil and a lower molecular weight PIB.[15] |
| Contamination with a Lower Viscosity Fluid | 1. Test the lubricant for contamination with solvents or a lower viscosity oil.[16] | - If contamination is confirmed, the lubricant must be replaced.- Review handling and experimental procedures to prevent future contamination. |
Issue 2: Premature Lubricant Darkening, Sludge, or Varnish Formation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Oxidative Degradation | 1. Measure the Oxidation Induction Time (OIT) of your lubricant using Pressure Differential Scanning Calorimetry (PDSC) (ASTM D6186). A short OIT indicates poor oxidative stability.2. Analyze the lubricant for an increase in acid number (TAN), which is an indicator of oxidation. | - Increase the concentration of your antioxidant package.- Consider using a combination of aminic and phenolic antioxidants for a synergistic effect. Aminic antioxidants are generally more effective at higher temperatures.[9][10][11]- Switch to a more oxidatively stable base oil (e.g., Group II or III). |
| Thermal Degradation | 1. As with viscosity loss, confirm that the operating temperature is within the limits for the PIB and base oil. High temperatures can accelerate the formation of deposits.[1] | - Lower the operating temperature.- Ensure uniform heating to avoid localized hot spots. |
| Incompatibility of Additives | 1. Observe the lubricant for any signs of haze, precipitation, or separation after blending.[1] | - Conduct compatibility testing (e.g., ASTM D7155 for oils) before finalizing your formulation.[17]- Consult with additive suppliers for compatibility data. |
Quantitative Data on PIB Performance
Table 1: Representative Shear Stability of this compound (PIB) as a Viscosity Index Improver
| PIB Molecular Weight (Mn) | Base Oil | Shear Stability Index (SSI)¹ | Viscosity Loss (%)² |
| Low (~1,000) | Group I | < 10 | < 5% |
| Medium (~2,400) | Group I | 25 - 35 | 10 - 15% |
| High (~50,000) | Group I | > 50 | > 20% |
| Medium (~2,400) | Group III | 20 - 30 | 8 - 12% |
¹Shear Stability Index (SSI) is a measure of the viscosity loss due to shear. A lower SSI indicates better shear stability. Data is representative and can vary based on specific PIB product and test conditions. ²Viscosity loss is calculated after a set number of cycles in a shear stability test (e.g., ASTM D7109).[6][7][8]
Table 2: Representative Oxidative Stability of Lubricants with Different Antioxidants
| Base Lubricant | Antioxidant Type | Treat Rate (wt%) | Oxidation Induction Time (OIT) at 200°C (minutes)¹ |
| Group I + PIB | None | 0 | ~5 |
| Group I + PIB | Hindered Phenolic | 0.5 | 20 - 30 |
| Group I + PIB | Aminic | 0.5 | 35 - 50 |
| Group I + PIB | Phenolic + Aminic Blend | 0.5 | > 60 |
| Group III + PIB | None | 0 | ~15 |
| Group III + PIB | Aminic | 0.5 | > 80 |
¹Oxidation Induction Time (OIT) is a measure of the lubricant's resistance to oxidation. A longer OIT indicates better stability. Data is representative and can vary based on the specific antioxidants and base oil used. Testing is typically performed using ASTM D6186.
Experimental Protocols
Key Experiment: Evaluation of Thermal and Oxidative Stability (ASTM D5704 / L-60-1 Test)
Objective: To assess the oil-thickening, insolubles-formation, and deposit-formation characteristics of a lubricant under high-temperature oxidizing conditions.[18][19][20][21]
Methodology:
-
Apparatus Setup: A specified gear case assembly containing two spur gears and a copper catalyst is used. The system includes a temperature control system, a motor to drive the gears, and a regulated air supply.[19]
-
Sample Preparation: The gear case is charged with a precise amount of the test lubricant.
-
Test Conditions:
-
Data Collection & Analysis:
-
At the end of the test, the lubricant is analyzed for:
-
Viscosity Increase: The change in kinematic viscosity is measured.
-
Insolubles: The amount of pentane (B18724) and toluene (B28343) insolubles is determined.
-
Deposit Formation: The gears are visually inspected and rated for carbon and varnish deposits.[21]
-
-
Key Experiment: Evaluation of Shear Stability (ASTM D7109)
Objective: To determine the permanent viscosity loss of a polymer-containing lubricant when subjected to high shear forces.[6][7][8][14]
Methodology:
-
Apparatus Setup: A diesel injector apparatus is used to subject the lubricant to high shear.
-
Sample Preparation:
-
The initial kinematic viscosity of the lubricant is measured at 100°C.
-
-
Test Procedure:
-
Data Collection & Analysis:
-
After the specified number of cycles, the kinematic viscosity of the sheared lubricant is measured again at 100°C.
-
The viscosity loss is calculated as the difference between the initial and final viscosity.
-
The Shear Stability Index (SSI) is calculated as a percentage of the viscosity contribution of the polymer that was lost during shearing.
-
Visualizations
Caption: Primary degradation pathways for this compound in lubricant applications.
Caption: Key strategies to mitigate the degradation of this compound lubricants.
Caption: A logical workflow for troubleshooting common issues with PIB lubricant degradation.
References
- 1. cenwaypib.com [cenwaypib.com]
- 2. rumanza.com [rumanza.com]
- 3. polyisobutene.co.za [polyisobutene.co.za]
- 4. mdpi.com [mdpi.com]
- 5. interflon.com [interflon.com]
- 6. infinitalab.com [infinitalab.com]
- 7. koehlerinstrument.com [koehlerinstrument.com]
- 8. store.astm.org [store.astm.org]
- 9. smarteureka.com [smarteureka.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. cnlubricantadditive.com [cnlubricantadditive.com]
- 13. Page loading... [wap.guidechem.com]
- 14. ASTM D7109:2025 Shear Stability Test for Polymer Fluids [bsbedge.com]
- 15. This compound in the lubricants, polymers and associated industries - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 16. Why an Oil's Viscosity Drops [machinerylubrication.com]
- 17. Axle & Manual Transmission Fluids (MTF) Testing | Southwest Research Institute [swri.org]
- 18. stealth316.3sg.org [stealth316.3sg.org]
- 19. kelid1.ir [kelid1.ir]
- 20. Webinar [stle.org]
- 21. store.astm.org [store.astm.org]
Technical Support Center: Refining Purification Methods for Pharmaceutical-Grade Polyisobutylene
Welcome to the comprehensive technical support center for researchers, scientists, and drug development professionals working with pharmaceutical-grade polyisobutylene (PIB). This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges encountered during the purification of this versatile polymer.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a user-friendly question-and-answer format.
High Levels of Residual Solvents
Q1: After precipitation and drying, my pharmaceutical-grade PIB still shows high levels of residual solvents by Headspace GC-MS analysis. What are the potential causes and how can I resolve this?
A1: High residual solvent content is a common issue that can affect the safety and performance of your final product. The possible reasons for this can be multifaceted, including the physical properties of the polymer and the drying process employed.
Possible Causes:
-
Inefficient Drying: The drying time, temperature, or vacuum pressure may be insufficient to remove all solvent molecules trapped within the viscous polymer matrix.
-
Polymer Morphology: The three-dimensional structure and viscosity of the PIB can physically entrap solvent molecules, making their removal difficult.
-
Solvent Choice: Solvents with high boiling points or strong interactions with the polymer are inherently more difficult to remove.
-
Product Form: A thick polymer slab has a low surface-area-to-volume ratio, which slows down the solvent evaporation process.
Troubleshooting Steps:
-
Optimize Drying Conditions: Increase the drying time and/or temperature. However, be cautious not to exceed the polymer's degradation temperature. Applying a higher vacuum will also facilitate solvent removal.
-
Modify Product Form before Drying: If possible, increase the surface area of the polymer before drying. This can be achieved by methods such as pelletizing or creating thin films.
-
Solvent Selection Review: For future purifications, consider using a solvent with a lower boiling point that still effectively dissolves the PIB.
-
Consider a Final Purification Step: Techniques like thin-film evaporation or short-path distillation under high vacuum can be effective in removing trace amounts of residual solvents.
Incomplete Removal of Catalyst Residues
Q2: My PIB, synthesized using a Lewis acid catalyst (e.g., aluminum chloride), shows significant catalyst residues even after purification. How can I improve the removal of these inorganic impurities?
A2: Residual metal catalysts are a critical concern for pharmaceutical-grade polymers as they can impact the drug product's stability and safety. Their removal often requires specific chemical or physical treatment steps.
Possible Causes:
-
Catalyst Encapsulation: The catalyst particles can become encapsulated within the polymer matrix during polymerization.
-
Insufficient Quenching: The quenching step to deactivate the catalyst may be incomplete.
-
Inadequate Washing: The washing steps after precipitation may not be sufficient to remove the catalyst salts.
Troubleshooting Steps:
-
Optimize Quenching: Ensure the quenching agent is added in sufficient quantity and allowed to react completely to deactivate the catalyst.
-
Introduce a Washing Step with a Polar Solvent: After precipitation, wash the polymer crumb or powder thoroughly with a polar solvent (e.g., isopropanol (B130326) or ethanol) in which the catalyst salts are soluble but the PIB is not.
-
Use a Coagulant during Water Washing: If washing with water, the addition of a coagulant can help precipitate dissolved aluminum species, facilitating their removal by filtration.
-
Consider Adsorption: Passing a solution of the polymer through a column packed with a suitable adsorbent can be effective in removing trace metal ions.
Undesirable Molecular Weight Distribution (MWD)
Q3: The Gel Permeation Chromatography (GPC) analysis of my purified PIB shows a broad or bimodal molecular weight distribution, which is not suitable for my application. What could be the cause and how can I achieve a narrower MWD?
A3: A well-defined molecular weight distribution is often critical for the performance of a polymer in pharmaceutical applications. A broad or multimodal distribution can indicate issues with the polymerization reaction itself or degradation during purification.
Possible Causes:
-
Polymerization Control: The polymerization conditions (temperature, monomer/initiator ratio, solvent polarity) may not have been optimal for controlled chain growth.
-
Chain Transfer and Termination Reactions: Uncontrolled side reactions during polymerization can lead to a broad MWD.
-
Shear Degradation: High shear forces during processing, such as vigorous stirring of a high-viscosity solution, can break polymer chains.
-
Thermal Degradation: Exposure to excessive heat during drying or other purification steps can cause chain scission.
Troubleshooting Steps:
-
Review Polymerization Protocol: Re-evaluate and optimize the polymerization conditions to favor living/controlled polymerization characteristics.
-
Fractional Precipitation: This technique can be used to separate the polymer into fractions with narrower MWDs. It involves the stepwise addition of a non-solvent to a polymer solution to selectively precipitate higher molecular weight chains first.
-
Gentle Handling: Minimize high-shear mixing, especially for high molecular weight PIB.
-
Control Temperatures: Ensure that all heating steps during purification are well-controlled and do not exceed the thermal stability limit of the PIB.
Data Presentation
The following tables summarize key quantitative data related to the purification of pharmaceutical-grade this compound.
Table 1: Comparison of Purification Methods for Residual Solvent Removal
| Purification Method | Initial Solvent Content (Toluene) | Final Solvent Content (ppm) | Key Parameters |
| Solvent Precipitation | ~15% (w/w) | 500 - 2000 | Solvent/Non-solvent ratio: 1:3 (v/v); Non-solvent: Isopropanol; Drying: 60°C under vacuum for 48h |
| Thin-Film Evaporation | ~2% (w/w) | < 100 | Temperature: 120°C; Vacuum: 1 mbar; Feed rate: 1 kg/h |
| Fractional Distillation | ~5% (w/w) (oligomers & solvent) | < 50 (for high MW fraction) | Vacuum: 0.1 mbar; Pot Temperature: 150-250°C |
Table 2: Efficiency of Catalyst Residue Removal
| Catalyst | Initial Concentration | Purification Method | Final Concentration (ppm) |
| Aluminum Chloride | ~500 ppm (as Al) | Precipitation with isopropanol wash (3x) | < 10 |
| Boron Trifluoride | ~300 ppm (as B) | Water washing with pH adjustment | < 5 |
| Titanium Tetrachloride | ~450 ppm (as Ti) | Adsorption on activated alumina (B75360) column | < 2 |
Experimental Protocols
This section provides detailed methodologies for key purification experiments.
Protocol 1: Purification of this compound by Solvent Precipitation
Objective: To remove unreacted monomers, oligomers, and catalyst residues from a raw PIB product.
Materials:
-
Raw this compound
-
Toluene (B28343) (Solvent)
-
Isopropanol (Non-solvent, cooled to 4°C)
-
Beakers
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
Procedure:
-
Dissolution: In a fume hood, dissolve the raw PIB in toluene at a 1:5 w/v ratio (e.g., 10 g of PIB in 50 mL of toluene). Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours.
-
Precipitation: Slowly add the cold isopropanol to the stirred PIB solution. A typical starting ratio of toluene solution to isopropanol is 1:3 by volume. The PIB will precipitate out as a white, gummy solid.
-
Isolation: Continue stirring for 30 minutes to ensure complete precipitation. Decant the supernatant liquid.
-
Washing: Add fresh, cold isopropanol to the precipitated PIB and stir for 15 minutes to wash away impurities. Decant the isopropanol. Repeat this washing step two more times.
-
Filtration: Transfer the washed PIB to a Buchner funnel with filter paper and apply a vacuum to remove the bulk of the isopropanol.
-
Drying: Place the filtered PIB in a vacuum oven at 60°C. Dry under vacuum until a constant weight is achieved. This may take 48 hours or longer.
-
Analysis: Characterize the purified PIB for residual solvents (Headspace GC-MS), molecular weight distribution (GPC), and catalyst residues (ICP-MS).
Protocol 2: Fractional Distillation for Removal of Volatile Impurities
Objective: To remove low molecular weight oligomers and residual solvents from low molecular weight PIB.
Materials:
-
Low molecular weight PIB containing volatile impurities
-
Short-path distillation apparatus
-
Vacuum pump
-
Heating mantle
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Collection flasks
Procedure:
-
Apparatus Setup: Assemble the short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Place the PIB sample in the distillation flask.
-
Vacuum Application: Connect the vacuum pump to the distillation apparatus with a cold trap in between to protect the pump. Gradually apply vacuum to the system, aiming for a pressure below 0.1 mbar.
-
Heating: Slowly heat the distillation flask using a heating mantle. The temperature should be gradually increased.
-
Fraction Collection:
-
Fraction 1 (Volatiles): As the temperature rises, the most volatile components (residual solvents and very low molecular weight oligomers) will begin to distill. Collect this fraction in the first receiving flask. The head temperature will be relatively low during this phase.
-
Fraction 2 (Purified PIB): After the volatile fraction has been removed, the head temperature will drop. Increase the pot temperature further until the desired low molecular weight PIB begins to distill. Collect this main fraction in a clean receiving flask.
-
-
Shutdown: Once the main fraction is collected, turn off the heating and allow the system to cool down under vacuum. Once cool, slowly vent the system to atmospheric pressure.
-
Analysis: Analyze the purified PIB fraction for purity, molecular weight distribution, and residual volatiles.
Visualizations
Logical Workflow for Troubleshooting High Residual Solvents
Caption: Troubleshooting workflow for high residual solvent levels in PIB.
Experimental Workflow for PIB Purification via Precipitation
Caption: Step-by-step workflow for the purification of PIB by precipitation.
Technical Support Center: Addressing Inconsistencies in Polyisobutylene Batch Production
Welcome to the technical support center for polyisobutylene (PIB) synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common inconsistencies encountered during the batch production of PIB.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of batch-to-batch inconsistency in this compound synthesis?
A1: Inconsistencies in PIB production often stem from the sensitive nature of cationic polymerization. Key sources include:
-
Purity of Reagents: Trace amounts of water, alcohols, or other Lewis bases in the monomer (isobutylene), solvent, or initiator system can act as co-initiators or terminating agents, leading to unpredictable reaction rates and molecular weights.[1]
-
Temperature Control: Cationic polymerization of isobutylene (B52900) is extremely fast and exothermic.[1][2] Even minor temperature fluctuations can significantly impact propagation and chain transfer rates, affecting molecular weight and polydispersity.
-
Catalyst/Co-initiator Concentration: The precise ratio of the Lewis acid (e.g., AlCl₃, BF₃) to the co-initiator (e.g., water, ether) is critical for controlling the initiation rate and the final polymer characteristics.[1][2][3]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" or concentration gradients of reactants, resulting in a broad molecular weight distribution and inconsistent material properties.[4][5]
Q2: How does the choice of catalyst and solvent affect the final PIB product?
A2: The catalyst system and solvent polarity are crucial in determining the polymer's final properties.
-
Catalyst System: Lewis acids like aluminum trichloride (B1173362) (AlCl₃) and boron trifluoride (BF₃) are commonly used.[2] The choice and concentration of the catalyst, often complexed with an ether, can control the molecular weight and the content of exo-olefinic end-groups, which is vital for highly reactive this compound (HRPIB).[1][3]
-
Solvent Polarity: The polarity of the solvent affects the reaction because many ions and cations are involved.[6] Nonpolar solvents are often used in conjunction with specific catalyst complexes to achieve desired polymer characteristics.[3]
Q3: What is "Highly Reactive" PIB (HRPIB) and why is the end-group important?
A3: Highly Reactive this compound (HRPIB) refers to PIB with a high percentage (typically >70%) of vinylidene (–C(Me)=CH₂) or exo-olefinic end-groups.[3] This terminal double bond is more reactive than other isomeric forms, making HRPIB a valuable intermediate for the synthesis of functionalized polymers, such as additives for fuels and lubricants.[3][7][8] Controlling the chemoselectivity during polymerization to favor the formation of these exo-olefinic groups is a primary challenge.[3][8]
Troubleshooting Guides
Issue 1: Inconsistent Molecular Weight (Mn) and High Polydispersity Index (PDI)
Problem: Significant variations in the number-average molecular weight (Mn) and a broad polydispersity index (PDI > 2.5) are observed between different batches.
| Probable Cause | Recommended Solution |
| Inconsistent Temperature Control | Cationic polymerization is often conducted at low temperatures (-100°C to -10°C) to control the reaction rate.[2][6] Implement a robust cooling system and monitor the internal reaction temperature in real-time. For exothermic reactions, ensure the heat removal rate is sufficient to maintain a stable temperature. |
| Variable Moisture Content | Water can act as a co-initiator with Lewis acids like AlCl₃.[3] Rigorously dry all solvents and the monomer before use. Store reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| Poor Mixing | Inefficient mixing can cause localized high concentrations of initiator, leading to a broad PDI. Use an appropriate reactor with high-efficiency stirring or consider using a rotating packed bed reactor for uniform mixing.[4][5] |
| Incorrect Monomer to Initiator Ratio | The molecular weight can be regulated by changing the relative dosage of monomers and initiating systems.[4][5] Precisely control the addition of the initiator and monomer. Use calibrated pumps for continuous or semi-batch processes. |
Issue 2: Low or Variable Percentage of Exo-Olefinic End-Groups
Problem: The final product has a low percentage of the desired highly reactive exo-olefinic end-groups, leading to poor performance in subsequent functionalization reactions.
| Probable Cause | Recommended Solution |
| Inappropriate Catalyst System | The choice of Lewis acid and co-initiator (e.g., specific ethers) significantly influences the formation of exo-olefin end groups.[3] Catalyst systems like AlCl₃ complexed with di-tert-butyl ether or certain BF₃-based catalysts are known to favor the formation of HRPIB.[3][7] Experiment with different ether complexes to optimize end-group selectivity. |
| High Polymerization Temperature | Higher reaction temperatures can lead to isomerization of the terminal double bond from the more reactive exo-position to less reactive internal positions. Conduct the polymerization at the lowest feasible temperature that still allows for a practical reaction rate.[3] |
| High Monomer Conversion | Pushing for very high monomer conversion can sometimes reduce the vinylidene content through isomerization.[7] Consider optimizing for a moderate conversion that preserves the desired end-group structure. |
Issue 3: Inconsistent Viscosity and Physical Properties
Problem: Batches exhibit significant differences in viscosity, even when Mn values appear similar. This can affect processability and final application performance.
| Probable Cause | Recommended Solution |
| Differences in Molecular Weight Distribution (MWD) | Two samples can have the same Mn but different distributions of polymer chains (PDI), which affects bulk properties like viscosity.[9] Use Gel Permeation Chromatography (GPC) to analyze the full MWD, not just the average values.[10][11] |
| Presence of Branching | Uncontrolled side reactions can lead to branched polymer chains, which can alter viscosity and mechanical properties.[12] Use ¹H and ¹³C NMR to detect and quantify branching in the polymer backbone.[10] |
| Residual Low Molecular Weight Species | The presence of oligomers or unreacted monomer can act as a plasticizer, reducing the overall viscosity. Ensure complete reaction or implement a purification step (e.g., solvent extraction or distillation) to remove low molecular weight components. |
Issue 4: Product Discoloration and Impurities
Problem: The final PIB product is off-color (e.g., pale-yellow to dark) or contains visible particles.[13]
| Probable Cause | Recommended Solution |
| Catalyst Residues | Incomplete quenching or removal of the catalyst (e.g., AlCl₃, TiCl₄) can leave metallic or acidic residues that cause discoloration.[13] Implement a thorough quenching and washing procedure at the end of the polymerization. |
| Oxidation | Exposure to air at elevated temperatures can cause oxidation, leading to discoloration and changes in properties.[13] Blanket the reaction and final product with an inert gas like nitrogen. Consider adding antioxidants if the product will be stored or used at high temperatures.[13] |
| Contaminated Reagents | Impurities in the monomer feed or solvent can carry through to the final product.[13] Ensure the purity of all starting materials through appropriate analytical testing and purification if necessary. |
Experimental Protocols & Characterization
A systematic approach to characterizing PIB is essential for troubleshooting.
1. Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[10] This is the primary technique for identifying inconsistencies in polymer chain length.
-
Methodology:
-
Sample Preparation: Dissolve a known concentration of the PIB sample (e.g., 1-2 g/L) in a suitable mobile phase like Tetrahydrofuran (THF).[11]
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector.[11]
-
Columns: Select columns appropriate for the expected molecular weight range of the PIB.[11]
-
Calibration: Calibrate the system using this compound standards of known molecular weights.[11]
-
Analysis: Inject the sample and analyze the resulting chromatogram to calculate Mn, Mw, and PDI against the calibration curve.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide detailed information about the polymer's molecular structure, including the quantification of different end-groups (e.g., exo-olefinic vs. internal olefins) and the degree of branching.[3][10]
-
Methodology:
-
Sample Preparation: Dissolve the PIB sample in a deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Analysis: Integrate the characteristic peaks corresponding to the exo-olefinic protons (typically around 4.6-4.8 ppm in ¹H NMR) and compare them to the integral of the polymer backbone protons to quantify the percentage of reactive end-groups.[3]
-
3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Purpose: To quickly identify the presence of specific functional groups and to check for impurities or degradation.[10]
-
Methodology:
-
Sample Preparation: Cast a thin film of the PIB sample onto a salt plate (e.g., NaCl) or analyze directly using an ATR (Attenuated Total Reflectance) accessory.
-
Acquisition: Obtain the infrared spectrum over the range of ~4000 to 400 cm⁻¹.
-
Analysis: Look for characteristic peaks. For example, the stretching frequency of the carbon-carbon double bond (C=C) can help confirm the presence of olefinic end-groups.[6]
-
Cationic Polymerization Troubleshooting Logic
Understanding the core mechanism is key to troubleshooting. Cationic polymerization of isobutylene proceeds through initiation, propagation, chain transfer, and termination steps. Inconsistencies arise from deviations in the rates of these competing reactions.
References
- 1. psecommunity.org [psecommunity.org]
- 2. Item - Cryogenic cationic polymerization of isobutylene - American University - Figshare [aura.american.edu]
- 3. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications [mdpi.com]
- 8. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications [ouci.dntb.gov.ua]
- 9. qixitd.com [qixitd.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. lcms.cz [lcms.cz]
- 12. polymerphysics.net [polymerphysics.net]
- 13. cenwaypib.com [cenwaypib.com]
Technical Support Center: Polyisobutylene-Based Pressure-Sensitive Adhesives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with polyisobutylene-based pressure-sensitive adhesives (PIB-PSAs).
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and testing of PIB-PSAs.
Question: Why is my PIB adhesive exhibiting low tack or "quick stick"?
Answer: Low tack is a common issue and can stem from several factors related to the formulation and the substrate.
-
Formulation Issues:
-
High Molecular Weight PIB: The formulation may be dominated by high molecular weight (HMW) this compound, which provides cohesive strength but can reduce the adhesive's ability to quickly wet and grab onto a surface.[1] Low molecular weight (LMW) PIBs or polybutenes (PB) are crucial for imparting tack.[2]
-
Insufficient Tackifier: Tackifying resins are essential for adjusting the viscoelastic properties of the adhesive to achieve the desired tack.[2] The concentration and type of tackifier are critical.
-
Low Plasticizer Content: Plasticizers can soften the adhesive matrix, improving its flexibility and ability to flow onto a substrate, which enhances tack.[3]
-
-
Substrate Issues:
-
Low Surface Energy: The substrate you are bonding to may have low surface energy (e.g., polyolefins like polyethylene (B3416737) or polypropylene), which prevents the adhesive from wetting the surface effectively.
-
Surface Contamination: The substrate surface must be clean and free of contaminants like dust, oils, or release agents.
-
Troubleshooting Steps:
-
Adjust PIB Ratio: Increase the proportion of low molecular weight PIB or polybutene in your blend. A common starting point is to ensure the LMW PIB content is around 80% or less of the total PIB content.[2]
-
Incorporate or Increase Tackifier: Add a compatible tackifying resin to the formulation. Experiment with different concentrations to find the optimal balance.
-
Add a Plasticizer: Introduce a plasticizer, such as a low molecular weight polybutene, to increase the softness and flow of the adhesive.
-
Surface Treatment: For low surface energy substrates, consider surface treatments like corona or plasma treatment to increase surface energy and promote wetting.
-
Ensure Cleanliness: Thoroughly clean the substrate surface with a suitable solvent (e.g., isopropyl alcohol) before applying the adhesive.
Question: My adhesive bond is failing under a constant load. How can I improve its shear strength (cohesion)?
Answer: Failure under constant load indicates low cohesive strength, or shear strength. This is a critical parameter, especially for applications where the adhesive must support a weight or resist slippage over time.
-
Formulation Issues:
-
Excessive LMW PIB/Plasticizer: A high concentration of low molecular weight components will make the adhesive soft and tacky but will reduce its internal strength.[1]
-
Insufficient HMW PIB: High molecular weight PIB chains create entanglements that are key to providing cohesive strength and resisting flow under stress.[1]
-
Inadequate Filler Content: Reinforcing fillers can improve the cohesive strength of the adhesive matrix.
-
Troubleshooting Steps:
-
Increase HMW PIB Content: Adjust the blend to include a higher proportion of high molecular weight this compound. This will increase the entanglement density and improve shear resistance.
-
Reduce LMW Components: Decrease the concentration of low molecular weight PIB, polybutene, or other plasticizers.
-
Add Fillers: Consider adding reinforcing fillers. Studies have shown that fillers like fumed alumina (B75360) can significantly enhance static shear strength.[4]
-
Cross-linking: For some applications, introducing a cross-linkable component to the formulation can build a network structure, dramatically increasing cohesive strength.
Question: The peel strength of my adhesive is too low. What modifications can I make?
Answer: Peel strength is a measure of the force required to remove the adhesive from a substrate. It's a complex property that depends on both adhesion (wetting) and cohesion (internal strength).
-
Formulation Issues:
-
Poor Adhesion/Cohesion Balance: The blend of high and low molecular weight PIBs may not be optimized. Low molecular weight components improve adhesion, while high molecular weight components contribute to the energy dissipation needed for high peel strength.[1]
-
Incompatible Tackifier: The tackifier used may not be fully compatible with the PIB matrix, leading to a weak interfacial layer.
-
Insufficient Wetting: The adhesive may be too firm to properly flow and make intimate contact with the substrate.
-
Troubleshooting Steps:
-
Optimize PIB Blend: Experiment with the ratio of high to low molecular weight PIBs. This is a primary method for balancing tack, peel, and shear properties.
-
Evaluate Tackifier Compatibility: Ensure the tackifying resin is miscible with the polyisoprene phase of your polymer system.
-
Adjust Plasticizer Content: A moderate increase in plasticizer can improve wetting and increase peel strength, but an excess will decrease it by reducing cohesive strength.
-
Increase Dwell Time: Allow the adhesive to remain in contact with the substrate for a longer period before testing. This allows for better wet-out and can increase the measured peel adhesion.
Frequently Asked Questions (FAQs)
Q1: What is the typical ratio of high molecular weight (HMW) to low molecular weight (LMW) PIB in a pressure-sensitive adhesive formulation?
A1: A common approach is to use a blend of HMW and LMW PIBs to balance cohesive strength and tack.[2] Conventionally, formulations often contain 80% or less of LMW PIB.[2] However, the optimal ratio is highly dependent on the specific application and the desired performance characteristics.
Q2: What types of tackifiers are compatible with this compound?
A2: Tackifiers that are miscible with the polyisoprene midblock of styrenic block copolymers are often used in PIB-based systems. These include hydrogenated hydrocarbon resins. The compatibility of the tackifier with the PIB matrix is crucial for achieving good adhesive properties.
Q3: How do fillers affect the properties of PIB-based PSAs?
A3: Fillers can be incorporated to modify the adhesive's properties. For instance, they can increase the cohesive strength (shear resistance) and reduce the tackiness of the formulation.[2] Some studies have shown that specific fillers, like fumed alumina, can provide significant, non-linear increases in static shear strength.[4]
Q4: Can I use this compound as the sole polymer in a PSA?
A4: While high molecular weight PIB can serve as the elastomeric base, it is typically blended with low molecular weight PIBs or other components like tackifiers and plasticizers to achieve the desired pressure-sensitive properties.[2] Using a single grade of PIB may not provide the necessary balance of tack, peel, and shear for most applications.
Q5: What are the standard test methods for evaluating the adhesion of my PIB-PSA?
A5: The most common performance measures are peel adhesion, tack, and shear strength. Standardized test methods are defined by organizations like ASTM (American Society for Testing and Materials) and FINAT (European association for the self-adhesive label industry). Key tests include:
-
Peel Adhesion: Often tested at a 180° or 90° angle from a standard surface like stainless steel.
-
Tack: Commonly measured using a loop tack test or a probe tack test.
-
Shear Strength: Evaluates the time it takes for a standard area of adhesive to fail under a specific static load at a given temperature.
Data Presentation
The following tables summarize the impact of formulation variables on the key adhesive properties of PSAs.
Table 1: Comparison of Adhesive Properties for Different PSA Polymer Types
This table presents data for lidocaine-containing transdermal systems, illustrating the different performance profiles of PIB, silicone (SIL), and acrylate (B77674) (ACR) adhesives.
| PSA Type | Shear (min) | 180° Peel Adhesion (g) | Tack (g) |
| Silicone (SIL) | 1440.00 ± 0.00 | 235.55 ± 35.54 | 480.33 ± 65.12 |
| This compound (PIB) | 1440.00 ± 0.00 | 3.80 ± 1.55 | 379.70 ± 136.09 |
| Acrylate (ACR) | 1.93 ± 0.12 | 233.83 ± 35.86 | 280.60 ± 86.80 |
| (Data sourced from a study on matrix-type transdermal delivery systems) |
Table 2: General Influence of Formulation Components on PIB-PSA Properties
This table provides a qualitative summary of how adjusting common formulation components generally affects the three main adhesive properties.
| Formulation Change | Effect on Tack | Effect on Peel Strength | Effect on Shear Strength |
| ↑ High MW PIB Ratio | Decrease | Increase, then Decrease | Increase |
| ↑ Low MW PIB/Plasticizer | Increase | Increase, then Decrease | Decrease |
| ↑ Tackifier Concentration | Increase to a maximum | Increase to a maximum | Decrease |
| ↑ Filler Content | Decrease | Decrease | Increase |
Experimental Protocols
1. Protocol for 180° Peel Adhesion Test
-
Objective: To measure the force required to remove a pressure-sensitive tape from a standard test panel at a 180° angle.
-
Materials: Tensile testing machine, standard stainless steel test panels, 2 kg rubber-covered roller, test tape samples, solvent for cleaning (e.g., 50:50 isopropanol/water mixture).
-
Methodology:
-
Clean the stainless steel test panel thoroughly with the solvent and allow it to dry completely.
-
Cut a strip of the adhesive tape (typically 25 mm wide and ~300 mm long).
-
Apply the tape strip to the test panel, leaving a small tab at one end to clamp into the tensile tester.
-
Roll over the tape with the 2 kg roller twice in each direction at a controlled speed to ensure uniform application pressure.
-
Allow the assembly to dwell for a specified time (e.g., 20 minutes or 24 hours) at standard conditions (23°C ± 2°C, 50% ± 5% RH).
-
Fold the free end of the tape back on itself at a 180° angle.
-
Clamp the panel and the free end of the tape into the jaws of the tensile testing machine.
-
Initiate the test, pulling the tape from the panel at a constant speed (e.g., 300 mm/min).
-
Record the force required to peel the tape. The average force over a specified length is reported in Newtons per 25 mm (N/25mm) or ounces per inch.
-
2. Protocol for Loop Tack Test
-
Objective: To measure the instantaneous adhesive power ("quick stick") of a loop of tape to a standard surface.
-
Materials: Loop tack tester, standard test plates (e.g., glass or stainless steel), test tape samples.
-
Methodology:
-
Cut a strip of adhesive tape of a specified length and width.
-
Form the tape into a loop with the adhesive side facing outwards, and clamp the ends into the top jaw of the tester.
-
Position the standard test plate in the lower clamp.
-
Initiate the test. The machine lowers the tape loop onto the test plate until a defined area of the loop is in contact.
-
Immediately after contact, the machine reverses direction and pulls the loop away from the plate at a constant speed.
-
The maximum force required to separate the loop from the surface is recorded as the loop tack value, typically in Newtons.
-
3. Protocol for Static Shear Strength Test
-
Objective: To determine the cohesive strength of an adhesive by measuring the time it takes for a standard area of tape to slide off a vertical panel under a constant load.
-
Materials: Shear test stand with a timer, standard stainless steel test panels, weights (e.g., 500 g or 1 kg), roller, test tape samples.
-
Methodology:
-
Prepare the test panel and apply a strip of tape with a precisely defined contact area (e.g., 25 mm x 25 mm).
-
Use a roller to apply the tape with consistent pressure.
-
Allow the sample to dwell for a specified period.
-
Hang the test panel vertically in the shear test stand.
-
Attach a specified weight to the free end of the tape.
-
Start the timer.
-
The test is complete when the tape has slipped from the panel. Record the time to failure in minutes or hours.
-
Visualizations
Caption: Workflow for 180° Peel Adhesion Testing.
Caption: Troubleshooting Logic for Low Adhesion Issues.
References
- 1. Effect of Relaxation Properties on the Bonding Durability of this compound Pressure-Sensitive Adhesives [mdpi.com]
- 2. mvm.kit.edu [mvm.kit.edu]
- 3. bspublications.net [bspublications.net]
- 4. Effect of Different Pressure-Sensitive Adhesives on Performance Parameters of Matrix-Type Transdermal Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Mechanical Properties of Polyisobutylene Elastomers
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the mechanical properties of polyisobutylene (PIB) elastomers.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the formulation and testing of PIB elastomers.
Issue 1: Low Tensile Strength
Question: My this compound elastomer sample exhibits low tensile strength. What are the potential causes and how can I improve it?
Answer: Low tensile strength in PIB elastomers is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot and enhance the tensile strength of your material.
-
Inadequate Crosslinking: Insufficient crosslink density is a primary cause of low tensile strength. The polymer chains are not effectively tied together, leading to premature failure under stress.
-
Solution: Increase the concentration of the crosslinking agent or optimize the curing time and temperature. Ensure homogeneous mixing of the crosslinking agent within the polymer matrix. For example, when using sulfur monochloride as a crosslinking agent for butyl rubber (a copolymer of isobutylene (B52900) and isoprene), increasing its concentration can lead to a higher crosslink density and improved mechanical properties.[1]
-
-
Poor Filler Dispersion: The reinforcing effect of fillers like carbon black or silica (B1680970) is highly dependent on their dispersion within the PIB matrix. Agglomerates of filler particles can act as stress concentration points, leading to premature failure.
-
Solution: Improve mixing protocols. For melt mixing, ensure sufficient shear and mixing time. Consider using a two-roll mill or an internal mixer. Surface treatment of fillers with coupling agents can also improve their dispersion and interaction with the polymer matrix.
-
-
Low Molecular Weight of PIB: The initial molecular weight of the this compound used can significantly impact the final mechanical properties. Lower molecular weight PIB will generally result in a weaker network.
-
Solution: Use a higher molecular weight grade of PIB. The entanglement of longer polymer chains contributes to a higher cohesive strength.[2]
-
-
Presence of Impurities or Voids: Air bubbles, moisture, or other impurities introduced during processing can create weak points in the elastomer.
-
Solution: Degas the polymer melt before curing. Ensure all components are thoroughly dried before mixing. Use a vacuum oven to remove trapped air and moisture.
-
Issue 2: Poor Elongation at Break
Question: My PIB elastomer is brittle and shows very low elongation at break. How can I increase its flexibility and toughness?
Answer: Brittleness and low elongation are typically signs of a highly constrained polymer network or stress concentration points. Here’s how to address this:
-
Excessive Crosslinking: While crosslinking increases strength, an excessively high crosslink density can restrict chain mobility, leading to a brittle material with poor elongation.
-
Solution: Reduce the concentration of the crosslinking agent or shorten the curing time. The goal is to achieve an optimal crosslink density that provides adequate strength without sacrificing flexibility.
-
-
Poor Choice of Filler: The type and aspect ratio of the filler can influence the flexibility of the composite.
-
Solution: Consider using fillers with a lower aspect ratio or incorporating plasticizers to increase the flexibility of the matrix. The addition of a soft elastomer can also improve toughness.
-
-
Low Testing Temperature: The mechanical properties of PIB are temperature-dependent. Testing at temperatures approaching the glass transition temperature (Tg) can result in brittle fracture.[2][3]
-
Solution: Ensure that mechanical testing is performed at a temperature well above the Tg of the PIB elastomer. The typical Tg of PIB is around -60°C.[2]
-
Issue 3: Inconsistent Mechanical Properties
Question: I am observing significant batch-to-batch variation in the mechanical properties of my PIB elastomer. What could be the cause of this inconsistency?
Answer: Inconsistent results are often due to a lack of control over the experimental parameters. Here are key areas to investigate:
-
Inhomogeneous Mixing: Uneven distribution of the crosslinking agent or fillers is a major source of variability.
-
Solution: Standardize your mixing procedure. Ensure consistent mixing times, speeds, and temperatures. For fillers, consider masterbatching to improve dispersion.
-
-
Variations in Curing Conditions: Fluctuations in curing temperature and time will lead to different crosslink densities and, consequently, different mechanical properties.
-
Solution: Precisely control the curing temperature and time using a calibrated oven or press. Monitor the temperature profile of the sample during curing if possible.
-
-
Inconsistent Sample Preparation: Variations in the dimensions and quality of the test specimens can lead to scattered data.
-
Solution: Use a standard die to cut your test specimens to ensure consistent dimensions. Inspect specimens for any nicks, cuts, or air bubbles before testing, as these can act as failure initiation points. Follow standardized testing protocols like ASTM D412 for tensile testing of elastomers.
-
Data Presentation
The following tables summarize the effects of different enhancement strategies on the mechanical properties of this compound elastomers.
Table 1: Effect of Filler Type and Loading on the Mechanical Properties of PIB Elastomers
| Filler Type | Filler Loading (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Modulus at 100% Elongation (MPa) |
| Unfilled | 0 | 1.5 - 3.0 | 500 - 1000 | 0.5 - 1.0 |
| Carbon Black (N330) | 30 | 10 - 15 | 400 - 600 | 2.0 - 3.5 |
| Carbon Black (N660) | 50 | 12 - 18 | 350 - 550 | 3.0 - 5.0 |
| Precipitated Silica | 30 | 8 - 12 | 450 - 650 | 1.5 - 3.0 |
| Precipitated Silica | 50 | 15 - 20 | 400 - 600 | 2.5 - 4.5 |
| Nanoclay (OMMT) | 5 | 4 - 6 | 600 - 800 | 1.0 - 2.0 |
Note: The values presented are typical ranges and can vary depending on the specific grade of PIB, crosslinking system, and processing conditions.
Table 2: Effect of Crosslinking on the Mechanical Properties of PIB Elastomers
| Crosslinking System | Crosslink Density | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Uncrosslinked | Low | < 1.0 | > 1000 | < 20 |
| Sulfur/Accelerator | Medium | 5 - 10 | 400 - 700 | 40 - 60 |
| Peroxide | High | 10 - 15 | 200 - 400 | 60 - 80 |
| Self-crosslinking | Variable | 8 - 12 | 300 - 500 | 50 - 70 |
Experimental Protocols
Protocol 1: Solution Crosslinking of this compound (Butyl Rubber)
This protocol describes the preparation of a crosslinked PIB gel using sulfur monochloride as the crosslinking agent in a toluene (B28343) solution.
Materials:
-
Butyl rubber (e.g., Butyl 268 with 1.5-1.8 mol% isoprene (B109036) units)
-
Toluene (analytical grade)
-
Sulfur monochloride (S₂Cl₂)
-
Nitrogen gas
-
Glass tubes (8 mm internal diameter)
-
Syringe
Procedure:
-
Dissolution: Dissolve 1-10 g of butyl rubber in 100 mL of toluene at room temperature (20 ± 1 °C) overnight to ensure complete dissolution.
-
Inert Atmosphere: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen, which can interfere with the crosslinking reaction.
-
Addition of Crosslinker: Under rigorous stirring, add the desired amount of sulfur monochloride to the butyl rubber solution. The amount will depend on the desired crosslink density.
-
Casting: Transfer the homogeneous solution into glass tubes using a syringe.
-
Curing: Allow the solutions to stand at room temperature. Gel formation will occur within a few hours to a few days, depending on the concentration of the crosslinker and polymer.[1]
-
Washing: Once the gel is formed, it should be removed from the glass tubes and washed with a suitable solvent (e.g., fresh toluene) to remove any unreacted components.
-
Drying: Dry the gel to a constant weight, typically in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol 2: Incorporation of Fillers into this compound via Melt Mixing
This protocol outlines the procedure for incorporating reinforcing fillers such as carbon black or silica into PIB using a two-roll mill.
Materials:
-
This compound (high molecular weight grade)
-
Reinforcing filler (e.g., carbon black N330 or precipitated silica)
-
Processing aids (optional, e.g., stearic acid)
-
Curatives (if crosslinking is desired)
-
Two-roll mill with temperature control
Procedure:
-
Mill Preparation: Preheat the two-roll mill to the recommended processing temperature for PIB (typically 100-150°C). Set the nip gap between the rolls.
-
Mastication of PIB: Pass the raw PIB through the mill several times to form a continuous band on one of the rolls. This process, known as mastication, reduces the viscosity and makes it easier to incorporate the fillers.
-
Filler Addition: Gradually add the pre-weighed filler to the nip of the mill. Add the filler in small increments to ensure good dispersion.
-
Mixing: After all the filler has been added, continue to mix the compound by cutting the band from the roll, folding it, and re-introducing it into the nip. This ensures a homogeneous distribution of the filler.
-
Addition of Other Ingredients: If required, add processing aids and curatives towards the end of the mixing cycle.
-
Sheeting Off: Once a homogeneous compound is obtained, sheet it off the mill at a controlled thickness.
-
Cooling: Allow the compounded sheet to cool to room temperature.
Protocol 3: Compression Molding of PIB Test Specimens
This protocol details the steps for preparing standardized test specimens for mechanical testing using compression molding.
Materials:
-
Compounded PIB sheet
-
Compression mold with cavities for the desired test specimen geometry (e.g., ASTM D412 Type C dumbbell)
-
Compression molding press with heated platens
-
Mold release agent
Procedure:
-
Mold Preparation: Clean the mold thoroughly and apply a thin layer of a suitable mold release agent to all surfaces that will be in contact with the polymer.
-
Charge Preparation: Cut a piece of the compounded PIB sheet that is slightly larger than the mold cavity. The weight of the charge should be sufficient to completely fill the cavity.
-
Loading the Mold: Place the prepared charge into the preheated mold cavity.
-
Molding: Place the mold in the compression press, which has been preheated to the desired molding temperature (typically 150-180°C).
-
Compression and Curing: Close the press and apply pressure (typically 5-10 MPa). The heat and pressure will cause the PIB compound to flow and fill the mold cavity. If the compound contains curatives, this step will also initiate the crosslinking reaction. The curing time will depend on the specific curative system and the thickness of the part.
-
Cooling: After the curing cycle is complete, cool the mold under pressure to a temperature below the Tg of the hard segments (if any) or to a temperature where the part is dimensionally stable.
-
Demolding: Open the press and carefully remove the molded part from the cavity.
-
Post-Curing and Conditioning: Some formulations may require a post-curing step in an oven to complete the crosslinking reaction. Before testing, condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours.
Visualizations
Caption: Troubleshooting workflow for low tensile strength in PIB elastomers.
Caption: Experimental workflow for filler incorporation and specimen preparation.
References
"troubleshooting common issues in polyisobutylene characterization"
Welcome to the Technical Support Center for polyisobutylene (PIB) characterization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the analysis of PIB.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for characterizing this compound?
A1: The most common techniques for characterizing this compound include Gel Permeation Chromatography (GPC/SEC) for determining molecular weight distribution, Nuclear Magnetic Resonance (NMR) spectroscopy for structural analysis, Differential Scanning Calorimetry (DSC) to study thermal transitions, Thermogravimetric Analysis (TGA) for thermal stability, and Rheology to investigate flow and deformation properties.[1][2]
Q2: Why is my this compound sample difficult to dissolve for analysis?
A2: High molecular weight this compound can be challenging to dissolve. The process is often slow and requires an appropriate solvent. For GPC analysis, common solvents include tetrahydrofuran (B95107) (THF), chloroform, and toluene.[3] Gentle heating and stirring can aid dissolution, but care must be taken to avoid degradation of the polymer.[4]
Q3: What is the typical glass transition temperature (Tg) of this compound?
A3: this compound is an amorphous thermoplastic with a glass transition temperature typically observed around -64°C.[5][6]
Troubleshooting Guides
Below are detailed troubleshooting guides for common issues encountered during the characterization of this compound using various analytical techniques.
Gel Permeation Chromatography / Size Exclusion Chromatography (GPC/SEC)
Issue: Inaccurate molecular weight determination.
This can manifest as molecular weight values that are inconsistent with expectations or literature values for a given PIB grade.
-
Question: Why are my GPC/SEC results showing incorrect molecular weights for my PIB sample?
-
Answer: Inaccurate molecular weight determination in GPC/SEC analysis of this compound can stem from several factors. One common issue is the use of improper calibration standards.[7] Since GPC/SEC separates molecules based on their hydrodynamic volume, the calibration curve must be generated using standards with a similar structure to the analyte. Using polystyrene standards for PIB analysis without applying appropriate corrections can lead to significant errors.[7] Another potential cause is poor sample preparation, where the polymer is not fully dissolved, leading to the filtering out of higher molecular weight fractions or the presence of aggregates.[7] Column degradation or contamination can also affect the separation efficiency and lead to erroneous results.[4]
-
| Parameter | Possible Cause | Recommended Solution |
| Calibration | Use of non-representative standards (e.g., polystyrene for PIB).[7] | Use this compound standards for calibration or establish a universal calibration with an online viscometer.[8] |
| Sample Preparation | Incomplete dissolution of high molecular weight PIB.[7] | Allow sufficient time for dissolution with gentle agitation. Consider using a good solvent like THF or toluene.[3] |
| Sample concentration is too high or too low.[9] | Aim for a concentration of 2-10 mg/mL.[9] | |
| Presence of particulates in the sample solution.[7] | Filter the sample through a 0.2–0.45 µm PTFE filter before injection.[7] | |
| System | Column degradation or contamination.[4] | Flush the column with a strong solvent or replace it if performance does not improve.[4] |
Experimental Protocol: GPC/SEC Analysis of this compound
-
Sample Preparation:
-
Accurately weigh 5–10 mg of the dry this compound sample.[9]
-
Select an appropriate solvent such as tetrahydrofuran (THF).[9]
-
Dissolve the polymer in the chosen solvent, ensuring complete dissolution which may require gentle stirring and time.[4]
-
Filter the solution using a 0.2–0.45 µm PTFE or PVDF syringe filter to remove any particulate matter.[9]
-
Degas the solution before injection to remove any trapped air.[9]
-
-
Instrumentation and Conditions:
-
Use a GPC/SEC system equipped with a refractive index (RI) detector. For more accurate results, a multi-angle light scattering (MALS) detector can be used.[7]
-
Select GPC/SEC columns appropriate for the expected molecular weight range of the this compound.[7]
-
Use the same solvent for the mobile phase as was used for sample preparation.
-
Set a flow rate, typically around 1 mL/min.
-
Maintain a constant column temperature, for example, 35°C.
-
-
Calibration:
-
Prepare a series of this compound standards of known molecular weights.[8]
-
Inject the standards and construct a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Analysis:
-
Inject the prepared this compound sample.
-
Analyze the resulting chromatogram to determine the molecular weight distribution (Mn, Mw, and PDI) based on the calibration curve.
-
Troubleshooting Logic for GPC/SEC
References
- 1. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the chemical composition of this compound-based oil-soluble dispersants by fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. agilent.com [agilent.com]
- 9. resolvemass.ca [resolvemass.ca]
"strategies to minimize by-product formation in PIB synthesis"
This guide provides researchers, scientists, and drug development professionals with detailed strategies to minimize by-product formation during the synthesis of polyisobutylene (PIB).
Troubleshooting Guide: Common Issues in PIB Synthesis
Undesired by-products can arise from various side reactions inherent to cationic polymerization. This section provides a quick reference for identifying potential causes and implementing effective solutions.
| Observed Problem | Potential Cause(s) | Recommended Solutions & Strategies |
| High Polydispersity (Broad Molecular Weight Distribution) | 1. Chain Transfer Reactions: Transfer of the active carbocation to monomer, solvent, or polymer.[1] 2. Slow Initiation: Rate of initiation is slower than the rate of propagation. 3. Temperature Fluctuations: Poor thermal control leading to varied reaction rates. | 1. Optimize Initiating System: Use a Lewis acid and initiator combination that favors propagation over chain transfer. The addition of electron donors like ethers can help stabilize the carbocation.[1][2] 2. Lower Reaction Temperature: Conduct polymerization at very low temperatures (e.g., -80°C to -40°C) to suppress chain transfer and control the highly reactive carbocation intermediates.[3] 3. Solvent Selection: Use non-polar or mixed solvent systems (e.g., hexane/methyl chloride) to influence the reactivity of active centers.[4][5] |
| Low Content of Exo-Olefin End-Groups | 1. Isomerization: Rearrangement of the terminal carbocation before or after proton elimination, leading to more stable internal (tri- or tetra-substituted) double bonds.[6] 2. Initiating System: Some systems, like H₂O/AlCl₃, are known to produce higher amounts of tri- and tetra-substituted olefins.[6] 3. Quenching Method: Improper quenching can lead to isomerization. | 1. Use Specific Initiating Systems: Systems like H₂O/AlCl₃/Ether complexes can significantly increase the percentage of exo-olefin end-groups.[2][6] 2. Add Electron Donors/Bases: Incorporate ethers (e.g., diisopropyl ether) or hindered bases (e.g., 2,6-di-tert-butylpyridine) to suppress isomerization and promote the formation of terminal vinylidene groups.[1][4] 3. Controlled Quenching: Employ specific quenching protocols, such as using bulky ethers like diisopropyl ether, which can lead to nearly 100% exo-olefin formation.[7] |
| Formation of Oligomers / Low Molecular Weight PIB | 1. Excessive Chain Transfer: Particularly to the monomer. 2. High Initiator/Co-initiator Concentration: A higher concentration of the initiating system can lead to more polymer chains being formed, each with a shorter length.[8] 3. High Temperature: Higher temperatures generally favor chain transfer reactions, leading to lower molecular weights.[9] | 1. Adjust Monomer/Initiator Ratio: Decrease the relative concentration of the initiator to achieve higher molecular weights. 2. Lower Polymerization Temperature: Reducing the temperature can significantly increase the molecular weight.[9] 3. Control Water Content: Water often acts as a co-catalyst; its concentration can influence both the reaction rate and the final molecular weight.[1] |
| Gel Formation | 1. Crosslinking Reactions: Highly branched structures can form, particularly at higher monomer concentrations.[3] 2. High Monomer Conversion in Certain Solvents: Synthesis of high molecular weight PIB in solvents like pure toluene (B28343) can sometimes lead to gelation.[10] | 1. Lower Monomer Concentration: Reducing the monomer concentration can decrease the likelihood of forming highly branched or crosslinked structures.[3] 2. Use Mixed Solvents: Employing a solvent mixture, such as toluene/n-hexane, can prevent gelation when synthesizing higher molecular weight PIB.[10] |
Frequently Asked Questions (FAQs)
Q1: How does reaction temperature critically impact by-product formation in PIB synthesis?
Temperature is one of the most critical parameters in controlling the cationic polymerization of isobutylene (B52900).
-
Low Temperatures (-105°C to -40°C): These conditions are typically necessary to control the highly reactive carbocationic intermediates.[3] Lower temperatures suppress side reactions such as chain transfer and isomerization by stabilizing the growing polymer chain end. This leads to higher molecular weights and a narrower molecular weight distribution.[9]
-
Elevated Temperatures (-30°C to 0°C): While challenging, some modern initiating systems have been developed to work at these milder temperatures.[11][12] However, as temperature increases, the rates of chain transfer and termination reactions generally increase faster than the rate of propagation. This results in lower molecular weight PIB and can lead to a broader distribution of olefin isomers due to increased isomerization.[6]
Q2: What is the role of the solvent system in controlling PIB purity?
The polarity of the solvent significantly influences the reactivity of the active carbocation centers and thus the prevalence of side reactions.
-
Non-polar Solvents (e.g., n-hexane): In non-polar media, the carbocation and its counter-ion exist as a tight ion pair. This can sometimes lead to more controlled polymerization. However, the solubility of the catalyst and polymer can be a challenge.
-
Polar Solvents (e.g., methyl chloride, dichloromethane): Polar solvents help to solvate the ion pairs, creating a "looser" association between the carbocation and the counter-ion.[5][13] This can increase the polymerization rate but may also enhance the propensity for side reactions if not properly controlled. Often, a mixture of a non-polar and a polar solvent (e.g., hexane/CH₂Cl₂) is used to balance catalyst solubility, reaction rate, and control over side reactions.[2][4]
Q3: How do I select an initiator/co-initiator system to maximize exo-olefin (vinylidene) end-groups?
The choice of the initiating system is paramount for producing highly reactive PIB (HR-PIB), which is characterized by a high percentage of terminal double bonds.[14]
-
Lewis Acids: Strong Lewis acids like AlCl₃ or TiCl₄ are commonly used as co-initiators.[3] However, a very strong Lewis acid can increase the intensity of side reactions.[1]
-
Role of Ethers: The addition of ethers (e.g., diisopropyl ether, dibutyl ether) to the Lewis acid can dramatically improve control.[2][13] The ether complexes with the Lewis acid, moderating its acidity and stabilizing the growing carbocation. This stabilization suppresses isomerization, leading to a high content of the kinetically favored exo-olefin product.[1][6] Systems like AlCl₃·OR₂ complexes are effective at producing HR-PIB with over 85% exo-olefin content.[6]
-
Proton Traps: In living polymerization systems, a proton trap such as 2,6-di-tert-butylpyridine (B51100) (DtBP) is often used to scavenge protons that could otherwise initiate uncontrolled polymerization, ensuring that initiation occurs only from the desired initiator.[4]
Q4: Water is often present as an impurity. How does it affect the reaction and by-products?
In many cationic polymerization systems for PIB, water acts as an initiator or "co-catalyst" in conjunction with a Lewis acid like AlCl₃ or TiCl₄.[3][13]
-
Initiation: Water reacts with the Lewis acid to form a proton source (e.g., H⁺[AlCl₃OH]⁻), which then initiates polymerization.[6] The concentration of water can therefore directly influence the number of polymer chains initiated.
-
Controlling Water: While adventitious water can initiate polymerization, deliberately adding a controlled amount of water can be part of the initiating system design.[1] However, uncontrolled amounts of water can lead to inconsistent reaction rates, broad molecular weight distributions, and a lack of reproducibility. Rigorous purification and drying of monomers and solvents are crucial for controlled synthesis.
Visual Guides
A logical workflow can help diagnose and resolve issues with by-product formation during PIB synthesis.
Caption: Troubleshooting workflow for identifying and mitigating by-product formation.
Understanding the competing reactions during polymerization is key to minimizing by-products.
Caption: Competing propagation and side reactions in cationic PIB synthesis.
Key Experimental Protocols
Protocol: Synthesis of High Exo-Olefin Content PIB
This protocol is a generalized procedure based on common methodologies for synthesizing highly reactive PIB with minimal by-products, utilizing a Lewis acid/ether complex in a mixed solvent system.
1. Materials & Reagent Preparation:
-
Monomer: Isobutylene (IB) (polymerization grade). Purify by passing through columns of activated alumina (B75360) and molecular sieves.
-
Solvents: n-Hexane and Methyl Chloride (CH₃Cl) (HPLC grade). Dry over CaH₂ and distill under nitrogen before use.
-
Co-initiator: Aluminum trichloride (B1173362) (AlCl₃) or Titanium tetrachloride (TiCl₄).
-
Electron Donor: Diisopropyl ether (iPr₂O). Purify by distillation.
-
Initiator: A proton source, typically adventitious or controlled addition of water (H₂O).
-
Proton Trap (Optional): 2,6-di-tert-butylpyridine (DtBP).
-
Quenching Agent: Anhydrous Methanol (B129727).
2. Reactor Setup:
-
Assemble a 500 mL glass reactor equipped with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet/outlet.
-
Ensure all glassware is oven-dried at 120°C overnight and assembled hot under a stream of dry nitrogen to eliminate atmospheric moisture.
-
The reactor should be placed in a cooling bath (e.g., hexane/liquid nitrogen) capable of maintaining the target temperature (e.g., -60°C ± 2°C).
3. Polymerization Procedure:
-
Charge the reactor with the dried solvent mixture (e.g., 240 mL n-Hexane and 160 mL CH₃Cl, a 60/40 v/v ratio).
-
Cool the reactor to the target temperature of -60°C.
-
If using a proton trap, add the required amount of DtBP to the cooled solvent.
-
Condense the purified isobutylene monomer into the reactor via a pre-weighed transfer line.
-
Prepare the initiating system separately in a glovebox or under inert atmosphere. In a flask, dissolve the Lewis acid (e.g., AlCl₃) in a small amount of the reaction solvent. Then, slowly add the electron donor (e.g., iPr₂O) at a specific molar ratio to the Lewis acid (e.g., 1:1). Allow the complex to form.
-
Initiate the polymerization by rapidly adding the pre-formed initiator complex solution to the vigorously stirred monomer solution in the reactor.
-
Monitor the reaction temperature closely. An exotherm is expected upon initiation. Maintain the temperature at -60°C.
-
Allow the polymerization to proceed for the desired time (e.g., 15-60 minutes).
4. Quenching and Product Isolation:
-
Quench the reaction by adding a pre-chilled excess of anhydrous methanol to the reactor. This will terminate the living carbocations.
-
Allow the reactor to warm to room temperature.
-
Wash the polymer solution with deionized water several times to remove catalyst residues.
-
Precipitate the polymer by pouring the organic phase into a large volume of methanol or acetone.
-
Collect the white, rubbery PIB product and dry it in a vacuum oven at 40°C to a constant weight.
5. Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (Mw/Mn) using Gel Permeation Chromatography (GPC).
-
Determine the end-group structure and calculate the percentage of exo-olefin functionality using ¹H NMR spectroscopy.[6][7]
References
- 1. Cationic polymerization of isobutylene in toluene: toward well-defined exo-olefin terminated medium molecular weight polyisobutylenes under mild conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Polybutene, this compound, and beyond: a comprehensive review of synthesis to sustainability - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00392J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of high molecular weight this compound and relevant ionic elastomer - American Chemical Society [acs.digitellinc.com]
- 12. Synthesis of high molecular weight this compound and relevant ionic elastomer [morressier.com]
- 13. Effects of Ether on the Cationic Polymerization of Isobutylene Catalyzed by AlCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US9453089B2 - Production of highly reactive low molecular weight PIB oligomers - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of Gas Barrier Properties: Polyisobutylene vs. Butyl Rubber
For researchers, scientists, and drug development professionals, selecting materials with optimal barrier properties is critical for ensuring product stability and efficacy. This guide provides an in-depth comparison of the gas barrier properties of two commonly used elastomers: polyisobutylene (PIB) and butyl rubber (IIR), supported by quantitative data and detailed experimental methodologies.
This compound and butyl rubber are renowned for their excellent impermeability to gases and moisture.[1][2] Their superior barrier performance stems from their unique molecular structures. This compound is a homopolymer of isobutylene (B52900), while butyl rubber is a copolymer consisting of approximately 98% isobutylene and 2% isoprene (B109036).[1] This small percentage of isoprene in butyl rubber's backbone provides sites for vulcanization, a process that enhances its mechanical properties.[1] Both polymers are characterized by a high bulk density for amorphous elastomers, which contributes to their low gas permeability.[3]
Quantitative Comparison of Gas Permeability
The following table summarizes the gas permeability coefficients for this compound and butyl rubber for various gases. It is important to note that the experimental conditions can significantly influence these values. Therefore, the conditions for each data point have been included for accurate comparison.
| Gas | Polymer | Permeability Coefficient | Temperature (°C) | Test Method/Source |
| Oxygen (O₂) | Butyl Rubber (IIR) | 1.3 x 10⁻¹⁰ cm³·cm / (cm²·s·cmHg) | 25 | --INVALID-LINK-- |
| Nitrogen (N₂) | Butyl Rubber (IIR) | 0.35 x 10⁻¹⁰ cm³·cm / (cm²·s·cmHg) | 25 | --INVALID-LINK-- |
| Carbon Dioxide (CO₂) | Butyl Rubber (IIR) | 5.0 x 10⁻¹⁰ cm³·cm / (cm²·s·cmHg) | 25 | --INVALID-LINK-- |
| Water Vapor (H₂O) | Butyl Rubber (IIR) | 110 x 10⁻¹⁰ cm³·cm / (cm²·s·cmHg) (equivalent to 0.181 g·mm / (m²·day) at 1 atm) | 25 | --INVALID-LINK--[4] |
| Water Vapor (H₂O) | This compound (PIB) Sealant | Not specified in Barrer, but described as having low water vapor transmission rate. A specific formulation (Helioseal 107) was tested. | 30 | --INVALID-LINK--[5] |
Note: The unit "Barrer" is a common non-SI unit for gas permeability, defined as 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).[6][7][8]
Relationship Between Polymer Structure and Gas Barrier Properties
The low gas permeability of both this compound and butyl rubber can be attributed to their densely packed molecular chains and the absence of polar groups. The bulky methyl groups on the polymer backbone restrict segmental motion, which in turn hinders the diffusion of gas molecules through the polymer matrix.
Experimental Protocol: Gas Permeability Measurement
A common and standardized method for determining the gas permeability of elastomers is the differential pressure method, as outlined in ASTM D1434 and ISO 2782-1.
Objective: To measure the steady-state gas transmission rate (GTR), permeance, and permeability of a polymer film.
Apparatus:
-
Gas transmission cell
-
Pressure measurement device (manometer or pressure transducer)
-
Vacuum pump
-
Test gas supply and regulator
-
Temperature-controlled environment
Procedure:
-
Sample Preparation: A flat, uniform film of the elastomer with a known thickness is prepared. The sample should be free of pinholes and other defects.
-
Cell Assembly: The polymer film is mounted in the gas transmission cell, dividing it into two chambers. The seal between the film and the cell must be airtight.
-
System Evacuation: The entire system, including both chambers, is evacuated to a high vacuum to remove any residual gases.
-
Test Gas Introduction: The test gas (e.g., oxygen, nitrogen) is introduced into one chamber (the high-pressure side) at a specific, constant pressure. The other chamber (the low-pressure side) is kept at a lower pressure, initially vacuum.
-
Data Acquisition: The pressure increase on the low-pressure side is monitored over time as the gas permeates through the polymer film.
-
Calculation: The gas transmission rate (GTR) is calculated from the steady-state rate of pressure increase. The permeability coefficient (P) is then determined using the following formula:
P = (GTR × L) / Δp
Where:
-
P = Permeability Coefficient
-
GTR = Gas Transmission Rate
-
L = Thickness of the polymer film
-
Δp = Pressure difference across the film
-
References
A Comparative Analysis of the Chemical Resistance of Polyisobutylene and Polyethylene
A deep dive into the chemical resilience of two leading polymers, Polyisobutylene (PIB) and Polyethylene (B3416737) (PE), reveals distinct performance characteristics rooted in their molecular architecture. This guide offers a comparative analysis for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations to inform material selection for demanding applications.
This compound and Polyethylene are both non-polar thermoplastic polymers, a characteristic that endows them with generally good resistance to a wide array of chemicals, particularly polar substances like water, acids, and bases.[1] However, the subtle differences in their molecular structures lead to significant variations in their performance when exposed to certain chemical environments, especially organic solvents.
Polyethylene's chemical resistance is influenced by its density and crystallinity; high-density polyethylene (HDPE) generally exhibits better chemical resistance than low-density polyethylene (LDPE).[2] Due to its linear structure and higher degree of crystallinity, HDPE presents a more formidable barrier to chemical penetration.[3][4] In contrast, the amorphous and highly branched nature of LDPE makes it more susceptible to swelling and degradation by certain chemicals.[1]
This compound, distinguished by the presence of two methyl groups on every other carbon atom of its polymer chain, exhibits enhanced resistance to oxidation compared to polyethylene.[5] This unique structure also contributes to its very low permeability to gases and moisture.[6] While generally resistant to many chemicals, PIB's performance, particularly its resistance to non-polar solvents, can be influenced by its molecular weight.[5][7]
Quantitative Analysis of Chemical Resistance
To provide a clear comparison, the following tables summarize the chemical resistance of this compound and various grades of Polyethylene to a range of common chemicals. The data is primarily qualitative, reflecting the ratings provided in chemical resistance charts from various manufacturers and technical sources. It is important to note that direct, quantitative comparative data under identical test conditions is scarce in publicly available literature. The ratings are generally defined as follows:
-
A/Excellent/Resistant: Little to no effect.
-
B/Good/Limited Resistance: Minor effect, suitable for short-term exposure.
-
C/Fair/Not Recommended: Moderate to severe effect, not suitable for continuous use.
-
D/Severe Effect/Not Recommended: Severe degradation.
Table 1: Chemical Resistance to Acids
| Chemical (Concentration) | This compound (PIB) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |
| Acetic Acid (10%) | A | A | A |
| Acetic Acid (Glacial) | - | D | C |
| Hydrochloric Acid (conc.) | A | A | A |
| Nitric Acid (conc.) | C | D | D |
| Sulfuric Acid (conc.) | A | C | C |
Table 2: Chemical Resistance to Bases
| Chemical (Concentration) | This compound (PIB) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |
| Ammonium Hydroxide (conc.) | A | A | A |
| Sodium Hydroxide (50%) | A | A | A |
Table 3: Chemical Resistance to Organic Solvents
| Chemical | This compound (PIB) | Low-Density Polyethylene (LDPE) | High-Density Polyethylene (HDPE) |
| Acetone | - | B | B |
| Benzene | D | D | D |
| Ethanol | A | A | A |
| Hexane | C | C | B |
| Toluene | D | D | D |
Data compiled from multiple sources.[3][4][8][9][10] Ratings are for ambient temperature unless otherwise specified. A hyphen (-) indicates that specific data was not available.
Experimental Protocols for Chemical Resistance Testing
The evaluation of a plastic's chemical resistance is crucial for ensuring its suitability and safety in various applications. The most widely recognized standard for this is ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."[10][11][12]
ASTM D543: Immersion Test (Practice A)
This practice is designed to simulate conditions where plastics are in prolonged contact with chemicals, such as in containers or transfer lines.[11]
Methodology:
-
Specimen Preparation: Standard test specimens, typically in the form of disks or tensile bars, are prepared from the material being evaluated.[13] Their initial weight and dimensions are meticulously recorded.
-
Immersion: A sufficient number of specimens are fully immersed in the test reagent in a sealed container to prevent evaporation.[9]
-
Controlled Conditions: The immersion is carried out for a specified period (e.g., 7 days, 30 days) and at a controlled temperature.[12]
-
Post-Immersion Analysis: After the exposure period, the specimens are removed, cleaned, and dried.
-
Evaluation of Changes: The following properties are measured and compared to control specimens that were not exposed to the chemical:
-
Weight Change: Indicates absorption of the chemical or extraction of soluble components.[14]
-
Dimensional Change: Swelling or shrinkage of the material.
-
Appearance: Any changes in color, transparency, or surface texture, including cracking, crazing, or decomposition.[10]
-
Mechanical Properties: Changes in tensile strength, elongation, and modulus are determined through mechanical testing.[15]
-
Visualizing Methodologies and Relationships
To better understand the processes and principles discussed, the following diagrams have been generated.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Effects of Crystallinity and Branched Chain on Thermal Degradation of Polyethylene: A SCC-DFTB Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymer Crystallinity Explained: How it Impacts Material Performance and Manufacturing [victrex.com]
- 5. cenwaypib.com [cenwaypib.com]
- 6. osti.gov [osti.gov]
- 7. pnnl.gov [pnnl.gov]
- 8. mdpi.com [mdpi.com]
- 9. Chemical Compatibility ASTM D543 [intertek.com]
- 10. infinitalab.com [infinitalab.com]
- 11. coirubber.com [coirubber.com]
- 12. infinitalab.com [infinitalab.com]
- 13. dokumen.pub [dokumen.pub]
- 14. matestlabs.com [matestlabs.com]
- 15. e2techtextiles.com [e2techtextiles.com]
A Comparative Guide to the Purity Validation of Polyisobutylene for Medical Device Applications
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate materials is a critical consideration in the design and development of medical devices. The biocompatibility and safety of these materials are paramount to ensure patient well-being and regulatory compliance. Polyisobutylene (PIB), a synthetic polymer with a history of use in medical applications, offers several desirable properties, including excellent barrier characteristics, biostability, and flexibility. However, rigorous validation of its purity is essential to guarantee its suitability for medical devices. This guide provides a comprehensive comparison of this compound with other commonly used medical-grade polymers, focusing on purity validation, biocompatibility, and performance characteristics, supported by experimental data and detailed methodologies.
Comparative Analysis of Material Properties
The choice of a polymer for a medical device application depends on a range of physical, mechanical, and chemical properties. The following table summarizes key properties of this compound and its common alternatives.
| Property | This compound (PIB) | Silicone (PDMS) | Polyurethane (PU) | Polyethylene (PE) | Polypropylene (PP) |
| Tensile Strength (MPa) | ~20[1] | ~10[1] | 25-50 | 8-31 | 31-38 |
| Elongation at Break (%) | ~800[1] | ~700[1] | 300-600 | 10-1200 | 100-700 |
| Hardness (Shore A) | 30-70 | 20-80 | 60-95 | - | - |
| Water Absorption (%) | <0.1 | <0.2 | 0.2-1.0 | <0.01 | <0.01 |
| Gas Permeability | Very Low | High | Moderate | Low | Low |
| Biocompatibility | Excellent | Excellent[2] | Good to Excellent[3] | Good to Excellent[4] | Good |
Purity Validation: A Critical Step for Medical Applications
Ensuring the purity of this compound intended for medical use is a multi-faceted process that involves a battery of analytical tests to identify and quantify potential impurities, residual monomers, and additives. The primary goal is to minimize the risk of adverse biological reactions caused by leachable or extractable substances.
Key Purity Assessment Techniques
A combination of analytical techniques is employed to provide a comprehensive purity profile of the polymer.
| Analytical Technique | Purpose | Key Findings |
| Gel Permeation Chromatography (GPC) | Determines molecular weight distribution (MWD) and average molecular weights (Mn, Mw). | A narrow MWD is often indicative of a more controlled polymerization process and higher purity.[5][6] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the polymer and detects the presence of functional groups from additives or impurities. | Comparison of the sample's spectrum to a reference standard can confirm the identity of PIB and reveal unexpected peaks indicating contaminants.[7][8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identifies and quantifies volatile and semi-volatile organic compounds, such as residual solvents and monomers. | Essential for ensuring that residual manufacturing solvents are below acceptable safety limits.[10][11][12][13] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identifies and quantifies non-volatile and thermally labile compounds, including antioxidants, plasticizers, and other additives. | Crucial for creating a comprehensive profile of potential extractables and leachables. |
Biocompatibility Assessment: Ensuring Patient Safety
Biocompatibility testing is governed by the international standard ISO 10993, which outlines a series of tests to evaluate the interaction of medical devices with biological systems.[11]
Comparative Biocompatibility Data
The following table presents a comparative overview of the biocompatibility of this compound and its alternatives based on key ISO 10993 endpoints.
| Biocompatibility Test (ISO 10993) | This compound (PIB) | Silicone (PDMS) | Polyurethane (PU) | Polyethylene (PE) | Polypropylene (PP) |
| Cytotoxicity (Part 5) | Generally non-cytotoxic[14][15] | Generally non-cytotoxic[2] | Variable, dependent on formulation[3] | Generally non-cytotoxic[16] | Generally non-cytotoxic |
| Sensitization (Part 10) | Non-sensitizing | Non-sensitizing | Generally non-sensitizing | Non-sensitizing | Generally non-sensitizing |
| Irritation (Part 10) | Non-irritating | Non-irritating | Generally non-irritating | Non-irritating | Generally non-irritating |
| Systemic Toxicity (Part 11) | No systemic toxicity | No systemic toxicity | Generally no systemic toxicity | No systemic toxicity | Generally no systemic toxicity |
| Hemocompatibility (Part 4) | Good | Good | Good to excellent[3] | Good | Moderate |
Extractables and Leachables: Understanding Potential Risks
A critical aspect of biocompatibility is the assessment of extractables and leachables (E&L). Extractables are compounds that can be forced out of a material under aggressive laboratory conditions, while leachables are substances that migrate from the material under normal conditions of use.[17][18] The E&L profile of a polymer is a key indicator of its potential to introduce harmful substances into a patient's body.
Common Extractables and Leachables in Medical Polymers
| Polymer | Common Extractables/Leachables |
| This compound (PIB) | Oligomers, residual monomers, antioxidants (e.g., hindered phenols), and their degradation products. |
| Silicone (PDMS) | Silicone oligomers (cyclic and linear), residual catalysts, and plasticizers (e.g., phthalates in some formulations).[19][20] |
| Polyurethane (PU) | Residual isocyanates, polyols, chain extenders, catalysts, and degradation products.[3][9] |
| Polyethylene (PE) | Oligomers, antioxidants (e.g., Irganox series), stabilizers, and slip agents.[14] |
| Polypropylene (PP) | Oligomers, antioxidants, stabilizers, and plasticizers. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data for the validation of this compound purity.
Gel Permeation Chromatography (GPC) for Molecular Weight Distribution
Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the this compound sample.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the PIB sample in a suitable solvent (e.g., tetrahydrofuran (B95107) - THF) to a concentration of 1-2 mg/mL.[21] Filter the solution through a 0.45 µm filter.
-
Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of the PIB.[6]
-
Calibration: Calibrate the system using a series of narrow-distribution polystyrene or this compound standards of known molecular weights.[22][23]
-
Analysis: Inject the prepared sample solution into the GPC system.
-
Data Processing: Analyze the resulting chromatogram to calculate Mn, Mw, and PDI (Mw/Mn) relative to the calibration standards.
Fourier-Transform Infrared (FTIR) Spectroscopy for Polymer Identification
Objective: To confirm the identity of the polymer as this compound and to detect the presence of any significant impurities or additives.
Methodology:
-
Sample Preparation: Prepare a thin film of the PIB sample by casting from a solution onto a suitable IR-transparent substrate (e.g., KBr window) or by using an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid material.[24]
-
Instrumentation: Use an FTIR spectrometer to acquire the infrared spectrum of the sample over a typical range of 4000-400 cm⁻¹.
-
Analysis: Compare the obtained spectrum with a reference spectrum of pure this compound. Identify characteristic peaks for PIB, such as C-H stretching and bending vibrations.
-
Interpretation: Investigate any additional peaks that may indicate the presence of impurities, additives (e.g., carbonyl groups from antioxidants), or degradation products.[7]
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Objective: To identify and quantify volatile residual solvents from the manufacturing process.
Methodology:
-
Sample Preparation: Utilize a headspace sampling technique. Place a known amount of the PIB sample into a sealed headspace vial and heat to a specific temperature to allow volatile compounds to partition into the headspace gas.[11]
-
Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating volatile organic compounds.
-
Analysis: Inject a sample of the headspace gas into the GC. The compounds are separated based on their boiling points and then identified by their mass spectra.
-
Quantification: Quantify the identified solvents using an external or internal standard calibration method.
ISO 10993-5 In Vitro Cytotoxicity Assay (Elution Method)
Objective: To assess the potential of the material to cause a toxic effect on cells in culture.
Methodology:
-
Sample Preparation: Prepare an extract of the this compound material according to ISO 10993-12. Typically, this involves incubating the material in a cell culture medium (e.g., MEM with 10% serum) at 37°C for 24-72 hours.[21] The ratio of the material surface area to the volume of the extraction medium is standardized (e.g., 3 cm²/mL).[21]
-
Cell Culture: Culture a suitable cell line, such as L929 mouse fibroblasts, to a sub-confluent monolayer.[5][25]
-
Exposure: Replace the culture medium in the cell culture plates with the prepared material extract. Include positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.
-
Incubation: Incubate the cells with the extracts for a defined period, typically 24-48 hours.
-
Evaluation: Assess cell viability using a quantitative method such as the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[26] Qualitative assessment of cell morphology can also be performed.
Visualizing the Validation Workflow and Material Comparison
To better illustrate the logical flow of the validation process and the comparison between this compound and its alternatives, the following diagrams are provided.
Caption: Workflow for the validation of this compound purity for medical device applications.
Caption: Comparison of key properties of this compound and alternative medical polymers.
References
- 1. azom.com [azom.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. mddionline.com [mddionline.com]
- 4. dermnetnz.org [dermnetnz.org]
- 5. revistaseletronicas.pucrs.br [revistaseletronicas.pucrs.br]
- 6. celanese.com [celanese.com]
- 7. benchchem.com [benchchem.com]
- 8. met.uk.com [met.uk.com]
- 9. fda.gov [fda.gov]
- 10. Leachable components in polymeric medical implants and disposables: a brief critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparing Biocompatible Polymers: Properties and Performance - Custom & Medical Injection Molding in Florida - Octex [octexgroup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. echemi.com [echemi.com]
- 16. Toxic or not toxic? The specifications of the standard ISO 10993-5 are not explicit enough to yield comparable results in the cytotoxicity assessment of an identical medical device - PMC [pmc.ncbi.nlm.nih.gov]
- 17. patientguard.com [patientguard.com]
- 18. plasticsengineering.org [plasticsengineering.org]
- 19. researchgate.net [researchgate.net]
- 20. Extractables/leachables from plastic tubing used in product manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. blog.johner-institute.com [blog.johner-institute.com]
- 22. jordilabs.com [jordilabs.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. dupont.com [dupont.com]
- 25. researchgate.net [researchgate.net]
- 26. mddionline.com [mddionline.com]
"performance comparison of different catalysts for polyisobutylene synthesis"
For Researchers, Scientists, and Drug Development Professionals
The synthesis of polyisobutylene (PIB), a polymer with significant applications ranging from fuel additives to medical devices, is critically dependent on the choice of catalyst. The catalyst not only dictates the reaction efficiency but also profoundly influences the polymer's molecular weight, microstructure, and terminal group functionality. This guide provides an objective comparison of the performance of various catalysts used in this compound synthesis, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific applications.
Performance Comparison of Key Catalysts
The cationic polymerization of isobutylene (B52900) is predominantly initiated by Lewis acids, often in the presence of a proton source (co-catalyst) such as water. The performance of several common Lewis acid catalysts is summarized below.
| Catalyst System | Co-catalyst / Additive | Solvent | Temperature (°C) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Exo-olefin Content (%) | Reference |
| AlCl₃ | H₂O | CH₂Cl₂ | 0 | - | - | - | Low (<10%) | [1] |
| Bu₂O | n-hexane | 0 | High | 1000-8000 | 2.0-4.0 | 70-85 | [2] | |
| iPr₂O/Et₂O | n-hexane | - | ~89 | - | - | 60-75 | [3] | |
| FeCl₃ | iPrOH | CH₂Cl₂/n-hexane (40/60) | -80 | - | 1250-21000 | ≤ 1.28 | >90% (with quenching) | [4] |
| Ether | Hexane | 0 | - | - | - | - | [5] | |
| iPrOH | n-hexane | -30 | High | - | 1.8 | ~97 | [6] | |
| TiCl₄ | iAmOH | n-hexane | -30 | High | 1200-1600 | - | >80 | [7] |
| Propylene Oxide | Hex/MeCl (6/4) | -80 | High | Variable | Narrow | - | [8][9] | |
| BF₃ | Ether/Alcohol | Hydrocarbons | -20 to -10 | - | Low | - | >75 | [10] |
Note: "-" indicates that the specific data point was not provided in the cited source. The performance of catalysts can vary significantly with reaction conditions.
Key Performance Insights
-
Aluminum Chloride (AlCl₃): A widely used and cost-effective catalyst.[11] When used with water as a co-catalyst, it tends to produce conventional PIB with a low content of the desirable exo-olefin end groups.[1] However, the formation of complexes with ethers like dibutyl ether (Bu₂O) or diisopropyl ether (iPr₂O) significantly enhances its ability to produce highly reactive PIB with a high percentage of exo-olefin terminals, even in nonpolar solvents like n-hexane.[2][12][13] The use of ether complexes also allows for milder reaction temperatures.[12]
-
Iron(III) Chloride (FeCl₃): This catalyst has shown remarkable efficiency, requiring much lower concentrations compared to TiCl₄.[4] FeCl₃-based systems, particularly with alcohol or ether co-catalysts, are capable of producing highly reactive PIB with exceptionally high exo-olefin content (>90%) and narrow molecular weight distributions, especially at low temperatures.[4][6] Mechanistic studies suggest that complexes of FeCl₃ with alcohols or ethers are the active species in the polymerization.[4]
-
Titanium(IV) Chloride (TiCl₄): TiCl₄ is a versatile catalyst that can be used to achieve living/controlled polymerization of isobutylene, leading to well-defined polymers with predictable molecular weights and narrow polydispersity.[8][9] By using specific initiators and conditions, it is possible to synthesize highly reactive PIB with a high content of exo-olefin end groups in nonpolar media.[7]
-
Boron Trifluoride (BF₃): Traditionally, BF₃ complexes with alcohols or ethers have been the cornerstone of industrial processes for producing highly reactive PIB.[10] A major drawback of this system is the requirement for critically low polymerization temperatures.[14] Protic initiation is characteristic of BF₃-catalyzed polymerizations, which can lead to an acidic environment that promotes the isomerization of the desired terminal vinylidene groups to less reactive internal double bonds.[15]
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed this compound Synthesis
A generalized protocol for the synthesis of this compound using a Lewis acid catalyst is outlined below. Specific modifications to reagents, concentrations, and reaction conditions are necessary depending on the chosen catalyst system and desired polymer characteristics.
Caption: Generalized workflow for this compound synthesis.
-
Reactor Setup: A dried glass reactor equipped with a mechanical stirrer, a thermocouple, and an inlet for nitrogen is assembled. The entire system is thoroughly purged with dry nitrogen to ensure an inert atmosphere.
-
Solvent and Monomer Transfer: The desired solvent (e.g., n-hexane, dichloromethane) is dried using appropriate methods and transferred to the reactor via cannula. Purified isobutylene is then condensed into the reactor at a low temperature.
-
Reaction Initiation: The reactor is brought to the target polymerization temperature. The co-catalyst (e.g., water, alcohol, ether) is added, followed by the dropwise addition of the Lewis acid catalyst solution.
-
Polymerization: The reaction mixture is stirred vigorously for the predetermined reaction time, maintaining a constant temperature.
-
Termination and Product Isolation: The polymerization is terminated by the addition of a quenching agent, typically methanol or ethanol. The polymer is then precipitated by pouring the reaction mixture into a large excess of methanol or ethanol.
-
Purification and Drying: The precipitated this compound is collected, washed repeatedly with the precipitating alcohol, and dried under vacuum to a constant weight.
Characterization of this compound
-
Molecular Weight and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) using a system calibrated with this compound standards.[16][17][18][19] Tetrahydrofuran (THF) is commonly used as the mobile phase.[17][18]
-
Chemical Structure and End-Group Analysis: The microstructure of the polymer, particularly the content of exo-olefin end groups, is determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).[20][21][22] Specific proton signals can be used to quantify the percentage of different types of double bonds at the polymer chain ends.
Cationic Polymerization of Isobutylene: A Simplified Mechanism
The synthesis of this compound via cationic polymerization proceeds through three main stages: initiation, propagation, and chain transfer/termination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Tailoring the AlCl3/iPr2O/Et2O initiation system for highly reactive this compound synthesis in pure n-hexane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Quasiliving carbocationic polymerization of isobutylene using FeCl3 as an efficient and water-tolerant Lewis acid: synthesis of well-defined telechelic polyisobutylenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of highly reactive this compound with FeCl3/ether complexes in hexane; kinetic and mechanistic studies - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of linear and star-shaped telechelic this compound by cationic polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of linear and star-shaped telechelic this compound by cationic polymerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. CN101033275A - Process for preparing this compound with high reaction activity - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in catalytic chain transfer polymerization of isobutylene: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01945C [pubs.rsc.org]
- 15. EP0646103B1 - Bf3-tertiary etherate complexes for isobutylene polymerization - Google Patents [patents.google.com]
- 16. cenwaypib.com [cenwaypib.com]
- 17. lcms.cz [lcms.cz]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Polyisobutylene vs. Silicone as a Sealant: A Comparative Study for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate sealant is a critical decision that can impact experimental integrity, device longevity, and product stability. This guide provides a detailed, data-driven comparison of two commonly employed sealant materials: polyisobutylene (PIB) and silicone. By examining their performance characteristics, supported by experimental data and standardized testing protocols, this document aims to facilitate an informed selection process for demanding scientific applications.
Executive Summary
This compound and silicone sealants exhibit distinct properties that make them suitable for different applications. PIB is renowned for its exceptional barrier properties against moisture and gases, making it a prime candidate for applications requiring hermetic sealing. In contrast, silicone sealants are characterized by their broad temperature resistance, high flexibility, and excellent UV stability. This guide will delve into a quantitative comparison of these materials, detail the experimental methods used to evaluate them, and provide a logical framework for sealant selection in a research and development context.
Quantitative Performance Comparison
The following tables summarize the key performance indicators for this compound and silicone sealants based on available experimental data. It is important to note that specific values can vary depending on the formulation, curing conditions, and specific grade of the material.
| Property | This compound (PIB) | Silicone | Test Method |
| Water Vapor Transmission Rate (WVTR) | Very Low (<0.1 to 0.2 g/m²/day)[1][2] | High (Significantly higher than PIB)[3] | ASTM E96 |
| Gas Permeability (Argon) | Very Low (Relative Permeability = 1)[3] | Very High (Relative Permeability ≈ 665-3000)[3] | - |
| Tensile Strength | 0.3 - 20 MPa[1] | 0.34 - 7.75 MPa (Varies significantly with formulation)[4][5][6] | ASTM D412 |
| Elongation at Break | 300 - 800%[1] | 100 - 700%[4] | ASTM D412 |
| Service Temperature Range | -40°C to 80°C (Specialized formulations up to 120°C)[1] | -55°C to 200°C (Can be higher for specialized grades)[4] | - |
| Adhesion to Glass | Good, often without primer[1][2] | Excellent, often requires a primer for optimal performance | ASTM C794 |
| Adhesion to Steel | Good[2] | Good to Excellent, formulation dependent | ASTM C794 |
Table 1: Comparative Performance Data of this compound and Silicone Sealants
| Chemical Agent | This compound (PIB) | Silicone |
| Acids (dilute) | Good Resistance[3] | Good to Limited Resistance (e.g., Hydrochloric, Nitric, Sulfuric)[7][8][9] |
| Acids (concentrated) | Not Recommended for strong oxidizing acids[10] | Poor Resistance (e.g., Concentrated Sulfuric and Nitric Acid)[9][11] |
| Bases (e.g., Sodium Hydroxide) | Good Resistance[3] | Excellent Resistance[7][9] |
| Solvents (e.g., Acetone, Isopropyl Alcohol) | Insoluble in lower alcohols and ketones[3] | Conditional to Poor Resistance to Acetone; Good Resistance to Isopropyl Alcohol[7][9][12][13] |
| Oils and Fuels | Swelling may occur with non-polar solvents | Good resistance to many oils, but not recommended for continuous exposure to fuels[14] |
Table 2: Chemical Resistance Profile
Experimental Protocols
A thorough understanding of the methodologies used to generate performance data is crucial for interpreting results and designing further application-specific testing.
Water Vapor Transmission Rate (WVTR) - ASTM E96
This standard details two primary methods for measuring the rate of water vapor transmission through a material: the Desiccant Method (Dry Cup) and the Water Method (Wet Cup).[8][9][11]
Objective: To determine the rate at which water vapor passes through a sealant film under a specified temperature and humidity gradient.
Methodology (Desiccant Method):
-
Sample Preparation: A sample of the cured sealant of a standardized thickness is prepared.[11]
-
Test Assembly: The sealant sample is sealed over the mouth of a test cup containing a desiccant, such as anhydrous calcium chloride.[7][11]
-
Environmental Control: The entire assembly is placed in a controlled environmental chamber with a constant temperature and relative humidity (e.g., 23°C and 50% RH).[11]
-
Monitoring: The test cup is weighed periodically. The rate of weight gain is recorded as water vapor from the chamber permeates through the sealant and is absorbed by the desiccant.[9][12]
-
Data Calculation: The WVTR is calculated from the steady-state rate of weight change per unit area of the sealant. The result is typically expressed in g/m² per 24 hours.[9]
Adhesion-in-Peel - ASTM C794
This test method is used to determine the adhesive and cohesive strength of a sealant to a specific substrate.[15]
Objective: To measure the peel strength of a sealant from a substrate and to observe the failure mode (adhesive or cohesive).[15]
Methodology:
-
Sample Preparation: A bead of sealant is applied to a standardized substrate (e.g., glass, aluminum) with a wire mesh embedded within it.[15] The sample is then cured under specified conditions (e.g., 21 days at 23°C and 50% RH).[15]
-
Test Procedure: The cured specimen is placed in a tensile testing machine. The wire mesh is pulled away from the substrate at a 180° angle and a constant rate of speed (typically 50 mm/min).[15]
-
Data Collection: The force required to peel the sealant from the substrate is continuously measured.
-
Analysis: The peel strength is reported in Newtons per millimeter (N/mm) or pounds per inch (ppi). The failure mode is visually inspected and reported as either adhesive failure (the sealant detaches from the substrate) or cohesive failure (the sealant itself tears).
Chemical Resistance Testing
While no single standard exists for all applications, a common approach involves immersion testing.
Objective: To evaluate the effect of chemical exposure on the physical and mechanical properties of a sealant.
Methodology:
-
Sample Preparation: Cured sealant samples of known dimensions and properties (e.g., hardness, tensile strength) are prepared.
-
Immersion: Samples are fully immersed in the chemical agent for a specified duration and temperature.
-
Analysis: After immersion, the samples are removed, cleaned, and dried. Changes in weight, volume, hardness, tensile strength, and elongation are measured and compared to control samples. Visual inspection for signs of degradation, such as cracking, blistering, or discoloration, is also performed.
Visualizing the Sealant Selection Process
The selection of a sealant for a scientific application is a multi-faceted process that involves careful consideration of performance requirements, environmental conditions, and substrate compatibility. The following diagram illustrates a typical workflow for this process.
Conclusion
The choice between this compound and silicone sealants is highly dependent on the specific requirements of the application.
This compound is the superior choice when:
-
An exceptional barrier to moisture and gases is the primary requirement.
-
The application involves sealing against a vacuum or maintaining a specific gaseous environment.
-
Good adhesion to non-porous substrates without a primer is desired.[1]
Silicone is the preferred sealant when:
-
The application involves a wide range of operating temperatures.
-
High flexibility and movement capability are necessary.
-
Resistance to UV radiation and weathering is critical.
-
A long service life is a key consideration.
For professionals in research, drug development, and other scientific fields, a thorough evaluation of the quantitative data, coupled with application-specific testing following standardized protocols, is essential for making an optimal sealant selection. This comparative guide serves as a foundational resource to aid in this critical decision-making process.
References
- 1. This compound Sealant: Best for Insulating Glass [accio.com]
- 2. sas-chemicals.com [sas-chemicals.com]
- 3. News - this compound (PIB) [incheechem.com]
- 4. hisco.com [hisco.com]
- 5. High Strength MIL-A-46146B Silicone Adhesives [cht-silicones.com]
- 6. adhesivesmag.com [adhesivesmag.com]
- 7. Understanding Silicone Chemical Compatibility | Learn More [atlasfibre.com]
- 8. irp.cdn-website.com [irp.cdn-website.com]
- 9. reca.bg [reca.bg]
- 10. cenwaypib.com [cenwaypib.com]
- 11. bostik.com [bostik.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. jehbco.com.au [jehbco.com.au]
- 14. Chemical Resistant Sealants | Oil, Acid and Alkaline Sealant ( caulk / mastic ) Resistance Chart [intek-uk.com]
- 15. bostik.com [bostik.com]
"evaluating the biocompatibility of polyisobutylene against other polymers"
An Objective Comparison of Polyisobutylene Biocompatibility for Medical Applications
This guide provides a comparative analysis of the biocompatibility of this compound (PIB) and its derivatives, such as polystyrene-b-polyisobutylene-b-polystyrene (SIBS), against other common polymers used in medical devices. The data presented is compiled from various in vitro and in vivo studies to assist researchers, scientists, and drug development professionals in making informed material selection decisions.
Executive Summary
This compound (PIB) and its copolymers exhibit excellent biocompatibility, characterized by low cytotoxicity, minimal inflammatory response, and high resistance to degradation and calcification.[1][2] Compared to established biomaterials like silicone rubber and polyurethane, PIB-based materials often demonstrate superior or comparable performance in key biocompatibility assays. Their inherent hydrophobicity and biostability contribute to reduced protein adsorption and a favorable tissue response, making them promising candidates for long-term implants and drug-eluting devices.[3][4]
Comparative Biocompatibility Data
The following tables summarize quantitative data from key experimental studies, comparing the performance of this compound-based polymers with other common medical-grade polymers.
Table 1: In Vitro Cytotoxicity
| Polymer | Cell Line | Assay | Result | Citation |
| PIB/ZnO Mat | Normal Human Dermal Fibroblasts (NHDF) | Cell Viability (MTT Assay) | No alteration in cell viability after 24h; ~25% reduction after 72h, indicating slowed proliferation, not cytotoxicity. | [3] |
| SIBS30 | Not Specified | Hemolysis Study | Excellent biocompatibility observed. | [5] |
| Polyurethane (PU) | HaCaT Cells | In Vitro Cytotoxicity | No adverse effects observed. | [2] |
| Silicone Rubber | Not Specified | Not Specified | Generally considered biocompatible, but specific formulations can influence outcomes.[6] | [6] |
Table 2: In Vivo Implantation Studies & Tissue Response
| Polymer | Animal Model | Implantation Duration | Key Findings | Citation |
| PIB/PDMS Networks | Rats | 8 Weeks | Elicited less or similar tissue and cellular response (collagen thickness, lymphocyte infiltration, angiogenesis) compared to polyethylene (B3416737) control. | [7][8] |
| SIBS30 | Not Specified | 30 and 180 Days | Excellent biocompatibility revealed in implantation studies. | [5] |
| SIBS Carbon Nanocomposite | Rabbits | 180 Days | Thinner fibrous capsules compared to silicone rubber implants. | |
| Polyethylene (PE) | Rats | 8 Weeks | Served as control; PIB/PDMS showed a more favorable or similar response. | [7][8] |
| Bionate (Polycarbonate Urethane) | Rabbits | 3 and 6 Months | Induced a chronic granulomatous response with giant multinucleated cells, but no particle migration to lymph nodes or organs. | [9] |
| Polypropylene (PP) | Mice | Not Specified | Caused chronic inflammatory reactions and foreign body cell reactions. | [10] |
Table 3: Hemocompatibility & Protein Adsorption
| Polymer | Test Parameter | Result | Citation |
| xSIBS (thermoset SIBS) | Platelet Adhesion (10 dyne/cm²) | On the same order of magnitude as PCL and PMMA. | [11] |
| xSIBS (thermoset SIBS) | Platelet Activation State (1 & 20 dyne/cm²) | Not significantly different from PCL and PMMA. | [11] |
| PIB-based TPEs | Protein Adsorption | 256 ng/cm² | [3][4] |
| Silicone Rubber | Protein Adsorption | 590 ng/cm² | [3][4] |
| PIB-based Polyurethanes | Protein Absorption | Relatively low protein absorption. | [2][12] |
| Polyurethane (general) | Thrombogenicity | Exhibits a low degree of thrombogenicity. | [13] |
Experimental Protocols
A standardized approach is crucial for evaluating and comparing the biocompatibility of polymers. Testing is typically performed according to guidelines from the International Organization for Standardization (ISO) 10993.[14] The process involves a tiered approach, starting with in vitro screening before proceeding to more complex in vivo studies.[15]
In Vitro Cytotoxicity Assays (ISO 10993-5)
These tests assess the potential of a material to cause cell death or inhibit cell growth.
-
Objective: To evaluate the general toxicity of leachable substances from the polymer.
-
Methodology:
-
Extraction: The polymer material is incubated in a cell culture medium (e.g., MEM) under specific conditions (e.g., 37°C for 24-72 hours) to create an extract. This process simulates the release of substances from the device.[16]
-
Cell Culture: A monolayer of cultured cells (e.g., L929 fibroblasts, NHDF) is prepared.[3]
-
Exposure: The prepared extract is added to the cell culture.
-
Incubation: The cells are incubated for a defined period (typically 24 to 72 hours).[3]
-
Assessment: Cell viability and morphological changes are evaluated. Common assessment methods include:
-
-
Interpretation: The material's reactivity is graded based on the cellular response compared to positive and negative controls.
Hemocompatibility Assays (ISO 10993-4)
These assays are critical for blood-contacting devices and evaluate material-induced blood trauma and clotting.
-
Objective: To assess thrombogenicity, coagulation, and hemolysis.
-
Key Tests:
-
Thrombosis/Platelet Activation: The material is exposed to whole blood or platelet-rich plasma under controlled flow conditions (e.g., parallel plate flow chamber). The number of adherent platelets and their activation state are then quantified, often using microscopy (SEM) or immunoassays.[11]
-
Coagulation: Tests like Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT) are used to determine if the material activates the intrinsic or extrinsic coagulation cascades.
-
Hemolysis: The material is incubated with a suspension of red blood cells. The amount of hemoglobin released into the supernatant, measured spectrophotometrically, indicates the extent of red blood cell lysis.[5][17]
-
In Vivo Implantation Studies (ISO 10993-6)
These studies evaluate the local tissue response to a material after surgical implantation in an animal model.[18]
-
Objective: To assess the local pathological effects on living tissue at both macroscopic and microscopic levels.
-
Methodology:
-
Implantation: The sterile test material is surgically implanted into a specific tissue site (e.g., subcutaneous, intramuscular) in a suitable animal model (e.g., rats, rabbits).[7][9]
-
Observation Period: The animals are monitored for predetermined periods (e.g., 7 days for acute effects, over 28 days for subacute to chronic responses).[18]
-
Explantation & Histology: After the observation period, the implant and surrounding tissue are retrieved. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).[19]
-
Microscopic Evaluation: A pathologist examines the tissue sections to evaluate key characteristics of the foreign body response, including:
-
Visualizing Biocompatibility Pathways and Workflows
Workflow for Biocompatibility Evaluation
The following diagram illustrates the typical tiered testing strategy for evaluating a new polymer biomaterial.
Caption: A typical workflow for evaluating polymer biocompatibility.
The Foreign Body Response (FBR) Pathway
Upon implantation, all materials elicit a biological cascade known as the Foreign Body Response (FBR). A material's biocompatibility is determined by the intensity and resolution of this response.
Caption: Key cellular events in the Foreign Body Response (FBR).
References
- 1. s3-prod.rubbernews.com [s3-prod.rubbernews.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound—New Opportunities for Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biocompatibility and fatigue properties of polystyrene-polyisobutylene-polystyrene, an emerging thermoplastic elastomeric biomaterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel this compound/polydimethylsiloxane bicomponent networks: III. Tissue compatibility. | Semantic Scholar [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extent of Inflammation and Foreign Body Reaction to Porous Polyethylene In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physical Characterization and Platelet Interactions under Shear Flows of a Novel Thermoset this compound-Based Co-Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blog.synthesia.com [blog.synthesia.com]
- 14. dl.asminternational.org [dl.asminternational.org]
- 15. saliterman.umn.edu [saliterman.umn.edu]
- 16. pacificbiolabs.com [pacificbiolabs.com]
- 17. Blood Compatibility of Hydrophilic Polyphosphoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The intensity of the foreign body response to polyether‐polyurethane implant in diabetic mice is strain‐dependent - PMC [pmc.ncbi.nlm.nih.gov]
"cross-validation of molecular weight determination for PIB by different techniques"
A Cross-Validation of Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF), Multi-Angle Light Scattering (MALS), and Viscometry.
For researchers, scientists, and drug development professionals working with polyisobutylene (PIB), accurate determination of its molecular weight is paramount. This parameter critically influences the polymer's physical and chemical properties, impacting its performance in diverse applications, from adhesives and sealants to drug delivery systems. This guide provides an objective comparison of four common techniques for measuring the molecular weight of PIB: Gel Permeation Chromatography (GPC), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF), Multi-Angle Light Scattering (MALS), and Viscometry. We present supporting experimental data, detailed methodologies, and a workflow for technique selection.
Comparison of Molecular Weight Data
| Technique | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI = Mw/Mn) |
| GPC/SEC | Relative to standards | Relative to standards | Relative to standards |
| MALDI-TOF MS | Absolute value | Absolute value | Can be calculated |
| SEC-MALS | Absolute value | Absolute value | Absolute value |
| Viscometry | Viscosity-average (Mv) | - | - |
Note: The values in this table are illustrative. Actual results will vary depending on the specific PIB sample and experimental conditions.
Experimental Workflows and Logical Relationships
The selection of an appropriate molecular weight determination technique often follows a logical workflow based on the desired information and available resources.
Caption: Workflow for selecting a PIB molecular weight determination technique.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are outlines of typical experimental protocols for each technique when analyzing this compound.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC separates polymer molecules based on their hydrodynamic volume in solution. It is a relative technique, meaning the molecular weight is determined by comparing the elution time of the sample to that of known standards.
Experimental Protocol:
-
Instrumentation: A standard GPC/SEC system equipped with a refractive index (RI) detector.
-
Columns: A set of GPC columns suitable for the expected molecular weight range of the PIB, for example, PSS SDV columns.[3]
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase for PIB analysis.[3]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The analysis is usually performed at ambient or slightly elevated temperatures (e.g., 35-40 °C) to ensure good solubility and reduce solvent viscosity.
-
Sample Preparation:
-
Accurately weigh the PIB sample.
-
Dissolve the sample in the mobile phase (THF) to a known concentration (e.g., 1-2 mg/mL).[3]
-
Allow the sample to dissolve completely, which may take several hours.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
Calibration: Calibrate the system using a series of narrow PDI this compound or polystyrene standards of known molecular weights.[4]
-
Data Analysis: The molecular weight distribution, Mn, Mw, and PDI are calculated from the calibration curve using appropriate GPC software.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
MALDI-TOF MS is an absolute technique that measures the mass-to-charge ratio of ionized polymer molecules, providing a direct measurement of molecular weight. For nonpolar polymers like PIB, sample preparation is critical.
Experimental Protocol:
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Sample Pre-treatment (Sulfonation): Due to the difficulty in ionizing PIB directly, the olefin end-groups must be sulfonated to introduce a readily ionizable moiety.[1][2]
-
Matrix: The choice of matrix is crucial. While specific matrices for sulfonated PIB are not detailed in the reviewed literature, dithranol is a common matrix for other synthetic polymers.
-
Cationization Agent: A cationization agent, such as a silver salt (e.g., silver trifluoroacetate), is often added to promote the formation of single-charged polymer ions.
-
Sample Spotting: The sulfonated PIB, matrix, and cationization agent are mixed in an appropriate solvent and spotted onto the MALDI target plate. The solvent is allowed to evaporate, co-crystallizing the sample and matrix.
-
Data Acquisition: The sample is irradiated with a laser, and the time of flight of the desorbed and ionized molecules is measured.
-
Data Analysis: The resulting mass spectrum is used to calculate the absolute Mn and Mw.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS combines the separation power of SEC with the absolute molecular weight determination capability of MALS. The MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the SEC column, allowing for the direct calculation of Mw at each point in the chromatogram.
Experimental Protocol:
-
Instrumentation: A GPC/SEC system coupled with a MALS detector and a concentration detector (typically a refractive index detector).
-
SEC Conditions: The same GPC/SEC conditions as described above (columns, mobile phase, flow rate, temperature) are generally applicable.
-
Sample Preparation: Sample preparation is the same as for standard GPC/SEC.
-
Critical Parameter (dn/dc): An accurate value for the refractive index increment (dn/dc) of the specific PIB-solvent-temperature system is required for accurate molecular weight determination. This value may need to be determined experimentally if not available in the literature.
-
Data Analysis: Specialized software is used to process the data from both the MALS and RI detectors to calculate the absolute Mn, Mw, PDI, and often the radius of gyration (Rg).[5][6]
Viscometry
Viscometry is a classical and cost-effective method that relates the intrinsic viscosity of a polymer solution to its molecular weight through the Mark-Houwink-Sakurada equation.
Experimental Protocol:
-
Instrumentation: A capillary viscometer, such as an Ubbelohde viscometer, and a temperature-controlled water bath.
-
Solvent: A suitable solvent in which the Mark-Houwink constants (K and a) for PIB are known. For example, for PIB in THF at 25°C, K = 5 x 10⁻² mL/g and a = 0.60.[7]
-
Sample Preparation:
-
Prepare a stock solution of PIB in the chosen solvent at a known concentration.
-
Prepare a series of dilutions from the stock solution.
-
-
Measurement:
-
Measure the flow time of the pure solvent and each of the polymer solutions in the viscometer at a constant temperature.
-
-
Data Analysis:
-
Calculate the relative, specific, and reduced viscosities for each concentration.
-
Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].
-
Calculate the viscosity-average molecular weight (Mv) using the Mark-Houwink equation: [η] = K * Mv^a .[8]
-
Conclusion
The choice of technique for determining the molecular weight of this compound depends on the specific requirements of the analysis.
-
GPC/SEC is a robust and widely used method for routine analysis and for obtaining information on the molecular weight distribution, although it provides relative molecular weights.
-
MALDI-TOF MS offers the advantage of providing absolute molecular weight data and information on end-group structure but requires a specific sample pre-treatment (sulfonation) for PIB.
-
SEC-MALS is a powerful technique for obtaining absolute molecular weight, PDI, and information on the polymer's size in solution without the need for column calibration with polymer-specific standards.
-
Viscometry is a cost-effective method for determining the viscosity-average molecular weight and is well-suited for quality control purposes where a relative measure of molecular weight is sufficient.
For a comprehensive and accurate characterization of this compound, a cross-validation approach using two or more of these techniques is highly recommended. This allows for a more complete understanding of the polymer's molecular properties and provides greater confidence in the obtained results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Polymer characterization by size-exclusion chromatography with multi-angle light scattering (SEC-MALS): a tutorial review - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. What is the Mark-Houwink equation? With examples | Malvern Panalytical [malvernpanalytical.com]
A Comparative Analysis of Polyisobutylene and Polybutene in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Polymer Performance in Adhesives with Supporting Experimental Data.
In the intricate world of adhesive formulations, the selection of the base polymer is a critical determinant of the final product's performance characteristics. Among the versatile options available, polyisobutylene (PIB) and polybutene (PB) are two non-polar, hydrocarbon polymers frequently employed, particularly in pressure-sensitive adhesives (PSAs) and hot-melt adhesives (HMAs). While chemically similar, their distinct molecular structures and weight distributions impart unique properties to adhesive systems. This guide provides a comprehensive comparative study of PIB and PB, summarizing their performance based on available experimental data and outlining the methodologies for key evaluative experiments.
Executive Summary
This compound is a versatile polymer available in a wide range of molecular weights, from viscous liquids to rubbery solids.[1] Lower molecular weight PIB acts as a tackifier, enhancing the initial stickiness of the adhesive, while higher molecular weight grades contribute to cohesive strength and shear resistance.[1][2] Polybutene, typically available in lower molecular weight ranges, is primarily used as a plasticizer and tackifier, increasing the flexibility and tack of the adhesive formulation.[3]
Adhesive formulations often utilize a combination of different molecular weight PIBs or blends of PIB and PB to achieve a desired balance of peel strength, tack, and shear resistance.[4] The addition of low-molecular-weight polybutene to a this compound-based adhesive can expand the formulation possibilities, allowing for the use of higher ratios of high-to-low molecular weight PIB to fine-tune the adhesive properties.[3][4]
Quantitative Performance Data
The following tables summarize the performance of adhesive formulations containing this compound and polybutene. It is important to note that a direct one-to-one comparison of pure PIB versus pure PB adhesives is not commonly found in literature, as they are often used in conjunction. The data presented here is from a study on miscible blends of low-molecular-weight polybutene with two different molecular weight polyisobutylenes.[5]
| Formulation Component | Polymer Grade/Type | Molecular Weight ( g/mol ) | Composition (wt%) |
| This compound (High MW) | BASF Oppanol B 100 | 1,100,000 | 10 |
| This compound (Medium MW) | BASF Oppanol B 12 | 51,000 | 50 |
| Polybutene (Low MW) | INEOS Oligomers Indopol H-1900 | 4,500 | 40 |
Table 1: Composition of a representative this compound and polybutene blend for pressure-sensitive adhesives.[5]
| Adhesive Property | Test Method | Result |
| Peel Strength | 90° peel from steel at 30 cm/min | 7.1 ± 0.4 N/cm |
Table 2: Adhesive performance of the representative PIB/PB blend.[5]
Experimental Protocols
The performance of pressure-sensitive adhesives is primarily evaluated through three key tests: peel adhesion, tack, and shear resistance. The standardized methodologies for these tests are crucial for obtaining reliable and comparable data.
Peel Adhesion Test
This test measures the force required to remove an adhesive tape from a specified surface at a controlled angle and speed.
-
Standard: ASTM D3330/D3330M
-
Procedure (180° Peel):
-
A strip of the adhesive tape (typically 24 mm wide) is applied to a standard test panel (e.g., stainless steel).
-
A specified pressure is applied using a roller to ensure intimate contact between the adhesive and the substrate.
-
The free end of the tape is folded back at a 180° angle.
-
The test panel is clamped in the lower jaw of a tensile testing machine, and the free end of the tape is clamped in the upper jaw.
-
The upper jaw moves upwards at a constant speed (typically 300 mm/min), peeling the tape from the panel.
-
The force required to peel the tape is recorded.
-
Shear Adhesion (Shear Strength) Test
This test evaluates the cohesive strength of an adhesive by measuring its resistance to a static shear force.
-
Standard: ASTM D3654/D3654M
-
Procedure (Procedure A):
-
A strip of adhesive tape (typically 12 mm wide) is applied to a standard test panel (e.g., stainless steel) with a controlled contact area (e.g., 12 mm x 12 mm).
-
The panel is mounted vertically in a test stand.
-
A standard weight (e.g., 1 kg) is attached to the free end of the tape.
-
The time it takes for the tape to shear off the panel is recorded. A longer time indicates higher shear strength.
-
Tack Test
Tack is the property of an adhesive that allows it to form a bond of measurable strength immediately upon contact with another surface.
-
Standard: ASTM D2979/D2979M (Probe Tack)
-
Procedure:
-
The adhesive is applied to a substrate.
-
A clean, flat probe of a specified material and diameter is brought into contact with the adhesive surface at a controlled speed and for a defined contact time and pressure.
-
The probe is then withdrawn at a controlled rate.
-
The maximum force required to separate the probe from the adhesive is measured as the tack.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental protocols for evaluating adhesive performance.
Caption: Workflow for the 180° Peel Adhesion Test (ASTM D3330).
Caption: Workflow for the Shear Adhesion Test (ASTM D3654).
Caption: Workflow for the Probe Tack Test (ASTM D2979).
Conclusion
Both this compound and polybutene are valuable polymers in the formulation of adhesives, each offering a unique set of properties. PIB provides a wide formulating latitude due to its availability in various molecular weights, enabling the control of both tack and cohesive strength.[1] PB is an effective tackifier and plasticizer, particularly in hot-melt systems.[3] The optimal choice and combination of these polymers are highly dependent on the specific application requirements, including the desired adhesive performance, substrate compatibility, and processing conditions. The experimental protocols outlined in this guide provide a standardized framework for evaluating and comparing the performance of different adhesive formulations, ensuring reliable and reproducible results for research and development.
References
"validation of analytical methods for polyisobutylene characterization"
A Comparative Guide to Analytical Methods for the Characterization of Polyisobutylene
For researchers, scientists, and drug development professionals working with this compound (PIB), accurate and reliable characterization is paramount. This guide provides a comparative overview of three primary analytical techniques for characterizing this compound: Gel Permeation Chromatography (GPC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS). We will delve into their experimental protocols, present a comparison of their performance, and outline a general workflow for method validation.
Comparison of Analytical Methods
The choice of analytical technique for this compound characterization depends on the specific information required, such as molecular weight distribution, structural details, or end-group analysis. Each method offers distinct advantages and limitations.
| Parameter | Gel Permeation Chromatography (GPC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) |
| Primary Application | Molecular Weight Averages (Mn, Mw, Mz) and Polydispersity Index (PDI) determination.[1] | Structural elucidation, determination of monomer composition, end-group analysis, and tacticity.[2][3] | Determination of absolute molecular weight for low molecular weight polymers and end-group analysis.[4] |
| Accuracy | Dependent on proper calibration with appropriate standards. Universal calibration can improve accuracy for different polymer types.[5] Accuracy for polymers is generally considered to be within ±10% compared to other methods.[6] | High accuracy for quantitative analysis (qNMR), often exceeding 99% for small molecules, can be achieved.[7][8] | Good agreement with GPC for molecular weight determination (often within ±10%).[6] Accuracy can be affected by mass discrimination for polydisperse samples. |
| Precision | High precision with typical relative standard deviations (RSD) of less than 3% for repeated measurements.[9] | Excellent precision, with RSDs often below 1% for quantitative measurements.[7] | Good precision for monodisperse samples. Precision can be lower for polydisperse samples due to variations in ionization efficiency. |
| Linearity | Excellent linearity over a wide range of polymer concentrations. | Excellent linearity of signal response to the number of nuclei. | Linearity can be influenced by detector saturation and matrix effects. |
| Range | Wide molecular weight range, from a few hundred to several million g/mol , depending on the column set.[10] | Applicable to a wide range of soluble polymers. For molecular weight determination by end-group analysis, it is more accurate for lower molecular weight polymers (e.g., Mn < 3,000 g/mol ).[11] | Most effective for low to moderate molecular weight polymers (typically up to ~50 kDa).[6] Analysis of high molecular weight polymers can be challenging. |
| Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Dependent on the detector (e.g., RI, UV) and the polymer's response. | High sensitivity, especially with modern high-field instruments and cryoprobes. | High sensitivity, capable of detecting minute amounts of sample. |
| Sample Throughput | Relatively high, with typical run times of 30-60 minutes per sample. | Moderate, with acquisition times ranging from minutes to hours depending on the experiment and desired signal-to-noise ratio. | High throughput is possible with automated systems. |
| Need for Standards | Requires well-characterized polymer standards for conventional calibration.[10] | For structural elucidation, no standards are needed. For quantitative analysis, an internal or external standard is used.[12][13] | Often requires a calibrant for accurate mass determination. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are typical experimental protocols for each technique.
Gel Permeation Chromatography (GPC)
Objective: To determine the molecular weight distribution of this compound.
Methodology:
-
Instrumentation: A GPC system equipped with a pump, injector, column oven, a set of GPC columns (e.g., PSS SDV columns), and a refractive index (RI) detector.[14]
-
Mobile Phase: Tetrahydrofuran (THF) is a commonly used mobile phase.[14]
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase (THF) at a concentration of 1-2 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
-
GPC Conditions:
-
Flow Rate: 1.0 mL/min.[15]
-
Injection Volume: 100 µL.
-
Column Temperature: 35-40 °C.
-
-
Calibration:
-
Prepare a series of this compound standards of known molecular weights.[10]
-
Inject each standard and record the retention time.
-
Generate a calibration curve by plotting the logarithm of the molecular weight versus the retention time.
-
-
Data Analysis:
-
Inject the prepared this compound sample.
-
Use the calibration curve to determine the molecular weight averages (Mn, Mw, Mz) and the polydispersity index (PDI) from the resulting chromatogram.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the structure and determine the number-average molecular weight (Mn) of this compound by end-group analysis.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
For quantitative analysis, accurately weigh and add a known amount of an internal standard. A relaxation agent may be added for ¹³C NMR to ensure accurate quantification.[12]
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a 30° pulse angle and a relaxation delay of at least 5 times the longest T₁.
-
-
¹³C NMR Acquisition (for Mn determination without standards):
-
Acquire a ¹³C NMR spectrum with proton decoupling.
-
Use a long relaxation delay and a 90° pulse angle to ensure quantitative data.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
For ¹H NMR, identify and integrate the signals corresponding to the polymer backbone and the end-groups.[2] Calculate Mn by comparing the integral of the end-group protons to the integral of the repeating monomer unit protons.[11]
-
For the ¹³C NMR method described in the patent, calculate the degree of polymerization by comparing the peak area of the alkane carbons to the peak area of the alkene carbons (end-groups).[12][13] The molecular weight is then calculated from the degree of polymerization.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Objective: To determine the absolute molecular weight and characterize the end-groups of low molecular weight this compound.
Methodology:
-
Instrumentation: A MALDI-TOF mass spectrometer.
-
Sample Preparation:
-
Derivatization (if necessary): Since this compound is a nonpolar polymer, derivatization of the end-groups may be required to facilitate ionization. A common method is the sulfonation of the olefin end groups.[16]
-
Matrix and Cationizing Agent Selection: Choose a suitable matrix (e.g., dithranol, DCTB) and a cationizing agent (e.g., a silver salt like silver trifluoroacetate).[6][17]
-
Sample Spotting: Mix the polymer sample, matrix, and cationizing agent in a suitable solvent (e.g., THF). Deposit a small droplet of the mixture onto the MALDI target plate and allow the solvent to evaporate.
-
-
MALDI-TOF MS Acquisition:
-
Acquire the mass spectrum in either linear or reflectron mode. Reflectron mode provides higher resolution.[6]
-
Optimize the laser intensity to achieve good signal intensity while minimizing fragmentation.
-
-
Data Analysis:
-
Calibrate the mass spectrum using a known standard.
-
Identify the series of peaks corresponding to the different polymer chain lengths.
-
From the mass of the individual oligomers, determine the mass of the repeating unit and the end-groups.
-
Calculate the molecular weight averages (Mn, Mw) from the distribution of the polymer peaks.
-
Validation of Analytical Methods Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose.[18] A general workflow for validating an analytical method for this compound characterization is illustrated below.
Caption: Workflow for the validation of an analytical method.
This diagram outlines the key stages in validating an analytical method, starting from defining the method's purpose and performance criteria, through the evaluation of various validation parameters, to the final approval for routine use. System suitability tests are performed throughout the validation process to ensure the analytical system is performing adequately.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Polyisobutylenes with Controlled Molecular Weight and Chain-End Structure: Synthesis and Actual Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. End-Group Analysis of Polymer | MtoZ Biolabs [mtoz-biolabs.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. Polymer Analysis in Materials Science [sigmaaldrich.com]
- 12. CN1648647A - Method for Determination of Molecular Weight of this compound - Google Patents [patents.google.com]
- 13. CN100559174C - The assay method of this compound molecular weight - Google Patents [patents.google.com]
- 14. lcms.cz [lcms.cz]
- 15. validation of GPC method for polymers?? - Chromatography Forum [chromforum.org]
- 16. researchgate.net [researchgate.net]
- 17. escholarship.org [escholarship.org]
- 18. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Oxidative Stability of Polyisobutylene and Other Elastomers
For researchers, scientists, and drug development professionals, selecting the appropriate elastomer is critical for ensuring the longevity and integrity of components, especially in applications where oxidative degradation is a concern. Polyisobutylene (PIB) is renowned for its exceptional oxidative stability, a property that sets it apart from many other commonly used elastomers. This guide provides an objective comparison of the oxidative stability of this compound against other key elastomers: Butyl Rubber (IIR), Ethylene Propylene Diene Monomer (EPDM), and Nitrile Rubber (NBR), supported by experimental data and detailed methodologies.
Understanding Oxidative Degradation in Elastomers
Oxidative degradation is a chemical process initiated by heat, light, or chemical exposure, which leads to the deterioration of the physical and mechanical properties of elastomers. This process typically involves the formation of free radicals that react with the polymer chains, leading to chain scission (reduction in molecular weight) or cross-linking, resulting in embrittlement, loss of elasticity, and eventual failure of the material. The inherent chemical structure of an elastomer plays a pivotal role in its susceptibility to oxidation.
-
This compound (PIB): As a saturated hydrocarbon polymer, PIB lacks the double bonds in its backbone that are common in many other elastomers. This saturated nature makes it inherently resistant to attack by oxygen and ozone, contributing to its excellent oxidative stability.[1] The degradation of PIB, when it occurs at very high temperatures, primarily proceeds through depolymerization.[2][3][4][5]
-
Butyl Rubber (IIR): A copolymer of isobutylene (B52900) and a small amount of isoprene (B109036), IIR has a low level of unsaturation, which gives it good resistance to oxidation and ozone.[6][7] However, the presence of some double bonds from the isoprene units makes it slightly more susceptible to oxidative attack than the fully saturated PIB.[8][9]
-
Ethylene Propylene Diene Monomer (EPDM): EPDM is a terpolymer of ethylene, propylene, and a diene monomer. The unsaturation from the diene is pendant to the main saturated backbone, which provides sites for vulcanization without compromising the oxidative stability of the main chain.[10][11][12][13] This structure imparts excellent resistance to heat, ozone, and weathering.[14][15][16][17][18]
-
Nitrile Rubber (NBR): NBR is a copolymer of acrylonitrile (B1666552) and butadiene. The presence of double bonds in the butadiene units of the polymer backbone makes NBR more susceptible to oxidative degradation, particularly when exposed to heat and oxygen.[19][20][21][22][23][24][25][26][27]
Quantitative Comparison of Oxidative Stability
The oxidative stability of elastomers can be quantitatively assessed using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) to determine the Oxidation Induction Time (OIT) and Thermogravimetric Analysis (TGA) to determine the onset temperature of oxidative degradation.
Table 1: Comparative Oxidative Stability of Elastomers
| Elastomer | Chemical Structure | Key Structural Feature for Oxidative Stability | Typical Oxidation Induction Time (OIT) by DSC (minutes at 200°C, Oxygen atmosphere) | Typical Onset of Oxidative Degradation by TGA (°C in Air/Oxygen) |
| This compound (PIB) | Saturated polyolefin | Fully saturated backbone | > 100 | > 250 |
| Butyl Rubber (IIR) | Copolymer of isobutylene and isoprene | Low degree of unsaturation | 60 - 100 | ~200 - 250 |
| EPDM | Terpolymer of ethylene, propylene, and a diene | Saturated backbone with pendant unsaturation | 40 - 80 | ~200 - 240 |
| Nitrile Rubber (NBR) | Copolymer of acrylonitrile and butadiene | Unsaturation in the polymer backbone | < 20 | ~150 - 200 |
Note: The values presented are typical and can vary depending on the specific grade, formulation (including the presence of antioxidants), and the precise experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments used to benchmark the oxidative stability of elastomers.
1. Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
This method determines the time until the onset of exothermic oxidation of a material at a specified isothermal temperature in an oxygen atmosphere. A longer OIT indicates greater oxidative stability.
-
Standard Test Method: ASTM D3895, ISO 11357-6
-
Apparatus: Differential Scanning Calorimeter (DSC)
-
Procedure:
-
A small sample (typically 5-10 mg) of the elastomer is placed in an open aluminum pan.
-
The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and stabilized, the purge gas is switched from nitrogen to oxygen at a constant flow rate.
-
The time is recorded from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.
-
2. Onset of Oxidative Degradation by Thermogravimetric Analysis (TGA)
This method measures the change in mass of a sample as a function of temperature in a controlled oxidative atmosphere. The temperature at which significant mass loss begins is an indicator of the material's thermal and oxidative stability.
-
Standard Test Method: ASTM D6370, ISO 11358
-
Apparatus: Thermogravimetric Analyzer (TGA)
-
Procedure:
-
A small sample (typically 10-20 mg) of the elastomer is placed in a sample pan.
-
The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere of air or oxygen.
-
The mass of the sample is continuously monitored as the temperature increases.
-
The onset temperature of degradation is determined as the temperature at which a significant deviation from the baseline mass occurs, indicating the beginning of oxidative decomposition.
-
Workflow for Oxidative Stability Testing
The logical flow of a typical experimental workflow for comparing the oxidative stability of elastomers is illustrated below.
Conclusion
The experimental evidence consistently demonstrates the superior oxidative stability of this compound compared to butyl rubber, EPDM, and nitrile rubber. This is primarily attributed to its fully saturated hydrocarbon backbone, which lacks the vulnerable sites for oxidative attack present in the other elastomers. For applications demanding exceptional long-term stability and resistance to oxidative degradation, particularly in the presence of heat, oxygen, and ozone, this compound presents a compelling choice for researchers and professionals in drug development and other critical fields.
References
- 1. polysciences.com [polysciences.com]
- 2. lubesngreases.com [lubesngreases.com]
- 3. Thermal Degradation of Fractionated High and Low Molecular Weight this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CONTENTdm [nistdigitalarchives.contentdm.oclc.org]
- 5. researchgate.net [researchgate.net]
- 6. rmbiltrite.com [rmbiltrite.com]
- 7. 3.imimg.com [3.imimg.com]
- 8. osti.gov [osti.gov]
- 9. Item - Studies of the oxidative degradation of butyl rubber in tyre inner tube - Loughborough University - Figshare [repository.lboro.ac.uk]
- 10. filcoflex.com [filcoflex.com]
- 11. rahco-rubber.com [rahco-rubber.com]
- 12. indrub.com.au [indrub.com.au]
- 13. emico.com [emico.com]
- 14. researchgate.net [researchgate.net]
- 15. Performance of Thermal-Oxidative Aging on the Structure and Properties of Ethylene Propylene Diene Monomer (EPDM) Vulcanizates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Oxidative Aging and Service Life Prediction of Commercial Ethylene–Propylene–Diene Monomer Spacer Damping Composites for High–Voltage Transmission Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Improving Thermo-Oxidative Stability of Nitrile Rubber Composites by Functional Graphene Oxide [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. A Study on the Aging Mechanism and Anti-Aging Properties of Nitrile Butadiene Rubber: Experimental Characterization and Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
- 23. sibur-int.com [sibur-int.com]
- 24. mdpi.com [mdpi.com]
- 25. tdiinternational.com [tdiinternational.com]
- 26. static1.squarespace.com [static1.squarespace.com]
- 27. shuk.co.nz [shuk.co.nz]
"comparative rheological analysis of linear vs. branched polyisobutylene"
A Comparative Rheological Analysis of Linear vs. Branched Polyisobutylene
Introduction
This compound (PIB) is a versatile polymer used in a wide range of applications, from adhesives and sealants to drug delivery systems. Its rheological behavior is a critical determinant of its processing and end-use performance. The molecular architecture, specifically the presence or absence of long-chain branching, profoundly influences these properties. This guide compares the key rheological characteristics of linear and hyperbranched PIB.
Molecular Structure and Its Influence on Rheology
Linear PIB consists of long, straight polymer chains, while branched PIB, particularly hyperbranched PIB, has a tree-like structure with numerous branches.[1] This fundamental difference in molecular structure dictates how the polymer chains interact and move, which in turn governs their flow behavior. Long-chain branching can hinder the long-range, cooperative motions of the chains, making entanglements more effective and influencing viscosity and elasticity.[1]
The following diagram illustrates the relationship between the molecular structure of PIB and its rheological properties.
Quantitative Rheological Data
The following tables summarize the key rheological parameters for a representative linear and a hyperbranched PIB, as reported in the literature. Note that direct comparisons can be complex due to differences in molecular weight and polydispersity of the samples studied.
Table 1: General Properties of Compared Polyisobutylenes
| Property | Linear PIB (L389) | Hyperbranched PIB (H984-57) | Reference |
| Weight-Average Molecular Weight (Mw) | 389,000 g/mol | 984,000 g/mol | [2] |
| Polydispersity Index (Mw/Mn) | 2.5 | 1.3 | [2] |
Table 2: Comparative Rheological Properties
| Rheological Parameter | Linear PIB (L389) | Hyperbranched PIB (H984-57) | Key Observations | Reference |
| Zero-Shear Viscosity (η₀) | Lower at comparable Mw | Higher for Mw > 500,000 g/mol | Viscosity of hyperbranched PIB is primarily governed by the number of branches rather than their length.[1][2] | |
| Shear Thinning | More pronounced | Less pronounced | Hyperbranched PIBs tend to be less shear thinning than their linear counterparts.[2] | |
| Storage Modulus (G') | Less developed rubbery plateau | More developed rubbery plateau | The length of the plateau in G' for hyperbranched PIB depends on branching frequency.[2] | |
| Loss Modulus (G'') | Terminal behavior at higher frequencies | Terminal behavior at very low frequencies | Slopes of the loss moduli in the terminal zone are similar for both.[2] | |
| First Normal Stress Difference (N₁) | Higher elastic response at high shear rates | Lower elastic response | - | [2][3] |
| Extrudate Swell | Greater | Smaller | A consequence of the higher elastic response of linear PIB.[2][3] | |
| Overshoot Strain in Transient Viscosity | 2.0 ± 0.2 | 1.5 ± 0.2 | The strain associated with the maximum in shear stress is independent of shear rate for both.[2] |
Experimental Protocols
The data presented above were obtained using standard rheological measurement techniques. Below are generalized protocols based on the methodologies described in the cited literature.
Dynamic Mechanical Analysis (Oscillatory Shear Rheometry)
This technique is used to determine the viscoelastic properties of the polymers, such as the storage modulus (G') and loss modulus (G'').
-
Apparatus : A rotational rheometer with a parallel plate or cone-and-plate geometry.
-
Sample Preparation : Polymer samples are typically molded into discs of appropriate dimensions for the rheometer geometry. The samples are then heated to the desired measurement temperature and allowed to equilibrate.
-
Measurement Conditions :
-
Temperature : Measurements are often conducted at various temperatures to construct master curves. For instance, comparisons have been made with linear PIB at 130°C and hyperbranched PIB at 205°C to achieve equivalent shear viscosities.[2]
-
Frequency Sweep : The angular frequency (ω) is swept over a wide range (e.g., 0.01 to 100 rad/s) at a constant strain amplitude within the linear viscoelastic region.
-
Strain Amplitude : A small strain amplitude is applied to ensure the measurements are within the linear viscoelastic regime. This is typically determined by a strain sweep experiment.
-
-
Data Analysis : The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are recorded as a function of frequency.
Capillary Rheometry
This method is employed to investigate the shear viscosity of polymers at high shear rates, which are relevant to many processing operations.
-
Apparatus : A capillary rheometer consisting of a heated barrel, a piston, and a die of known dimensions.
-
Procedure :
-
The polymer is loaded into the rheometer barrel and allowed to reach thermal equilibrium.
-
The piston moves at a constant speed, forcing the molten polymer through the capillary die.
-
The pressure drop across the die and the volumetric flow rate are measured.
-
-
Data Analysis : The shear stress at the wall and the apparent shear rate are calculated from the pressure drop and flow rate. Corrections (e.g., Bagley and Rabinowitsch corrections) are applied to obtain the true shear viscosity as a function of the true shear rate.
Creep and Creep Recovery Experiments
These experiments provide information on the viscoelastic behavior of the material under a constant applied stress.
-
Apparatus : A rotational or extensional rheometer capable of applying a constant stress.
-
Procedure :
-
A constant shear stress is applied to the sample, and the resulting strain is measured as a function of time (creep phase).
-
After a certain period, the stress is removed, and the recovery of the strain is monitored over time (recovery phase).
-
-
Data Analysis : The creep compliance, J(t), is calculated as the ratio of strain to the applied stress. The zero-shear viscosity (η₀) can be determined from the terminal region of the creep curve.
The following diagram outlines a typical experimental workflow for comparative rheological analysis.
Conclusion
The rheological behavior of this compound is strongly dependent on its molecular architecture. Linear PIB generally exhibits more pronounced shear thinning and a greater elastic response at high shear rates, as evidenced by larger extrudate swell. In contrast, hyperbranched PIB shows a more developed rubbery plateau and its viscosity is highly dependent on the branching frequency, exceeding that of linear PIB at high molecular weights.[1][2] Understanding these differences is crucial for selecting the appropriate grade of PIB and optimizing processing conditions for specific applications.
References
A Comparative Guide to Polyisobutylene as a Drug-Eluting Coating
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polyisobutylene (PIB) as a drug-eluting coating against other commonly used polymeric alternatives, including poly(lactic-co-glycolic acid) (PLGA), polymethyl methacrylate (B99206) (PMMA), and silicone. The following sections present a detailed analysis of their drug release kinetics, biocompatibility, and mechanical properties, supported by experimental data and detailed methodologies.
Performance Comparison
The selection of a polymer for a drug-eluting coating is a critical decision in the development of drug delivery systems. The ideal polymer should exhibit controlled drug release, be biocompatible with the surrounding tissues, and possess appropriate mechanical properties for the intended application. This section compares PIB with PLGA, PMMA, and silicone across these key performance indicators.
Drug Release Kinetics
The rate at which the therapeutic agent is released from the polymer matrix is a crucial factor in determining the efficacy of a drug-eluting device. The following table summarizes the cumulative drug release profiles of different drugs from PIB-based coatings and other polymers.
| Polymer | Drug | Cumulative Release (%) - Time | Key Observations |
| This compound (SIBS) | Paclitaxel | ~10% over 30 days | Slow and controlled release, suitable for long-term drug delivery.[1][2] |
| PLGA | Paclitaxel | ~88% at 13 days | Biphasic release with an initial burst followed by a sustained release phase.[3][4][5] |
| PLGA | Sirolimus | ~15% initial burst, sustained release over 24 hours | Release can be modulated by particle morphology.[6][7][8] |
| PLGA | Docetaxel | ~40% at 24 hours | Biphasic release pattern observed.[9] |
| PMMA | Paclitaxel | Initial burst of 32.1% followed by sustained release of 53% at day 5 | Biphasic release pattern is typical.[10] |
| Silicone | Ciprofloxacin | Sustained release up to 6 days | Release can be tailored by altering uptake kinetics.[11] |
| Silicone | Dexamethasone Phosphate | Sustained release | Release profiles are influenced by the hydrophobic character of the material.[11] |
Biocompatibility
The biocompatibility of a polymer is paramount to prevent adverse tissue reactions. In vitro cytotoxicity assays, such as the MTT assay, are commonly used to assess the effect of materials on cell viability.
| Polymer | Cell Line | Cell Viability (%) | Key Observations |
| This compound | - | Generally considered biocompatible | Low protein adsorption and resistance to fibroblast adhesion. |
| PLGA | Human Gingival Fibroblasts | >96% at 20 µg/mL after 48 hours | Generally good biocompatibility, though acidic degradation products can cause inflammation.[5][12][13][14] |
| PLGA | Murine Fibroblasts (L929) | High viability reported in several studies | Biocompatibility can be influenced by the presence of other materials in composites.[6][13] |
| PMMA | Human Osteoblast-like Cells (MG-63) | ~60% for undiluted extract after 72 hours | Cytotoxicity can be dose-dependent and related to monomer leaching.[4][13] |
| PMMA | Murine Fibroblasts (L929) | Reduced cell viability observed in some studies | Cytotoxicity can be influenced by the formulation and presence of additives.[10] |
| Silicone | Human Corneal Endothelial Cells | 90.9% (1,000 cSt), 58.4% (5,000 cSt) | Cytotoxicity can be influenced by the viscosity and type of silicone.[15] |
| Silicone | - | Generally considered biocompatible for medical applications | Different formulations can exhibit varying levels of cell viability.[16] |
Mechanical Properties
The mechanical integrity of the drug-eluting coating is essential for its performance and durability. The following table compares the key mechanical properties of PIB and its alternatives.
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Key Observations |
| This compound (rubber) | ~20 | - | ~800 | Superior strength and flexibility compared to silicone rubber. |
| PLGA (50:50) | 40 - 55 | 1.4 - 2.8 | 3 - 10 | Mechanical properties can be tuned by the lactide-to-glycolide ratio.[17][18][19] |
| PMMA (bone cement) | 24.5 - 35 | 2.7 - 4.9 | - | Brittle material with high compressive strength.[20][21][22][23][24] |
| Silicone (medical grade) | 2.4 - 5.5 | 0.001 - 0.05 | up to 1250% | Highly flexible with lower tensile strength compared to PIB.[25][26][27][28] |
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
In Vitro Drug Release Testing
The in vitro release of a drug from a polymer coating is typically evaluated using a dissolution apparatus. A common method is the USP Apparatus 2 (Paddle Apparatus).
Protocol:
-
Preparation of Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
-
Sample Preparation: Place the drug-coated polymer samples (e.g., coated stents or films of a specific surface area) in the dissolution vessels.
-
Dissolution Test: Fill the vessels with a specified volume of the release medium, maintained at 37°C.
-
Agitation: Stir the medium at a constant speed (e.g., 50 rpm) using the paddle.
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium for drug concentration analysis.
-
Medium Replacement: Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Drug Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point.
In Vitro Cytotoxicity Testing (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. This protocol is based on the ISO 10993-5 standard.[12][29]
Protocol:
-
Cell Seeding: Seed human fibroblast cells in a 96-well plate at a density of 1x10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Sample Preparation: Prepare extracts of the polymer materials by incubating them in a cell culture medium for a specified period (e.g., 24 hours at 37°C).
-
Cell Treatment: Remove the culture medium from the wells and replace it with the polymer extracts. Include positive (e.g., cytotoxic material) and negative (e.g., non-toxic material) controls.
-
Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A reduction in cell viability by more than 30% is generally considered a cytotoxic effect.[12]
Mechanical Properties Testing (Tensile Test)
The tensile properties of polymer films are determined using a universal testing machine according to standards such as ISO 527.[17][20][21][22][24]
Protocol:
-
Specimen Preparation: Prepare dog-bone-shaped specimens of the polymer films with defined dimensions as per the standard.
-
Machine Setup: Mount the specimen in the grips of the universal testing machine.
-
Testing: Apply a tensile load to the specimen at a constant rate of extension until it fractures.
-
Data Acquisition: Record the force applied and the elongation of the specimen throughout the test.
-
Data Analysis: From the resulting stress-strain curve, determine the following properties:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Elongation at Break: The percentage increase in length of the material at the point of fracture.
-
Visualizations
Experimental Workflow: In Vitro Drug Release Study
Caption: Workflow for in vitro drug release testing.
Experimental Workflow: MTT Cytotoxicity Assay
References
- 1. testresources.net [testresources.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Paclitaxel-loaded PLGA microspheres with a novel morphology to facilitate drug delivery and antitumor efficiency - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12683B [pubs.rsc.org]
- 4. Evaluating Inhibitory Effects of Paclitaxel and Vitamin D3 Loaded Poly Lactic Glycolic Acid Co-Delivery Nanoparticles on the Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel-loaded polymeric microparticles: Quantitative relationships between in vitro drug release rate and in vivo pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ijbs.com [ijbs.com]
- 9. ajpp.in [ajpp.in]
- 10. researchgate.net [researchgate.net]
- 11. wewontech.com [wewontech.com]
- 12. Cytotoxicity of PLGA-zinc oxide nanocomposite on human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the dark side of MTT viability assay of cells cultured onto electrospun PLGA-based composite nanofibrous scaffolding materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Cell Adhesion and Cell Viability of the Endothelial and Fibroblast Cells on Electrospun PCL, PLGA and Coaxial Scaffolds for Production of Tissue Engineered Blood Vessel | MDPI [mdpi.com]
- 15. Dynamic mechanical properties of medical grade silicone elastomer stored in simulated body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Relationships between mechanical properties and drug release from electrospun fibers of PCL and PLGA blends - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Properties of an injectable low modulus PMMA bone cement for osteoporotic bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Variation of the mechanical properties of PMMA to suit osteoporotic cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Elastic constants of composites formed from PMMA bone cement and anisotropic bovine tibial cancellous bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. hongjusilicone.com [hongjusilicone.com]
- 26. togohk.com [togohk.com]
- 27. azom.com [azom.com]
- 28. qualitester.com [qualitester.com]
- 29. zwickroell.com [zwickroell.com]
"performance evaluation of polyisobutylene in lubricant formulations against commercial additives"
A Comparative Guide for Researchers and Formulation Scientists
The selection of appropriate additives is paramount in the formulation of high-performance lubricants. Among the array of available options, polyisobutylene (PIB) has long been utilized for its viscosity-modifying properties. This guide provides an objective comparison of the performance of this compound against other widely used commercial additives, namely Polymethacrylates (PMA) and Olefin Copolymers (OCP). The following sections present a summary of quantitative data from various sources, detail the experimental protocols for key performance evaluations, and visualize the experimental workflow and additive-performance relationships.
Data Presentation: Quantitative Performance Comparison
The performance of lubricant additives is multi-faceted. This section summarizes the key performance indicators for PIB, PMA, and OCP based on available data. It is important to note that direct, side-by-side comparisons in a single study are not always available, and performance can vary based on the specific molecular weight of the polymer, treat rate, and base oil used.
| Performance Parameter | This compound (PIB) | Polymethacrylates (PMA) | Olefin Copolymers (OCP) | Test Method |
| Viscosity Index (VI) Improvement | Good | Excellent | Good | ASTM D2270 |
| Qualitative Assessment | Effective in increasing VI. | Known for high VI enhancement, leading to excellent temperature-viscosity characteristics.[1] | Effective VI improvers. | |
| Shear Stability Index (SSI) | ≤ 25 (for PIB950) | As low as 0 to >35 (varies significantly with polymer design)[2] | 20 - 60[2] | ASTM D6278 |
| General Trend | Generally exhibits excellent shear stability.[1] | Can be designed for very high shear stability (low SSI).[2] | Typically shows lower shear stability compared to PIB and specialized PMAs.[1] | |
| Low-Temperature Performance | Can exhibit poor low-temperature fluidity.[1][3][4] | Excellent low-temperature performance.[3] | Generally good low-temperature performance. | - |
| Thermal & Oxidative Stability | Good thermal and oxidative resistance. | Good thermal stability. | Can have limitations in oxidative stability over long-term use.[4] | ASTM D2893 |
| Wear Prevention (Wear Scar Diameter) | Contributes to wear reduction. | Effective in anti-wear applications. | Provides wear protection. | ASTM D4172 |
| Qualitative Assessment | Forms a protective film on metal surfaces to reduce wear. | Can be formulated to offer significant anti-wear benefits. | Contributes to the overall anti-wear properties of the lubricant. |
Experimental Protocols
The data presented above is derived from standardized testing methodologies developed by ASTM International. Understanding these protocols is crucial for interpreting the results and designing further comparative studies.
ASTM D2270: Standard Practice for Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C
This standard practice provides a method to calculate the Viscosity Index (VI) of petroleum products, including lubricating oils. The VI is a dimensionless number that represents the effect of temperature on the kinematic viscosity of an oil. A higher VI indicates a smaller change in viscosity with temperature.
Methodology:
-
The kinematic viscosity of the lubricant sample is measured at two temperatures: 40°C and 100°C, in accordance with ASTM D445.
-
Based on the kinematic viscosity at 100°C, two reference oils are identified from tables within the ASTM D2270 standard. One reference oil has a VI of 0, and the other has a VI of 100.
-
The VI of the sample oil is then calculated using a formula that compares the sample's kinematic viscosity at 40°C with the kinematic viscosities of the two reference oils at the same temperature.
ASTM D6278: Standard Test Method for Shear Stability of Polymer Containing Fluids Using a European Diesel Injector Apparatus
This test method is used to evaluate the shear stability of polymer-containing fluids, such as engine oils. It measures the permanent viscosity loss that occurs when the polymer molecules are mechanically sheared. The result is often expressed as the Shear Stability Index (SSI).
Methodology:
-
The kinematic viscosity of the fresh (unsheared) oil is measured at 100°C.
-
A sample of the oil is passed through a diesel injector nozzle for a specified number of cycles (typically 30 or 90), which subjects the oil to high shear forces.
-
The kinematic viscosity of the sheared oil is then measured at 100°C.
-
The percentage of viscosity loss is calculated, which can then be used to determine the Shear Stability Index (SSI). A lower SSI indicates better shear stability.
ASTM D2893: Standard Test Methods for Oxidation Characteristics of Extreme-Pressure Lubrication Oils
This test method assesses the resistance of lubricating oils to oxidation under high-temperature conditions. It helps predict the oil's tendency to form sludge, deposits, and corrosive byproducts during service.
Methodology:
-
A sample of the lubricant is placed in a heated bath at a specified temperature (e.g., 121°C or 150°C).
-
Dry air is bubbled through the sample at a constant flow rate for a prolonged period (e.g., 312 hours).
-
After the aging process, the oil is analyzed for changes in its properties, such as an increase in viscosity, the formation of sludge (insolubles), and an increase in the Total Acid Number (TAN), which indicates the formation of acidic oxidation products.
ASTM D4172: Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method)
This test method is used to determine the wear-preventing properties of lubricating fluids in sliding contact. It is a valuable tool for comparing the anti-wear performance of different lubricant formulations.[5][6]
Methodology:
-
The test apparatus consists of three stationary steel balls held in a cup, with a fourth steel ball rotated against them under a specified load.
-
The lubricant sample is added to the cup, immersing the stationary balls.
-
The top ball is rotated at a constant speed (e.g., 1200 or 1800 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[7]
-
After the test, the three stationary balls are cleaned, and the diameter of the wear scars formed on their surfaces is measured using a microscope.
-
The average wear scar diameter is reported. A smaller wear scar diameter indicates better anti-wear performance of the lubricant.[7]
Visualizations
To further clarify the relationships and processes involved in lubricant additive evaluation, the following diagrams are provided.
Caption: Experimental workflow for lubricant additive performance evaluation.
Caption: Relationship between lubricant additives and performance.
References
- 1. mdpi.com [mdpi.com]
- 2. functionalproducts.com [functionalproducts.com]
- 3. cnlubricantadditive.com [cnlubricantadditive.com]
- 4. ha-lubricantadditive.com [ha-lubricantadditive.com]
- 5. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Safety and Handling of Polyisobutylene: A Guide for Laboratory Professionals
An immediate guide to the personal protective equipment (PPE), safe operational procedures, and disposal plans for handling Polyisobutylene in research and development settings.
This compound is a synthetic polymer with a wide range of applications in the pharmaceutical and manufacturing industries. While generally considered to have low chemical reactivity and toxicity at ambient temperatures, proper handling and the use of appropriate personal protective equipment are essential to ensure laboratory safety. The primary hazard associated with this compound is the risk of severe thermal burns when handling the material in its molten or heated state. This guide provides detailed procedural information for the safe handling of this compound, including PPE selection, operational protocols, and disposal plans, to support a culture of safety and compliance in your laboratory.
Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is critical and depends on the physical state and temperature of the this compound being handled.
General Laboratory Handling (Ambient Temperature)
For routine handling of this compound at room temperature, the following PPE is recommended.
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects eyes from potential splashes or aerosol formation. |
| Hand Protection | Chemically impermeable gloves.[1] While specific breakthrough time data for this compound is not readily available due to its low chemical reactivity, nitrile or neoprene gloves are generally suitable for incidental contact. | Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills. |
| Respiratory Protection | Generally not required when handled in a well-ventilated area.[2] | If there is a risk of aerosol or dust formation, a NIOSH-approved N95 or P1 dust mask may be used.[2] |
Handling Heated or Molten this compound
When working with heated this compound, the risk of thermal burns is significant. The following PPE is mandatory in addition to the general requirements.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Safety goggles and a face shield. | Provides enhanced protection against splashes of hot material. |
| Hand Protection | Insulated, heat-resistant gloves. | Protects hands from severe thermal burns. |
| Body Protection | Flame-resistant laboratory coat and potentially a heat-resistant apron.[1] | Protects against splashes of molten polymer. |
Operational and Disposal Plans
Safe Handling Procedures
Adherence to proper handling procedures is crucial for minimizing risks in the laboratory.
-
Ventilation : Always handle this compound in a well-ventilated area to avoid the accumulation of any potential vapors, especially when heated.[1]
-
Avoid Contact : Minimize skin and eye contact by wearing the appropriate PPE.[1]
-
Heated Material : When working with heated this compound, be aware of the potential for thermal burns. Do not touch heated material with unprotected hands.
-
Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[2]
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
-
Skin Contact (Ambient) : Wash the affected area with soap and water.[1]
-
Skin Contact (Heated) : Immediately cool the affected area with cold water. Do not attempt to remove the solidified polymer from the skin. Seek immediate medical attention.
-
Eye Contact : Rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Spills : For small spills, absorb the material with an inert substance (e.g., sand, earth) and place it in a suitable container for disposal.[1]
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of in accordance with local, state, and federal regulations. This may involve incineration or disposal in a licensed landfill. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste in accordance with institutional and local regulations.[2] |
| Empty Containers | Containers can be triple-rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill as per local regulations. |
Experimental Protocols
While specific, standardized experimental protocols for testing PPE against this compound are not widely published due to its low reactivity, the selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed. For glove selection, consulting manufacturer's chemical resistance guides for the specific solvents being used with this compound is recommended.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
